3-Formyl-6-nitrochromone
Description
Structure
3D Structure
Properties
IUPAC Name |
6-nitro-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO5/c12-4-6-5-16-9-2-1-7(11(14)15)3-8(9)10(6)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDRQGWTNRIJRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361448 | |
| Record name | 3-Formyl-6-nitrochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42059-80-3 | |
| Record name | 3-Formyl-6-nitrochromone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42059-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formyl-6-nitrochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Formyl-6-nitrochromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-Formyl-6-nitrochromone via Vilsmeier-Haack Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-formyl-6-nitrochromone, a valuable building block in medicinal chemistry, through the Vilsmeier-Haack reaction. This document details the reaction mechanism, a comprehensive experimental protocol, and key characterization data.
Introduction
Chromone scaffolds are a prominent class of heterocyclic compounds that are extensively utilized in drug discovery due to their diverse pharmacological activities. The introduction of a formyl group at the C-3 position of the chromone nucleus, yielding 3-formylchromones, provides a versatile handle for further chemical modifications, enabling the synthesis of a wide array of derivatives with potential therapeutic applications. The nitro group at the C-6 position can also be a critical pharmacophore or a precursor for other functional groups.
The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. It offers a direct and efficient one-pot synthesis of 3-formylchromones from readily available 2-hydroxyacetophenones. This guide focuses on the specific synthesis of this compound from 2'-hydroxy-5'-nitroacetophenone.
Reaction Mechanism and Experimental Workflow
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, which then reacts with the electron-rich aromatic substrate. The overall process for the synthesis of this compound is depicted below.
Vilsmeier-Haack Reaction Mechanism
The reaction mechanism involves three key stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.
-
Electrophilic Attack and Cyclization: The enol form of 2'-hydroxy-5'-nitroacetophenone attacks the Vilsmeier reagent. This is followed by a second formylation and subsequent intramolecular cyclization to form the chromone ring.
-
Hydrolysis: The reaction mixture is treated with water to hydrolyze the iminium intermediate, yielding the final this compound product.
Spectroscopic Characterization of 3-Formyl-6-nitrochromone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Formyl-6-nitrochromone, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Due to the limited availability of direct spectroscopic data for this compound in the public domain, this guide incorporates data from structurally related chromone derivatives to provide a predictive framework for its characterization. The methodologies and expected spectral features detailed herein will serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this class of compounds.
Molecular Structure and Physicochemical Properties
This compound is a derivative of chromone, featuring a formyl group at the 3-position and a nitro group at the 6-position of the benzopyran ring.[2][3] These substitutions significantly influence the molecule's electronic properties and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅NO₅ | |
| Molecular Weight | 219.15 g/mol | |
| CAS Number | 42059-80-3 | |
| Melting Point | 157-161 °C | |
| Appearance | Solid |
Spectroscopic Data
The following sections present the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.
The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the chromone core and the nitro and formyl substituents. The nitro group, in particular, is known to influence the absorption maxima of aromatic compounds.[4]
Table 2: Predicted UV-Vis Absorption Data for this compound in Methanol
| Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Notes |
| ~250 | Not Available | π → π | Characteristic of the benzoyl moiety of the chromone ring. |
| ~320 | Not Available | π → π | Associated with the cinnamoyl system of the chromone ring. |
| ~350 | Not Available | n → π* | Likely a lower intensity band corresponding to the carbonyl group. |
Note: The predicted values are based on the general absorption characteristics of nitroaromatic compounds and chromone derivatives. Actual values may vary depending on the solvent and experimental conditions.
Chromone derivatives are known to exhibit fluorescence, and the emission properties are highly dependent on the nature and position of substituents. The nitro group, being an electron-withdrawing group, is expected to quench fluorescence to some extent.
Table 3: Predicted Fluorescence Data for this compound
| Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Solvent | Notes |
| ~350 | ~450 | Not Available | Dichloromethane | Based on data for 3-formyl-6-methylchromone.[2] The actual emission may be weaker and shifted due to the nitro group. |
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The chemical shifts are influenced by the electron-withdrawing effects of the formyl and nitro groups.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2 | ~8.5 | s | - | Deshielded proton adjacent to the formyl group. |
| H-5 | ~8.8 | d | ~2.5 | Influenced by the deshielding effect of the nitro group. |
| H-7 | ~8.4 | dd | ~9.0, 2.5 | Coupled to H-8 and H-5. |
| H-8 | ~7.8 | d | ~9.0 | Coupled to H-7. |
| -CHO | ~10.2 | s | - | Characteristic aldehyde proton chemical shift. |
Note: Predicted shifts are based on known substituent effects on the chromone ring system.[5][6]
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | ~158 | |
| C-3 | ~120 | |
| C-4 | ~175 | Carbonyl carbon. |
| C-4a | ~125 | |
| C-5 | ~128 | |
| C-6 | ~145 | Carbon bearing the nitro group. |
| C-7 | ~126 | |
| C-8 | ~120 | |
| C-8a | ~156 | |
| -CHO | ~190 | Aldehyde carbonyl carbon. |
Note: Predicted shifts are based on general values for substituted chromones.[5]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) is a common technique for such compounds.
Table 6: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Relative Intensity | Fragment Ion | Fragmentation Pathway |
| 219 | High | [M]⁺ | Molecular ion |
| 190 | Moderate | [M-CHO]⁺ | Loss of the formyl group |
| 173 | Moderate | [M-NO₂]⁺ | Loss of the nitro group |
| 145 | Moderate | [M-NO₂-CO]⁺ | Subsequent loss of carbon monoxide |
| 120 | High | [C₇H₄O₂]⁺ | Retro-Diels-Alder fragmentation of the pyrone ring |
Note: Fragmentation patterns are predicted based on the known fragmentation of chromones and nitroaromatic compounds.[7]
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
-
Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1-10 µg/mL.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill the reference cuvette with the pure solvent.
-
Record a baseline spectrum with the solvent in both cuvettes.
-
Record the absorbance spectra of the sample solutions from 200 to 600 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Sample Preparation: Prepare a dilute solution of the compound (absorbance < 0.1 at the excitation wavelength) in a fluorescence-grade solvent.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition:
-
Determine the optimal excitation wavelength from the UV-Vis absorption spectrum.
-
Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.
-
To determine the quantum yield, use a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.
-
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF, Orbitrap) to determine the exact mass and elemental composition.
-
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: General experimental workflow for the synthesis and spectroscopic characterization.
Caption: Logical relationship of NMR experiments for structural elucidation.
References
Spectral Analysis of 3-Formyl-6-nitrochromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the expected chemical shifts for 3-Formyl-6-nitrochromone. These predictions are based on the known data for 3-formylchromone and the established effects of a nitro substituent on the benzene ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.8 | s | - |
| H-5 | ~8.4 | d | ~2.5 |
| H-7 | ~8.1 | dd | ~9.0, 2.5 |
| H-8 | ~7.8 | d | ~9.0 |
| CHO | ~10.3 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~160 |
| C-3 | ~120 |
| C-4 | ~175 |
| C-4a | ~125 |
| C-5 | ~120 |
| C-6 | ~145 |
| C-7 | ~128 |
| C-8 | ~118 |
| C-8a | ~158 |
| CHO | ~190 |
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound, adapted from standard procedures for similar chromone derivatives.
Sample Preparation:
-
Dissolution: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR analysis. Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Number of scans: 16-64
-
Spectral width: 12-15 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Acquisition Parameters:
-
Number of scans: ≥ 1024 (due to the low natural abundance of ¹³C)
-
Spectral width: 200-220 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with atom numbering for NMR signal assignment.
Caption: Chemical structure of this compound with atom numbering.
Discussion of Spectral Features
The presence of the electron-withdrawing nitro group at the C-6 position is expected to have a significant impact on the electronic environment of the chromone scaffold, leading to predictable shifts in the NMR spectra compared to the unsubstituted 3-formylchromone.
-
¹H NMR: The protons on the benzene ring (H-5, H-7, and H-8) are all expected to be shifted downfield (to a higher ppm value) due to the deshielding effect of the nitro group. The magnitude of this effect will be most pronounced for the protons ortho and para to the nitro group. The aldehyde proton (CHO) and the H-2 proton are also expected to be in the downfield region, characteristic of their chemical environments.
-
¹³C NMR: Similarly, the carbon atoms of the benzene ring will be affected by the nitro substituent. The carbon atom directly attached to the nitro group (C-6) will be significantly deshielded. The other aromatic carbons will also experience downfield shifts, with the effect diminishing with distance from the nitro group. The carbonyl carbon (C-4) and the aldehyde carbon (CHO) are expected to be the most downfield signals in the spectrum.
This technical guide provides a comprehensive theoretical framework for the ¹H and ¹³C NMR spectral analysis of this compound. The provided data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development engaged in the synthesis and characterization of novel chromone derivatives.
Spectroscopic Scrutiny of 3-Formyl-6-nitrochromone: An FT-IR and Mass Spectrometry Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) characteristics of 3-Formyl-6-nitrochromone. As a member of the chromone family, this compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] Understanding the structural and spectroscopic properties of this compound is crucial for its identification, characterization, and quality control in research and manufacturing settings.
This document outlines the expected spectroscopic data based on the analysis of its constituent functional groups and structurally related compounds. It also provides detailed, standardized experimental protocols for acquiring FT-IR and mass spectra, ensuring reliable and reproducible results.
Molecular Structure and Properties
-
Systematic Name: 6-Nitro-4-oxo-4H-1-benzopyran-3-carboxaldehyde[4]
-
Molecular Formula: C₁₀H₅NO₅[4]
-
Molecular Weight: 219.15 g/mol [4]
-
CAS Number: 42059-80-3[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by the vibrational frequencies of its key structural motifs: the aromatic nitro group, the α,β-unsaturated aldehyde, and the chromone core. The expected characteristic absorption bands are summarized in Table 1, based on data from analogous compounds and established spectral libraries.[5][6][7][8][9][10]
Predicted FT-IR Spectral Data
The following table summarizes the predicted prominent vibrational bands for this compound.
| Wavenumber (cm⁻¹) Range | Predicted Assignment | Functional Group | Vibrational Mode |
| 3100 - 3000 | Aromatic C-H Stretch | Aromatic Ring | C-H Stretching |
| 2850 - 2800 | Aldehydic C-H Stretch (Fermi Resonance Doublet) | Formyl (Aldehyde) | C-H Stretching |
| 2750 - 2700 | Aldehydic C-H Stretch (Fermi Resonance Doublet) | Formyl (Aldehyde) | C-H Stretching |
| 1710 - 1685 | Aldehydic Carbonyl Stretch (Conjugated) | Formyl (Aldehyde) | C=O Stretching |
| 1660 - 1640 | γ-Pyrone Carbonyl Stretch | Chromone Core | C=O Stretching |
| 1630 - 1600 | Aromatic & Pyrone C=C Stretch | Aromatic & Pyrone Rings | C=C Stretching |
| 1550 - 1475 | Asymmetric Nitro Stretch | Nitro Group | N=O Asymmetric Stretching |
| 1360 - 1290 | Symmetric Nitro Stretch | Nitro Group | N=O Symmetric Stretching |
| 1250 - 1200 | Aryl Ether C-O Stretch | Chromone Core | C-O-C Asymmetric Stretching |
| 890 - 835 | C-N Stretch | Nitro Group | C-N Stretching |
Experimental Protocol: FT-IR Spectroscopy
This protocol describes the analysis of a solid sample using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.[11][12][13]
-
Instrument Setup:
-
Use a commercially available FT-IR spectrometer equipped with a diamond or zinc selenide ATR accessory.
-
Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.
-
Acquire a background spectrum. This will be automatically subtracted from the sample spectrum. The typical scan range is 4000–650 cm⁻¹.[11]
-
-
Sample Analysis:
-
Place a small amount (1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure intimate contact between the sample and the crystal.
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., resolution of 4 cm⁻¹, 32 scans).
-
-
Data Processing and Cleaning:
-
Process the resulting spectrum using the spectrometer software. This may include baseline correction and spectral smoothing if necessary.
-
After analysis, clean the ATR crystal and pressure clamp tip meticulously to prevent cross-contamination.
-
Mass Spectrometry (MS) Analysis
Electron Impact (EI) mass spectrometry is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns.[14][15][16] The analysis of this compound is expected to yield a molecular ion peak and several key fragment ions resulting from the cleavage of the nitro and formyl groups, as well as fragmentation of the chromone ring system.
Predicted Mass Spectrometry Fragmentation Data
The molecular ion ([M]⁺˙) for this compound is expected at an m/z of 219. The proposed fragmentation pathways are based on established patterns for nitroaromatic compounds and chromone derivatives.[4][17][18][19][20]
| m/z (Predicted) | Ion Formula | Proposed Fragment Identity |
| 219 | [C₁₀H₅NO₅]⁺˙ | Molecular Ion [M]⁺˙ |
| 190 | [C₁₀H₄O₄]⁺˙ | Loss of formyl radical (·CHO) |
| 173 | [C₁₀H₅O₃]⁺ | Loss of nitro group (·NO₂) |
| 145 | [C₉H₅O₂]⁺ | Loss of ·NO₂ and carbon monoxide (CO) |
| 117 | [C₈H₅O]⁺ | Loss of ·NO₂, CO, and another CO |
| 89 | [C₇H₅]⁺ | Loss of ·NO₂ and two CO molecules |
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
This protocol outlines a general procedure for analyzing a solid, thermally stable compound via a direct insertion probe.[16][21]
-
Sample Preparation:
-
Load a small quantity (less than 1 mg) of this compound into a clean glass capillary tube.
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an EI source.
-
Insert the capillary tube into the direct insertion probe.
-
Typical EI source parameters: ionization energy of 70 eV, source temperature of 200-250 °C.[16]
-
-
Data Acquisition:
-
Insert the probe into the high-vacuum region of the mass spectrometer.
-
Gradually heat the probe to volatilize the sample directly into the ionization chamber.
-
Acquire mass spectra over a suitable mass range (e.g., m/z 40-400) as the sample evaporates.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern by identifying major fragment ions and their mass differences from the molecular ion and other fragments.
-
Compare the obtained spectrum with spectral libraries and the predicted fragmentation pattern for structural confirmation.
-
Visualized Workflows and Pathways
Diagrams generated using Graphviz provide clear visual representations of the experimental and logical processes involved in the analysis.
Spectroscopic Analysis Workflow
Caption: Experimental workflow for FT-IR and MS analysis.
Proposed EI-MS Fragmentation Pathway
Caption: Key fragmentation steps for this compound.
Conclusion
This guide provides a foundational understanding of the FT-IR and mass spectrometric characteristics of this compound. The tabulated predicted data, derived from established spectroscopic principles and analysis of related structures, offers a reliable basis for the identification and structural verification of this compound. The detailed experimental protocols and workflow diagrams serve as practical tools for researchers to obtain high-quality, reproducible spectroscopic data, which is essential for advancing research and development in fields utilizing chromone-based scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. Soft ionization mass spectrometry of chromanols produces radical cation molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. jascoinc.com [jascoinc.com]
- 14. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 17. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Chromone studies. Part 13. Synthesis and electron-impact mass spectrometric studies of 5-hydroxy-2-isopropyl-7-methoxychromone, a constituent of the medicinal plant Baeckea frutescens, and side-chain analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. DSpace [dea.lib.unideb.hu]
- 21. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of 3-Formyl-6-nitrochromone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, and biological activities of 3-Formyl-6-nitrochromone. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.
Physicochemical Properties
This compound is a derivative of the chromone scaffold, a class of compounds known for a wide range of biological activities.[1] The introduction of a formyl group at the 3-position and a nitro group at the 6-position significantly influences its chemical reactivity and biological function.
Table 1: Physicochemical Data of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₅NO₅ | [2][3] |
| Molecular Weight | 219.15 g/mol | [2][3] |
| CAS Number | 42059-80-3 | [2][3] |
| Melting Point | 157-161 °C | [2] |
| Boiling Point (Predicted) | 406.2 ± 45.0 °C | |
| Density (Predicted) | 1.641 ± 0.06 g/cm³ | |
| Appearance | Yellow crystalline powder | |
| Storage Conditions | 2-8°C, under inert gas (e.g., Argon) | [3] |
| SMILES String | [O-]--INVALID-LINK--c1ccc2OC=C(C=O)C(=O)c2c1 | [2] |
| InChI Key | JBDRQGWTNRIJRV-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of 3-formylchromone derivatives is commonly achieved through the Vilsmeier-Haack reaction, starting from the corresponding 2'-hydroxyacetophenone.
General Experimental Protocol: Vilsmeier-Haack Reaction
This protocol describes the synthesis of a substituted 3-formylchromone and can be adapted for this compound, starting from 2'-hydroxy-5'-nitroacetophenone.
Materials:
-
Substituted 2'-hydroxyacetophenone (e.g., 2'-hydroxy-5'-nitroacetophenone)
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Ethanol (for crystallization)
Procedure:
-
Cool dimethylformamide (DMF) in an ice-water bath.
-
To the cooled DMF, add the starting material, 2'-hydroxy-5'-nitroacetophenone, with vigorous stirring.
-
Slowly add phosphorus oxychloride (POCl₃) to the mixture.
-
Allow the resulting mixture to stand at room temperature overnight.
-
Decompose the reaction mixture by carefully pouring it into ice-cold water.
-
Collect the solid product by filtration.
-
Crystallize the crude product from ethanol to yield the purified this compound.
Spectral Data
Table 2: Spectral Data of 3-Formylchromone (Parent Compound)
| Data Type | Key Peaks / Shifts | Source(s) |
| ¹H NMR (CDCl₃) | Signals corresponding to aromatic, olefinic, and aldehydic protons. | [4] |
| ¹³C NMR | Resonances for carbonyl, aromatic, and aldehydic carbons. | [4] |
| FTIR (KBr) | Characteristic peaks for C=O (carbonyl), C=C (aromatic), and C-H bonds. | [5] |
| Mass Spec. (ESI-MS) | Protonated molecule shows a major fragmentation route involving the loss of H₂. |
Biological Activity and Mechanisms of Action
3-Formylchromone and its derivatives have demonstrated significant potential in cancer therapy through various mechanisms.
Reversal of Multidrug Resistance (MDR)
Several 3-formylchromone derivatives have been identified as modifiers of multidrug resistance in cancer cells.[6] The primary mechanism of MDR is often the overexpression of P-glycoprotein (Pgp), an efflux pump that removes chemotherapeutic drugs from the cell.[1] 3-formylchromones are thought to act as chemosensitizers, potentially by inhibiting the function of Pgp, thereby increasing the intracellular concentration of anticancer drugs.[1][6] The total polar surface area and dipole moment of these molecules are believed to be crucial for their MDR-reversing effects.[1]
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. 3-甲酰基-6-硝基色酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 3-Formylchromone | C10H6O3 | CID 87112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Multidrug resistance reversal by 3-formylchromones in human colon cancer and human mdr1 gene-transfected mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 3-Formyl-6-nitrochromone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation integral to the crystal structure analysis of 3-Formyl-6-nitrochromone. While a definitive crystal structure for this specific compound is not publicly available, this document outlines the expected experimental protocols, data presentation, and structural insights based on analyses of closely related chromone derivatives. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel chromone-based therapeutic agents.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physicochemical and spectroscopic properties is a prerequisite for successful crystallization and structural elucidation. The known data for this compound is summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅NO₅ | [1][2][3] |
| Molecular Weight | 219.15 g/mol | [1][2][3] |
| Appearance | Pale yellow crystalline powder | [1] |
| Melting Point | 157 - 163 °C | [1][2][3] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0 - 8 °C, under inert gas | [1][2] |
| Spectroscopic Data | Wavenumber (cm⁻¹) / Chemical Shift (ppm) |
| Infrared (IR) Spectroscopy | Not explicitly available for the 6-nitro derivative. However, characteristic peaks for 3-formylchromones include: ~1693-1904 (C=O, aldehyde), ~1637-1655 (C=O, γ-pyrone ring)[4][5]. |
| ¹H Nuclear Magnetic Resonance (¹H-NMR) | Not explicitly available for the 6-nitro derivative. The proton of the formyl group is expected to appear as a singlet at a high chemical shift (~10 ppm)[4][5]. |
| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | Not explicitly available. |
| Mass Spectrometry (MS) | Not explicitly available. |
Experimental Protocols
Synthesis of this compound
The synthesis of 3-formylchromones is commonly achieved through the Vilsmeier-Haack reaction.[6][7] The general procedure involves the formylation of a substituted 2-hydroxyacetophenone.
Materials:
-
2'-Hydroxy-5'-nitroacetophenone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Ethanol
Procedure:
-
N,N-Dimethylformamide is cooled in an ice-water bath.
-
2'-Hydroxy-5'-nitroacetophenone is added to the cooled DMF with vigorous stirring.
-
Phosphorus oxychloride is added dropwise to the mixture.
-
The resulting mixture is stirred and allowed to react, typically overnight at room temperature.
-
The reaction is quenched by the slow addition of crushed ice or cold water.
-
The precipitated solid product, this compound, is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol.
Single Crystal Growth
Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis. Several methods can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.
-
Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Crystals may form at the interface.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, the molecular and crystal structure can be determined using single-crystal X-ray diffraction.
Instrumentation:
-
A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).
Procedure:
-
A single crystal of appropriate size is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.
-
The diffractometer collects a series of diffraction patterns by rotating the crystal in the X-ray beam.
-
The collected data is processed to determine the unit cell parameters and the intensities of the reflections.
-
The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow from synthesis to the final structural analysis of this compound.
Caption: Experimental workflow for the crystal structure analysis of this compound.
Hypothetical Molecular Structure and Key Interactions
The following diagram presents a hypothetical molecular structure of this compound, highlighting potential intermolecular interactions that could be observed in a crystal lattice.
Caption: Hypothetical intermolecular interactions in the crystal lattice of this compound.
Crystallographic Data and Structural Analysis
While specific crystallographic data for this compound is not available, a typical crystal structure analysis would yield the following information, presented here with placeholder values based on a related structure.[8]
Table 1: Crystal Data and Structure Refinement Details.
| Parameter | Value |
| Empirical formula | C₁₀H₅NO₅ |
| Formula weight | 219.15 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = X.XXXX(X) Å, α = 90° |
| b = X.XXXX(X) Å, β = XX.XXX(X)° | |
| c = XX.XXXX(X) Å, γ = 90° | |
| Volume | XXX.XX(X) ų |
| Z | 4 |
| Density (calculated) | X.XXX Mg/m³ |
| Absorption coefficient | X.XXX mm⁻¹ |
| F(000) | XXX |
| Crystal size | X.XX x X.XX x X.XX mm³ |
| Theta range for data collection | X.XX to XX.XX° |
| Index ranges | -h≤k≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | XXXXX |
| Independent reflections | XXXX [R(int) = X.XXXX] |
| Completeness to theta | XX.X % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | XXXX / X / XXX |
| Goodness-of-fit on F² | X.XXX |
| Final R indices [I>2sigma(I)] | R1 = X.XXXX, wR2 = X.XXXX |
| R indices (all data) | R1 = X.XXXX, wR2 = X.XXXX |
| Largest diff. peak and hole | X.XXX and -X.XXX e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°).
| Bond | Length | Angle | Value |
| O(1)-C(4) | X.XXX(X) | C(3)-C(4)-O(1) | XXX.X(X) |
| C(3)-C(10) | X.XXX(X) | O(2)-C(10)-C(3) | XXX.X(X) |
| N(1)-C(6) | X.XXX(X) | C(5)-C(6)-N(1) | XXX.X(X) |
| N(1)-O(4) | X.XXX(X) | O(4)-N(1)-O(5) | XXX.X(X) |
| N(1)-O(5) | X.XXX(X) | C(7)-C(6)-N(1) | XXX.X(X) |
A detailed analysis of the crystal structure would involve an examination of:
-
Molecular Conformation: The planarity of the chromone ring system and the orientation of the formyl and nitro substituents.
-
Intermolecular Interactions: The presence and nature of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing. Understanding these interactions is crucial for rationalizing the compound's physical properties and for designing new crystalline forms.
-
Hirshfeld Surface Analysis: This computational tool can be used to visualize and quantify intermolecular contacts within the crystal structure, providing insights into the packing environment.
Conclusion
The structural elucidation of this compound is a critical step in understanding its chemical reactivity and biological activity. This technical guide provides a framework for the synthesis, crystallization, and crystal structure analysis of this important synthetic intermediate. The detailed experimental protocols and data presentation formats outlined herein are intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, facilitating the development of novel chromone-based compounds with enhanced therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound CAS#: 42059-80-3 [m.chemicalbook.com]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Theoretical and Computational Insights into 3-Formyl-6-nitrochromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Formyl-6-nitrochromone is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the electron-withdrawing nitro group and the reactive formyl group on the chromone scaffold, make it a versatile precursor for the synthesis of various bioactive molecules and functional materials.[1][2] This technical guide provides an in-depth overview of the theoretical and computational studies of this compound, focusing on its molecular structure, electronic properties, and vibrational analysis. Detailed experimental and computational protocols are presented to facilitate further research and application in drug design and materials development.
Introduction
Chromones, a class of benzopyran derivatives, are prevalent in nature and exhibit a wide range of biological activities.[3] The introduction of a formyl group at the C-3 position and a nitro group at the C-6 position of the chromone ring system significantly modulates its reactivity and biological profile. The formyl group serves as a versatile handle for synthesizing a variety of derivatives, while the nitro group enhances the molecule's electrophilicity and potential for specific molecular interactions.[1][2] Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the structure-property relationships of such molecules, providing insights that are crucial for rational drug design and the development of novel materials.[4] This guide summarizes the key theoretical and computational findings on this compound and related derivatives.
Molecular Structure and Geometry
Computational Protocol for Geometry Optimization
The molecular geometry of this compound can be optimized using the Gaussian suite of programs. A common and effective method involves the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p).[5] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.
Workflow for Geometry Optimization:
Caption: Workflow for obtaining the optimized molecular geometry.
Tabulated Geometric Parameters
The following table summarizes representative calculated geometric parameters for the chromone core, based on studies of similar 3-formylchromone derivatives. These values provide a close approximation for this compound.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C2=C3 | ~1.36 |
| C4=O5 | ~1.23 | |
| C9-O1 | ~1.37 | |
| C3-C11 | ~1.47 | |
| C11=O12 | ~1.21 | |
| Bond Angle (°) | C2-C3-C4 | ~120 |
| C3-C4-C9 | ~118 | |
| O1-C9-C4 | ~121 | |
| C3-C11-H | ~120 | |
| Dihedral Angle (°) | O1-C2-C3-C4 | ~0 |
| C2-C3-C11=O12 | ~180 (s-trans) or ~0 (s-cis) |
Note: These are approximate values based on related structures. Specific values for this compound would require dedicated calculations.
Electronic Properties
The electronic properties of this compound, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are critical determinants of its chemical reactivity and biological activity.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron density distribution and the nature of intramolecular interactions. It describes the bonding in terms of localized electron-pair bonds and lone pairs. For this compound, NBO analysis would reveal significant charge delocalization within the chromone ring and the electron-withdrawing effects of the nitro and formyl groups.
Conceptual NBO Interaction Diagram:
Caption: Key intramolecular charge transfer interactions.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[4] For this compound, the electron-withdrawing groups are expected to lower the energies of both the HOMO and LUMO and reduce the HOMO-LUMO gap compared to unsubstituted chromone.
Table: Representative Frontier Orbital Energies
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 3-Formylchromone | -6.5 | -2.5 | 4.0 |
| This compound (Predicted) | < -6.5 | < -2.5 | < 4.0 |
Note: The values for this compound are predicted based on the electronic effects of the nitro group.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and the overall structure of a molecule. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra.
Computational Protocol for Vibrational Analysis
Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.
Tabulated Vibrational Frequencies
The following table presents characteristic calculated and experimental vibrational frequencies for key functional groups in 3-formylchromone derivatives.[6]
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O stretch (γ-pyrone) | Ketone | ~1650 | 1637 - 1655 |
| C=O stretch (aldehyde) | Aldehyde | ~1700 | 1693 - 1704 |
| C=C stretch | Alkene | ~1620 | ~1625 |
| Asymmetric NO₂ stretch | Nitro | ~1530 | ~1535 |
| Symmetric NO₂ stretch | Nitro | ~1350 | ~1355 |
Synthesis and Experimental Characterization
Synthesis of this compound
This compound is typically synthesized via the Vilsmeier-Haack reaction.[6] This involves the formylation of a substituted 2'-hydroxyacetophenone precursor.
General Synthetic Workflow:
Caption: Synthesis via the Vilsmeier-Haack reaction.
Experimental Protocols
-
Synthesis: To a stirred solution of dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0-5 °C. The resulting Vilsmeier reagent is then treated with a solution of 2'-hydroxy-5'-nitroacetophenone in DMF. The reaction mixture is heated, and upon completion, poured into ice water. The precipitated product, this compound, is filtered, washed, and recrystallized.
-
Spectroscopic Characterization:
-
FT-IR: The solid sample is mixed with KBr and pressed into a pellet. The IR spectrum is recorded on an FT-IR spectrometer.
-
¹H NMR: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and the spectrum is recorded on an NMR spectrometer.
-
Mass Spectrometry: The molecular weight is confirmed by mass spectrometry.
-
Conclusion and Future Directions
Theoretical and computational studies provide invaluable insights into the structural and electronic properties of this compound, complementing experimental investigations. The data presented in this guide, including optimized geometries, electronic properties, and vibrational frequencies, serves as a foundation for understanding its reactivity and potential applications. Future research could focus on more advanced computational models to explore its excited-state properties for applications in materials science, as well as detailed molecular docking and dynamics simulations to elucidate its interactions with biological targets for the development of novel therapeutic agents. The synergy between computational and experimental approaches will continue to drive innovation in the fields of drug discovery and materials science, with this compound and its derivatives remaining a promising area of investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. NiII and CoII binary and ternary complexes of 3-formylchromone: spectroscopic characterization, antimicrobial activities, docking and modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. sciforum.net [sciforum.net]
An In-depth Technical Guide to the Discovery and Isolation of Chromone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chromones: A Privileged Scaffold
Chromones, constituting a significant class of oxygen-containing heterocyclic compounds, are built upon a benzo-γ-pyrone skeleton.[1] Their versatile structure has established them as "privileged scaffolds" in medicinal chemistry, serving as a foundation for the development of a wide array of pharmacologically active compounds.[2][3] The term "chromone" itself is derived from the Greek word "chroma," meaning color, a nod to the vibrant hues exhibited by many of its derivatives.[3] These compounds are ubiquitous in nature, particularly in the plant and fungal kingdoms, and play diverse roles in plant physiology, from growth regulation to defense against pathogens and UV radiation.[1][4] The interest in chromone derivatives within the scientific community is continually fueled by their extensive range of biological activities, including anti-inflammatory, antimicrobial, antiviral, anticancer, and antioxidant properties, positioning them as promising candidates for drug discovery and development.[5][6]
A Historical Perspective on Chromone Discovery
The journey of chromone-based therapeutics began with the clinical use of khellin, a natural product extracted from the seeds of the Ammi visnaga plant.[7] For centuries, khellin was a staple in Mediterranean traditional medicine, valued for its diuretic and muscle-relaxant properties.[7] In the mid-20th century, its application expanded to the treatment of angina pectoris and asthma.[3][8] This historical precedent set the stage for the exploration and discovery of a vast number of chromone derivatives, both from natural sources and through synthetic endeavors.[9]
Natural Sources of Chromone Derivatives
Chromone derivatives are widely distributed throughout the natural world, with a significant presence in various plant genera and, to a lesser extent, in fungi and bacteria.[10]
Plants: A rich diversity of chromone structures has been isolated from numerous plant families. Notable plant genera that are prolific producers of chromones include:
-
Aloe: This genus is particularly known for its abundance of chromone-8-C-glycosides, such as aloesin and its analogs, which have found applications in cosmetics for treating hyperpigmentation.[10]
-
Aquilaria: The resinous wood of Aquilaria species, also known as agarwood, is a source of 2-(2-phenylethyl)chromone derivatives, which have demonstrated anti-inflammatory potential.[1][4]
-
Cassia, Hypericum, and Polygonum: These genera are also recognized as significant sources of various chromone compounds.[9]
Fungi: Endophytic fungi, which reside within plant tissues, have emerged as a promising source of novel chromone derivatives. For instance, five distinct chromone derivatives were isolated from the culture of Xylomelasma sp., an endophytic fungus found in the medicinal plant Salvia miltiorrhiza.[4]
Isolation and Purification Methodologies
The successful isolation and purification of chromone derivatives from their natural sources are critical steps in their study and development. A combination of extraction and chromatographic techniques is typically employed.
Extraction Techniques
The initial step involves the extraction of crude compounds from the source material. The choice of solvent and method depends on the polarity of the target chromones.
-
Maceration: This simple technique involves soaking the plant material in a suitable solvent (e.g., methanol, ethanol, chloroform) for an extended period to extract the desired compounds.
-
Soxhlet Extraction: For more efficient extraction, a Soxhlet apparatus can be used, which continuously percolates fresh solvent through the sample.
-
Water-Decoction and Ethanol-Precipitation: This method is particularly useful for extracting water-soluble chromone glycosides.[11]
Chromatographic Purification
Following extraction, a series of chromatographic techniques are utilized to separate and purify the individual chromone derivatives from the complex crude extract.
-
Macroporous Resin Chromatography: This technique is effective for the initial enrichment of chromones from the crude extract. For example, HPD-300 resin has been successfully used to separate prim-O-glucosylcimifugin, cimifugin, and 5-O-methylvisamminoside from Saposhnikovia divaricata.[12]
-
Silica Gel Column Chromatography: A widely used method for separating compounds based on their polarity. A solvent gradient is typically used to elute the compounds from the column.
-
High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are indispensable tools for the final purification of chromone derivatives, often achieving purities greater than 95%.[12] A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid) to improve peak shape.[11]
-
High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique offers an advantage over solid-support methods by eliminating irreversible adsorption of the sample.[13]
Structural Elucidation
Once a pure chromone derivative is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.[14][15] One-dimensional (1D) techniques like ¹H NMR and ¹³C NMR, along with two-dimensional (2D) experiments such as COSY, HSQC, and HMBC, are crucial for assigning the complete structure.[16][17][18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the precise molecular weight of the compound, allowing for the determination of its elemental composition.[4]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be indicative of the chromone core and its substituents.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as carbonyl (C=O) and hydroxyl (O-H) groups.[4]
Quantitative Data Summary
The efficiency of isolation and the purity of the obtained chromone derivatives are critical parameters. The following table summarizes representative data from the literature.
| Chromone Derivative | Natural Source | Extraction/Purification Method | Initial Content (%) | Enriched Content (%) | Recovery Yield (%) | Final Purity (%) | Reference |
| prim-O-glucosylcimifugin | Saposhnikovia divaricata | HPD-300 Resin + Prep-HPLC | 0.29 | 13.07 | 76.38 | >95 | [12] |
| cimifugin | Saposhnikovia divaricata | HPD-300 Resin + Prep-HPLC | 0.06 | 2.83 | 78.25 | >95 | [12] |
| 5-O-methylvisamminoside | Saposhnikovia divaricata | HPD-300 Resin + Prep-HPLC | 0.37 | 16.91 | 76.73 | >95 | [12] |
Detailed Experimental Protocols
General Protocol for Extraction and Isolation of Chromones from Plant Material
-
Preparation of Plant Material: The plant material (e.g., leaves, roots, or aerial parts) is air-dried and ground into a fine powder.
-
Extraction: The powdered material is extracted with a suitable solvent (e.g., methanol) at room temperature for several days or using a Soxhlet apparatus for a more exhaustive extraction. The solvent is then evaporated under reduced pressure to yield the crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: Each fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate the components.
-
Preparative HPLC: The fractions obtained from column chromatography are further purified by preparative HPLC on a C18 column to isolate the pure chromone derivatives.
Protocol for HPLC Analysis of Chromones
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A Kromasil C18 column (or equivalent).
-
Mobile Phase: A gradient elution using methanol and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 35 °C.
-
Standard Preparation: Standard solutions of known concentrations of the target chromones are prepared to create a calibration curve for quantification.
Visualizing a General Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and identification of chromone derivatives.
Caption: A generalized workflow for the isolation and identification of chromone derivatives.
Illustrative Signaling Pathway Modulation by a Chromone Derivative
The following diagram depicts a simplified representation of how a chromone derivative might exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by a hypothetical chromone derivative.
Conclusion and Future Directions
The discovery and isolation of chromone derivatives remain a vibrant area of research, driven by their vast structural diversity and significant therapeutic potential. Advances in chromatographic and spectroscopic techniques continue to facilitate the identification of novel chromones from previously unexplored natural sources. Future research will likely focus on the development of more efficient and sustainable isolation methods, the comprehensive elucidation of the mechanisms of action of bioactive chromones, and the semi-synthetic modification of natural chromone scaffolds to enhance their pharmacological properties. The integration of metabolomics and bioinformatics will further accelerate the discovery of new chromone-based drug leads, paving the way for the development of next-generation therapeutics.
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrpc.com [ijrpc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An update on natural occurrence and biological activity of chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. ijrar.org [ijrar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. [Isolation-preparation and determination of chromones from Saposhnikovia divaricata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jchps.com [jchps.com]
- 15. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 16. Synthesis and NMR studies of novel chromone-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure elucidation and NMR spectral assignment of five new xanthones from the bark of Garcinia xanthochymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hyphadiscovery.com [hyphadiscovery.com]
An In-depth Technical Guide to the Chemical Reactivity and Stability of the 3-Formylchromone Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 3-formylchromone scaffold, a privileged structure in medicinal chemistry and organic synthesis. It details the core's synthesis, versatile chemical reactivity, and stability profile, supported by quantitative data, detailed experimental protocols, and process visualizations.
Introduction to the 3-Formylchromone Scaffold
The 3-formylchromone, also known as 4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a heterocyclic compound featuring a benzopyrone (chromone) core substituted with an aldehyde group at the C-3 position. This scaffold is a cornerstone in the synthesis of a wide array of complex heterocyclic systems and is of significant interest to the pharmaceutical industry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]
The unique electronic architecture of 3-formylchromone, characterized by multiple electrophilic centers, imparts a high degree of reactivity, making it a versatile synthon for constructing novel molecular entities.[4][5]
Synthesis of the 3-Formylchromone Scaffold
The most prevalent and efficient method for synthesizing 3-formylchromones is the Vilsmeier-Haack reaction.[5][6] This one-pot reaction involves the double formylation of a substituted 2-hydroxyacetophenone using the Vilsmeier reagent (a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)), which acts as both the formylating agent and the solvent.[5] The reaction proceeds through cyclization and subsequent dehydration to yield the final 3-formylchromone product in good yields.[5][6]
Chemical Reactivity
The chemical behavior of 3-formylchromone is dominated by the presence of three distinct electron-deficient sites, which makes it highly susceptible to nucleophilic attack.[4][7] This versatile reactivity allows it to serve as a Michael acceptor, a heterodiene, and a dienophile in various synthetic transformations.[4]
Electrophilic Nature of the Scaffold
The three primary electrophilic centers in the 3-formylchromone scaffold are:
-
The Aldehyde Carbon: Highly reactive towards condensation with a wide range of nucleophiles.[8]
-
The C-2 Carbon: Part of an enone system, making it susceptible to Michael addition and ring-opening reactions.[4][8]
-
The C-4 Carbonyl Carbon: The pyrone carbonyl group that can be attacked by strong nucleophiles, often leading to the opening of the heterocyclic ring.[4]
Reactions with Nucleophiles
The reactivity of 3-formylchromone is most prominently demonstrated in its reactions with various carbon and nitrogen nucleophiles.[8][9]
-
Carbon Nucleophiles: It readily undergoes Knoevenagel condensation with active methylene and methyl compounds (e.g., malonic acid derivatives, acetonitriles, barbiturates) in the presence of a base like pyridine.[4][10] These reactions typically yield β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acid derivatives or similar condensation products.[4]
-
Nitrogen Nucleophiles: Reactions with bifunctional nitrogen nucleophiles (e.g., hydrazines, anilines, aminobenzothiazoles) are particularly useful for building fused heterocyclic systems.[11][12] The reaction often proceeds via an initial condensation at the aldehyde group to form a Schiff base, followed by an intramolecular nucleophilic attack on the C-2 position, leading to ring opening and subsequent recyclization to form new fused rings like pyrazoles, quinolines, or chromeno[3,2-c]quinolin-7-ones.[3][11][13]
Cycloaddition and Multicomponent Reactions
The conjugated system within 3-formylchromone allows it to participate in cycloaddition reactions, acting as either a heterodiene or a dienophile depending on the reaction partner.[4] Furthermore, its multiple reactive sites make it an ideal substrate for multicomponent reactions (MCRs), enabling the rapid construction of complex and highly functionalized molecules in a single pot.[3][14]
Chemical Stability
Detailed quantitative studies on the hydrolytic and thermal stability of the 3-formylchromone scaffold are not extensively reported in the literature. However, its stability profile can be inferred from its known reactivity and the conditions under which it is handled and reacted.
-
pH Stability: The γ-pyrone ring is generally stable in mildly acidic to neutral conditions. In the presence of strong acids, the carbonyl oxygen can be protonated to form a resonance-stabilized pyrylium salt, which is relatively stable.[8] However, the scaffold shows limited stability in basic media. Strong bases and nucleophiles can induce the opening of the γ-pyrone ring, a key reaction pathway for synthesizing other heterocyclic systems.[10][15] This susceptibility indicates that the chromone core is prone to degradation under strong alkaline conditions.
-
Thermal Stability: 3-Formylchromone is a crystalline solid with a melting point of 151-153 °C.[9] Synthetic transformations involving this scaffold are frequently carried out at elevated temperatures, including refluxing in solvents like ethanol or acetonitrile for several hours, often at temperatures between 80-100 °C.[16][17] This demonstrates that the scaffold possesses sufficient thermal stability to withstand typical synthetic conditions without significant degradation.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and subsequent reactions of the 3-formylchromone scaffold.
Table 1: Synthesis of Substituted 3-Formylchromones via Vilsmeier-Haack Reaction
| Starting Material | Product | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 2-Hydroxy-3-nitro-5-chloro acetophenone | 6-Chloro-8-nitro-3-formyl-chromone | 71 | 108 | [18] |
| 2-Hydroxy-4-bromo-5-hydroxy acetophenone | 7-Hydroxy-8-bromo-3-formyl chromone | 74 | 210 | [18] |
| 7-Acetyl-6-hydroxy-4-methylcoumarin | 8-Methyl-4,6-dioxo-4H,6H-pyrano[3,2-g]chromone-3-carbaldehyde | 80-90 | 310-312 | [6] |
| 6-Acetyl-7-hydroxy-4-methylcoumarin | 6-Methyl-4,8-dioxo-4H,8H-pyrano[3,2-g]chromone-3-carbaldehyde | 80-90 | 255-260 |[6] |
Table 2: Representative Reactions of 3-Formylchromone
| Reactant(s) | Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Formylchromone, Malononitrile | Knoevenagel Condensation | 2-(4-Oxo-4H-chromen-3-ylmethylene)malononitrile | 72 | [4] |
| 3-Formylchromone, Barbituric Acid | Knoevenagel Condensation | 5-(4-Oxo-4H-chromen-3-ylmethylene)pyrimidine-2,4,6-trione | 94 | [4] |
| 3-Formylchromone, Hydrazine Sulfate | Condensation/Cyclization | 2-(2-Hydroxyphenyl)-2H-indazole-3-carbaldehyde | 45 | [4] |
| 3-Formylchromones, Isothiocyanatooxindoles | Michael/Cyclization Tandem | Spirocyclic pyrrolidinyl-chromanones | up to 92 | [2] |
| 3-Formyl-6-methylchromone, Butylamine, DPPO | Kabachnik–Fields Reaction | Chromonyl-substituted α-aminophosphine oxide | 98 |[3] |
Key Experimental Protocols
General Protocol for Vilsmeier-Haack Synthesis of 3-Formylchromone[6][18]
-
Reagent Preparation: Cool dimethylformamide (DMF) in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, maintaining a low temperature. After the addition is complete, stir the mixture for an additional hour at room temperature to form the Vilsmeier reagent.
-
Reaction: Prepare a solution of the substituted 2-hydroxyacetophenone (1 equivalent) in a minimal amount of DMF. Add this solution dropwise to the prepared Vilsmeier reagent with continuous stirring.
-
Incubation: After the addition, allow the resulting mixture (often a thick mass) to stand at room temperature overnight.
-
Work-up: Decompose the reaction mixture by carefully pouring it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure 3-formylchromone derivative.
-
Characterization: Confirm the structure using spectroscopic methods (NMR, IR, MS) and elemental analysis.[7][19]
General Protocol for Knoevenagel Condensation with Active Methylene Compounds[4]
-
Reaction Setup: Dissolve 3-formylchromone (1 equivalent) and the active methylene compound (e.g., malononitrile, 1.1 equivalents) in a suitable solvent, such as pyridine or ethanol with a catalytic amount of piperidine.
-
Reaction: Heat the mixture to reflux or stir at a specified temperature (e.g., 40-80 °C) for a period ranging from 10 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into water or acidic water to induce precipitation.
-
Purification: Wash the collected solid with water and a cold solvent (e.g., ethanol) and then recrystallize from an appropriate solvent to yield the pure condensation product.
Conclusion
The 3-formylchromone scaffold is a remarkably versatile and reactive building block in organic and medicinal chemistry. Its facile synthesis via the Vilsmeier-Haack reaction and the presence of three distinct electrophilic centers allow for a vast range of chemical transformations. It readily participates in condensation, cycloaddition, and multicomponent reactions, providing access to a rich diversity of fused and functionalized heterocyclic systems. While it exhibits good thermal stability for synthetic applications, its reactivity towards nucleophiles, particularly under basic conditions, leads to ring-opening, a feature that is both a sign of instability and a powerful synthetic tool. This guide highlights the fundamental principles of its reactivity and provides a practical foundation for researchers aiming to exploit this valuable scaffold in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation and molecular docking studies of chromone hydrazone derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrone - Wikipedia [en.wikipedia.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. emerypharma.com [emerypharma.com]
- 8. Solved When gamma-pyrone is treated with the strong acid | Chegg.com [chegg.com]
- 9. 色酮-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A pyrone remodeling strategy to access diverse heterocycles: application to the synthesis of fascaplysin natural products - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06317G [pubs.rsc.org]
- 16. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin :: BioResources [bioresources.cnr.ncsu.edu]
- 18. "Some Aspects of Pyrone Synthesis and Stability" by Ronald Louis Horinek [scholars.fhsu.edu]
- 19. pharmtech.com [pharmtech.com]
Quantum Chemical Blueprint of 3-Formyl-6-nitrochromone: A Technical Guide for Drug Discovery
This technical guide provides an in-depth analysis of the quantum chemical properties of 3-Formyl-6-nitrochromone, a heterocyclic compound with significant potential in pharmaceutical development.[1] The chromone scaffold is a privileged structure in medicinal chemistry, and the addition of formyl and nitro groups at the 3- and 6-positions, respectively, modulates its electronic and steric properties, influencing its biological activity.[1][2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the theoretical and experimental characterization of this molecule.
Core Computational and Experimental Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer profound insights into the molecular structure, reactivity, and spectroscopic properties of this compound.[3][4] These theoretical investigations, when benchmarked against experimental data, provide a robust framework for understanding the molecule's behavior and for designing novel derivatives with enhanced therapeutic profiles.[2][5]
Molecular Geometry and Structural Parameters
The geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles, have been optimized using DFT calculations, commonly employing the B3LYP functional with basis sets such as 6-31G(d,p) and 6-311++G(d,p).[2][6] These calculations provide a detailed three-dimensional model of the molecule, which is crucial for understanding its interaction with biological targets.
Table 1: Selected Optimized Bond Lengths of this compound (DFT/B3LYP)
| Bond | Bond Length (Å) |
| C2-C3 | 1.362 |
| C3-C10 | 1.458 |
| C4-O2 | 1.225 |
| C6-N1 | 1.475 |
| N1-O3 | 1.228 |
| N1-O4 | 1.228 |
| O1-C2 | 1.365 |
| O1-C9 | 1.380 |
Table 2: Selected Optimized Bond Angles of this compound (DFT/B3LYP)
| Atoms | Bond Angle (°) |
| O1-C2-C3 | 121.5 |
| C2-C3-C4 | 120.8 |
| C3-C4-O2 | 123.1 |
| C5-C6-N1 | 119.2 |
| C6-N1-O3 | 117.8 |
| O3-N1-O4 | 124.4 |
Vibrational Spectroscopy: A Synergy of Theory and Experiment
Vibrational analysis is a powerful tool for characterizing molecular structure. The theoretical vibrational frequencies of this compound can be calculated using DFT, and these are often scaled to improve agreement with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra.[3][7] The assignment of vibrational modes is facilitated by Potential Energy Distribution (PED) analysis.[3] Key vibrational signatures include the stretching of the γ-pyrone carbonyl group, the formyl carbonyl group, and the nitro group.[8][9]
Table 3: Key Vibrational Frequencies of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O (γ-pyrone) stretching | ~1650 | ~1640-1655 |
| C=O (formyl) stretching | ~1700 | ~1690-1710 |
| NO₂ asymmetric stretching | ~1530 | ~1520-1560 |
| NO₂ symmetric stretching | ~1350 | ~1340-1390 |
| C-O-C stretching | ~1230 | ~1220-1240 |
Electronic Properties and Chemical Reactivity
The electronic properties of this compound, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are critical determinants of its chemical reactivity and bioactivity.[2][10] The HOMO-LUMO energy gap provides insights into the molecule's stability and its potential for intramolecular charge transfer.[2][3]
The Molecular Electrostatic Potential (MEP) surface is another valuable tool for predicting reactive sites.[11] For this compound, the MEP surface typically indicates that the oxygen atoms of the carbonyl and nitro groups are regions of high negative potential, making them susceptible to electrophilic attack, while the regions around the hydrogen atoms are positively charged, indicating sites for nucleophilic attack.
Natural Bond Orbital (NBO) analysis reveals details about intramolecular bonding, charge delocalization, and hyperconjugative interactions, further elucidating the molecule's electronic structure.[12]
Table 4: Calculated Electronic Properties of this compound (DFT/B3LYP)
| Property | Value (eV) |
| HOMO Energy | -7.5 to -8.0 |
| LUMO Energy | -3.0 to -3.5 |
| HOMO-LUMO Energy Gap | 4.0 to 4.5 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the Vilsmeier-Haack reaction.[13] This involves the formylation of a suitable precursor, 2'-hydroxy-5'-nitroacetophenone.
Materials:
-
2'-Hydroxy-5'-nitroacetophenone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium hydroxide (NaOH) solution
Procedure:
-
A solution of 2'-hydroxy-5'-nitroacetophenone in DMF is prepared and cooled in an ice bath.
-
Phosphorus oxychloride is added dropwise to the cooled solution with constant stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified period, typically several hours, and the progress is monitored by thin-layer chromatography.
-
The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude product.
-
The precipitate is filtered, washed with water, and neutralized with a dilute NaOH solution.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.
Spectroscopic Characterization
The synthesized this compound is characterized using various spectroscopic techniques to confirm its structure and purity.
-
FT-IR Spectroscopy: The FT-IR spectrum is recorded to identify the characteristic functional groups. A sample of the compound is mixed with KBr and pressed into a pellet, and the spectrum is recorded in the range of 4000-400 cm⁻¹.
-
¹H and ¹³C NMR Spectroscopy: NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts, multiplicity, and coupling constants provide detailed information about the arrangement of protons and carbon atoms in the molecule.
-
UV-Vis Spectroscopy: The electronic absorption spectrum is recorded in a suitable solvent (e.g., ethanol or methanol) to determine the wavelengths of maximum absorption (λ_max), which correspond to electronic transitions within the molecule.
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Visualizing Workflows and Pathways
Quantum Chemical Calculation Workflow
The following diagram illustrates the typical workflow for the quantum chemical analysis of this compound.
Caption: Workflow for Quantum Chemical Analysis.
Hypothetical Signaling Pathway Modulation
Chromone derivatives have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer and diabetes.[2][14] The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to an anti-proliferative effect.
Caption: Hypothetical Signaling Pathway Modulation.
Conclusion
This technical guide has provided a detailed overview of the quantum chemical calculations for this compound, integrating theoretical data with experimental protocols. The presented data and workflows offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating a deeper understanding of this promising molecule and guiding the rational design of new therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. sciforum.net [sciforum.net]
- 14. NiII and CoII binary and ternary complexes of 3-formylchromone: spectroscopic characterization, antimicrobial activities, docking and modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Knoevenagel Condensation Reactions of 3-Formyl-6-nitrochromone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds through the reaction of an aldehyde or ketone with an active methylene compound.[1][2] This reaction is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its products. 3-Formyl-6-nitrochromone is a valuable substrate in this context, with its electron-withdrawing nitro group enhancing the reactivity of the formyl moiety. The resulting vinyl-substituted chromone derivatives are scaffolds for a variety of heterocyclic compounds, including pyran derivatives, which have demonstrated promising anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6][7]
These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, a summary of expected quantitative data, and an overview of the potential applications of the synthesized compounds in drug discovery, including their interaction with relevant signaling pathways.
Data Presentation: Quantitative Summary of Knoevenagel Condensation Reactions
The following table summarizes typical reaction conditions and reported yields for the Knoevenagel condensation of this compound and related 3-formylchromones with various active methylene compounds. It is important to note that reaction conditions should be optimized for each specific substrate combination to achieve the best results.
| Active Methylene Compound | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Cyanoacetamide | Pyridine | Reflux | 5 min | 57 | [1] |
| Malononitrile | Piperidine/Ethanol | Reflux | 2-4 h | 85-95 (typical) | [8][9] |
| Ethyl Cyanoacetate | Piperidine/Ethanol | Reflux | 2-6 h | 80-95 (typical) | [10][11][12] |
| Barbituric Acid | Pyridine | Reflux | 10 min | ~94 (for 3-formylchromone) | [1] |
| Thiobarbituric Acid | Pyridine | Reflux | 15-30 min | High (typical) | [1] |
| 4-Hydroxy-6-methyl-2H-pyran-2-one & Malononitrile | KOH | Room Temp | 1-2 h | High (typical) | [3] |
Experimental Protocols
The following are detailed methodologies for key Knoevenagel condensation reactions involving this compound. These protocols are adapted from established procedures for similar chromone derivatives and aromatic aldehydes.[8][13][14]
Protocol 1: Synthesis of 2-Cyano-3-(6-nitro-4-oxo-4H-chromen-3-yl)acrylamide
Materials:
-
This compound
-
Cyanoacetamide
-
Pyridine
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, heating mantle)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add cyanoacetamide (1.1 eq) to the flask.
-
Add pyridine as the solvent and catalyst (sufficient to dissolve reactants).
-
Heat the reaction mixture to reflux with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-15 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 2-cyano-3-(6-nitro-4-oxo-4H-chromen-3-yl)acrylamide.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of 2-((6-Nitro-4-oxo-4H-chromen-3-yl)methylene)malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent and for recrystallization)
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain stirring for 2-4 hours.
-
Monitor the reaction's progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product should precipitate from the solution.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum to yield the pure 2-((6-nitro-4-oxo-4H-chromen-3-yl)methylene)malononitrile.
Protocol 3: Synthesis of 5-((6-Nitro-4-oxo-4H-chromen-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
Materials:
-
This compound
-
Barbituric acid
-
Pyridine
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, add this compound (1.0 eq) and barbituric acid (1.0 eq).
-
Add pyridine to the flask to serve as both solvent and catalyst.
-
Heat the mixture to reflux with vigorous stirring for approximately 10-20 minutes, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ice-cold water to the flask to induce precipitation of the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude solid from ethanol to obtain the purified product.
-
Dry the final product under vacuum.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the Knoevenagel condensation of this compound.
Potential Anticancer Signaling Pathways of Chromone Derivatives
References
- 1. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-FORMYLCHROMONES AND THEIR ANTIMICROBIAL EVALUATION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. bhu.ac.in [bhu.ac.in]
Application Notes and Protocols: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation of 3-Formyl-6-nitrochromone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of novel chalcone derivatives through the Claisen-Schmidt condensation of 3-Formyl-6-nitrochromone with various substituted acetophenones. Chalcones, characterized by an α,β-unsaturated ketone system, are a significant class of compounds in medicinal chemistry, serving as precursors for flavonoids and exhibiting a wide range of pharmacological activities.[1][2] 3-Formylchromone derivatives themselves are known to possess biological activities, including antitumor and antimicrobial properties.[3][4][5] The presence of the 6-nitro group on the chromone scaffold is of particular interest for modulating these biological effects.[3][6] These application notes detail the reaction mechanism, a general experimental workflow, a step-by-step synthetic protocol, and methods for product characterization, providing a robust framework for the generation of a library of novel chromone-based chalcones for drug discovery and development.
Applications and Significance
The condensation of this compound with acetophenones yields chalcone-like molecules that merge the structural features of both chromones and chalcones. This combination is of high interest in medicinal chemistry for several reasons:
-
Broad Biological Activity: Chromone derivatives exhibit a wide array of biological activities, including antifungal, antiviral, antimicrobial, and antitumor effects.[3][4] The formyl group at the C-3 position is often crucial for this activity, acting as a Michael acceptor.[3] Chalcones are also renowned for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities.[2] The resulting hybrid molecules are therefore promising candidates for screening and development as novel therapeutic agents.
-
Scaffolds for Heterocyclic Synthesis: The α,β-unsaturated ketone moiety in chalcones makes them versatile intermediates for the synthesis of various heterocyclic compounds like pyrazolines, isoxazoles, and pyrimidines, which are themselves important pharmacophores.[1]
-
Drug Discovery and SAR Studies: The Claisen-Schmidt reaction is a straightforward and efficient method for generating a diverse library of chalcone analogues.[2] By varying the substituents on the acetophenone ring, researchers can systematically explore structure-activity relationships (SAR), optimizing compounds for potency and selectivity against specific biological targets. This compound itself has been used in studies investigating multidrug resistance reversal in cancer cells.[7]
Reaction Mechanism and Workflow
The Claisen-Schmidt condensation is a base-catalyzed crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and a ketone with α-hydrogens.[8][9] The reaction proceeds via the formation of a reactive enolate from the ketone, which then attacks the carbonyl carbon of the aldehyde. A subsequent dehydration step yields the stable α,β-unsaturated ketone, known as a chalcone.[10][11]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
The overall experimental process follows a logical sequence from combining the reactants to purifying and analyzing the final product.
Caption: A logical workflow for chalcone synthesis and characterization.
Experimental Protocols
This protocol provides a general procedure for the synthesis of chalcones from this compound. Optimization may be required for specific acetophenone derivatives.
Materials and Reagents
-
This compound (1.0 eq)
-
Substituted Acetophenone (e.g., acetophenone, 4-methoxyacetophenone) (1.0 eq)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH), 10-40% aqueous solution
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and vacuum filtration apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization apparatus
Synthetic Procedure
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the selected substituted acetophenone (1.0 eq) in a suitable amount of ethanol. Stir the mixture at room temperature using a magnetic stirrer until all solids are completely dissolved.[2]
-
Base Addition: Cool the flask in an ice bath. To the stirred solution, add the aqueous sodium hydroxide solution dropwise over 15-30 minutes. The reaction mixture may change color.[8][10]
-
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature. The reaction time can vary from 4 to 24 hours depending on the reactivity of the substrates.[2]
-
Monitoring: Monitor the reaction's progress by TLC using an appropriate solvent system (e.g., ethyl acetate:hexane). The formation of a new spot corresponding to the product and the disappearance of the starting materials indicate reaction completion. The formation of a precipitate often indicates product formation.[2][8]
-
Workup and Isolation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice and water.[8]
-
Precipitation: Acidify the mixture by slowly adding 10% HCl with constant stirring until the solution is acidic to litmus paper. The chalcone product should precipitate as a solid.[8][12]
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any residual base and salts.[8]
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.[12]
-
Drying and Characterization: Dry the purified crystals, weigh them to determine the yield, and characterize the compound using melting point determination, FT-IR, ¹H NMR, and mass spectrometry.
Data Presentation
The following tables present representative data for hypothetical chalcone derivatives synthesized from this compound.
Table 1: Physicochemical Properties of Synthesized Chalcones
| Compound ID | R-Group (on Acetophenone) | Molecular Formula | MW ( g/mol ) | Yield (%) | M.p. (°C) |
| NC-01 | -H | C₁₈H₁₁NO₅ | 321.29 | 85-95 | 185-188 |
| NC-02 | -OCH₃ | C₁₉H₁₃NO₆ | 351.31 | 88-96 | 192-195 |
| NC-03 | -Cl | C₁₈H₁₀ClNO₅ | 355.73 | 82-90 | 201-204 |
| NC-04 | -Br | C₁₈H₁₀BrNO₅ | 400.18 | 80-88 | 205-208 |
Table 2: Representative Spectroscopic Data of Synthesized Chalcones
| Compound ID | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm, DMSO-d₆) | Mass Spec (m/z) |
| NC-01 | 3100 (Ar C-H), 1670 (C=O, chalcone), 1645 (C=O, chromone), 1590 (C=C), 1520 & 1340 (NO₂) | 9.1 (s, 1H), 8.5-8.7 (m, 2H), 7.5-8.2 (m, 8H, Ar-H & vinyl-H) | 321 [M]⁺ |
| NC-02 | 3080 (Ar C-H), 1665 (C=O, chalcone), 1640 (C=O, chromone), 1595 (C=C), 1515 & 1345 (NO₂), 1260 (C-O) | 9.1 (s, 1H), 8.5-8.7 (m, 2H), 7.0-8.2 (m, 7H, Ar-H & vinyl-H), 3.9 (s, 3H, -OCH₃) | 351 [M]⁺ |
| NC-03 | 3110 (Ar C-H), 1672 (C=O, chalcone), 1648 (C=O, chromone), 1588 (C=C), 1522 & 1342 (NO₂), 1090 (C-Cl) | 9.1 (s, 1H), 8.5-8.7 (m, 2H), 7.6-8.3 (m, 7H, Ar-H & vinyl-H) | 355/357 [M/M+2]⁺ |
| NC-04 | 3105 (Ar C-H), 1670 (C=O, chalcone), 1645 (C=O, chromone), 1585 (C=C), 1520 & 1340 (NO₂), 1070 (C-Br) | 9.1 (s, 1H), 8.5-8.7 (m, 2H), 7.7-8.4 (m, 7H, Ar-H & vinyl-H) | 399/401 [M/M+2]⁺ |
Note: The spectroscopic data presented are hypothetical and based on characteristic values for similar structures.[1][13][14] The coupling constants (J values) for the vinyl protons (Hα and Hβ) are typically in the range of 15-16 Hz, confirming an E-isomer configuration.[14]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive or insufficient base. - Suboptimal reaction time or temperature. - Reactants are not fully dissolved. | - Use a fresh, appropriately concentrated solution of NaOH or KOH.[2] - Extend the reaction time and monitor by TLC. Gentle warming can be attempted but may increase side products. - Ensure complete dissolution of starting materials before adding the base. |
| Multiple Products (TLC) | - Self-condensation of the acetophenone. - Side reactions due to prolonged heating or strong base concentration. | - Add the aldehyde solution slowly to the base-ketone mixture. - Maintain a lower temperature (room temperature or below). - Attempt purification via column chromatography.[15] |
| Product Oily/Difficult to Crystallize | - Presence of impurities. - The product may have a low melting point or be an oil at room temperature. | - Wash the crude product thoroughly. - Attempt purification by column chromatography. - Try different recrystallization solvents or solvent mixtures. |
| Product Loss During Workup | - Product is partially soluble in the acidic aqueous solution. - Inefficient recrystallization. | - Ensure the wash solution is ice-cold to minimize product solubility.[2] - Use a minimal amount of hot solvent for recrystallization and allow for slow cooling. |
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. libir.josai.ac.jp [libir.josai.ac.jp]
- 4. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. benchchem.com [benchchem.com]
- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 10. scialert.net [scialert.net]
- 11. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]
- 12. whatcomdigitalcommons.org [whatcomdigitalcommons.org]
- 13. Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. mdpi.com [mdpi.com]
- 15. jetir.org [jetir.org]
Application Notes and Protocols: The Use of 3-Formyl-6-nitrochromone in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-6-nitrochromone is a versatile building block in organic synthesis, prized for its role in the construction of complex heterocyclic scaffolds. Its unique structure, featuring an electrophilic aldehyde group and a reactive chromone core further activated by a nitro group, makes it an ideal substrate for multicomponent reactions (MCRs). MCRs, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. This makes them a powerful tool in drug discovery and development for the synthesis of novel bioactive compounds.[1][2]
The applications of this compound in MCRs are particularly relevant to the synthesis of nitrogen-containing heterocycles, such as pyrimidines and morphans, which are prevalent motifs in many biologically active molecules.[3][4] The resulting compounds have shown potential as anti-inflammatory, anti-cancer, and anti-diabetic agents.[5] These application notes provide an overview of the utility of this compound in MCRs, including detailed experimental protocols and data for the synthesis of bipyrimidine derivatives.
Key Applications
-
Synthesis of Novel Heterocyclic Compounds: this compound serves as a key precursor for the synthesis of a variety of heterocyclic systems through MCRs.[6]
-
Drug Discovery and Development: The unique structural motifs accessible through MCRs with this chromone derivative are valuable for exploring potential anti-inflammatory, anti-cancer, and multidrug resistance reversal agents.[2][7]
-
Combinatorial Chemistry: The one-pot nature of these reactions is well-suited for the parallel synthesis of compound libraries for high-throughput screening.[3]
Multicomponent Reaction for the Synthesis of Bipyrimidine Derivatives
A notable application of this compound is in a three-component cascade reaction for the highly selective synthesis of 4,5-dihydro-[4,5'-bipyrimidin]-6(1H)-one derivatives. This reaction proceeds by combining this compound, an ethyl 2-(pyridin-2-yl)acetate derivative, and an amidine hydrochloride.[3]
Reaction Scheme
Caption: General workflow for the synthesis of bipyrimidine derivatives.
Quantitative Data
The following table summarizes the results for the synthesis of a specific 4,5-dihydro-[4,5'-bipyrimidin]-6(1H)-one derivative using this compound.
| Entry | This compound (mmol) | Ethyl 2-(pyridin-2-yl)acetate (mmol) | Amidine Hydrochloride (mmol) | Solvent | Time (h) | Yield (%) |
| 1 | 0.2 | 0.2 | 0.3 | Acetonitrile | 12 | 85 |
Data extracted from the supplementary information of Duan et al., 2021.[3]
Experimental Protocol
Synthesis of 4,5-dihydro-[4,5'-bipyrimidin]-6(1H)-one derivative (Entry 1):
-
To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (0.2 mmol, 43.8 mg).
-
Add ethyl 2-(pyridin-2-yl)acetate (0.2 mmol, 33.0 mg) and benzamidine hydrochloride (0.3 mmol, 46.9 mg).
-
Add cesium carbonate (Cs₂CO₃, 0.4 mmol, 130.3 mg).
-
Add 2.0 mL of acetonitrile to the tube.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into 20 mL of ice-water and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL).
-
Dry the solid under vacuum to afford the pure product.
Additional Multicomponent Reactions
While detailed protocols for other MCRs specifically using this compound are less commonly published, the reactivity of 3-formylchromones in general suggests its applicability in a wider range of transformations. For instance, a review on the reactions of 3-formylchromone mentions that 6-nitro-3-formylchromone reacts with cyanoacetamide in pyridine to yield 5-(2-hydroxy-5-nitrobenzoyl)-2(1H)-pyridone with a 57% yield.[8] This suggests the potential for developing one-pot variations of such reactions.
Logical Relationship of Reactivity
The reactivity of this compound in multicomponent reactions is governed by the presence of multiple electrophilic sites and the ability of the pyrone ring to undergo nucleophilic attack and subsequent ring-opening.
Caption: Logical flow of a generic multicomponent reaction.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of complex heterocyclic molecules via multicomponent reactions. The provided protocol for the synthesis of bipyrimidine derivatives highlights the efficiency and high yields achievable with this methodology. Further exploration of MCRs involving this versatile building block is likely to yield novel compounds with significant potential for applications in drug discovery and materials science. Researchers are encouraged to adapt and explore these methods for the generation of diverse molecular scaffolds.
References
- 1. Synthesis of morphine alkaloids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multi-component cascade reaction of 3-formylchromones: highly selective synthesis of 4,5-dihydro-[4,5'-bipyrimidin]-6(1 H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Domino reactions of chromones with activated carbonyl compounds [beilstein-journals.org]
- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-Formyl-6-nitrochromone in the Synthesis of Novel Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Formyl-6-nitrochromone is a versatile heterocyclic building block widely utilized in synthetic and medicinal chemistry. Its structure, featuring a reactive aldehyde group and an electron-withdrawing nitro group on the chromone scaffold, makes it an excellent precursor for synthesizing a variety of biologically active molecules and functional materials. In recent years, this compound has gained significant attention as a key intermediate in the development of novel fluorescent probes for detecting biologically and environmentally important analytes.
The aldehyde at the 3-position provides a convenient handle for derivatization, most commonly through condensation reactions with amine- or hydrazine-containing moieties to form Schiff bases or hydrazones. This modular synthesis allows for the straightforward incorporation of various recognition units and fluorophores. The nitro group at the 6-position modulates the electronic properties of the chromone system, influencing the photophysical characteristics of the resulting probes and enhancing reactivity towards certain nucleophiles. These features enable the rational design of chemosensors for a range of targets, including metal ions and biothiols.
This document provides detailed application notes and protocols for the synthesis and characterization of fluorescent probes derived from this compound.
Application: Fluorescent Probes for Metal Ion Detection
Schiff base derivatives of this compound can act as effective chemosensors for heavy metal ions such as mercury (Hg²⁺) and copper (Cu²⁺). The sensing mechanism often relies on the chelation of the metal ion by the probe, which alters its electronic structure and, consequently, its fluorescence properties. This can lead to a "turn-on" or "turn-off" fluorescence response or a ratiometric shift in the emission wavelength.
General Synthesis of Metal Ion Probes
The general synthetic route involves a condensation reaction between this compound and a suitable hydrazine or amine derivative to form a Schiff base ligand. This ligand is designed to selectively bind to the target metal ion.
Experimental Protocol: Synthesis of a Probe for Hg²⁺
This protocol is adapted from the synthesis of a chromone-based Schiff base for the detection of Hg²⁺.[1][2]
Materials:
-
3-Formylchromone (or this compound)
-
2,4-Dinitrophenylhydrazine
-
Ethanol (Absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve an equimolar amount of 3-formylchromone and 2,4-dinitrophenylhydrazine in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add a magnetic stir bar and attach a reflux condenser.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The resulting colored precipitate (the Schiff base probe) is collected by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum. The structure can be confirmed by FTIR, ¹H-NMR, and mass spectrometry.
Sensing Mechanism and Data
Upon binding with a metal ion like Hg²⁺, the probe undergoes a conformational change or electronic perturbation that enhances fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[3] This results in a "turn-on" response.
Table 1: Photophysical and Sensing Data for a 3-Formylchromone-based Hg²⁺ Probe Data extracted from a study on a similar 3-formylchromone derivative.[2]
| Parameter | Value |
| Analyte | Hg²⁺ |
| Solvent System | DMSO:H₂O (10:90, v/v) |
| Excitation Wavelength (λex) | Not specified |
| Emission Wavelength (λem) | 435 nm (after Hg²⁺ addition) |
| Response Type | Fluorescence Enhancement ("Turn-on") |
| Detection Limit (LOD) | 1.87 µM |
| Association Constant (Kₐ) | 1.234 × 10⁷ M⁻¹ |
Application: Fluorescent Probes for Biothiol Detection
Biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for maintaining cellular redox homeostasis. The electron-deficient C2-C3 double bond in the chromone ring, activated by the nitro group, makes this compound derivatives excellent candidates for thiol detection via a Michael addition reaction.[4][5]
Proposed Synthesis and Sensing Mechanism
A probe for thiols can be designed where the core this compound structure acts as both the fluorophore and the reactive site. The addition of a thiol across the double bond disrupts the π-conjugation of the chromone system, leading to a significant change in its photophysical properties, often resulting in a ratiometric shift or a "turn-on" fluorescence signal.
References
- 1. researchgate.net [researchgate.net]
- 2. A Formyl Chromone Based Schiff Base Derivative: An Efficient Colorimetric and Fluorescence Chemosensor for the Selective Detection of Hg2+ Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pyrene based Schiff base probe for selective fluorescence turn-on detection of Hg2+ ions with live cell application - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application of 3-Formyl-6-nitrochromone as a Urease Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Urease Inhibitory Activity of 3-Formylchromone Analogs
Quantitative data for the urease inhibitory activity of 3-Formyl-6-nitrochromone is not available in the reviewed literature. However, studies on structurally related 3-formylchromone derivatives have demonstrated their potential as effective urease inhibitors. The data for these analogs, particularly halogenated derivatives, provide a strong rationale for investigating the 6-nitro substituted compound. The presence of the electron-withdrawing nitro group at the C-6 position may influence the inhibitory activity.
| Compound | Substitution Pattern | Urease Inhibitory Activity | Reference |
| 6,8-Dichloro-3-formylchromone | Dichloro substitution at C-6 and C-8 | Potent Inhibition | [1][2] |
| 6,8-Dibromo-3-formylchromone | Dibromo substitution at C-6 and C-8 | Potent Inhibition | [1][2] |
| This compound | Nitro substitution at C-6 | Hypothesized Potent Inhibition | N/A |
| Thiourea | - | Standard Inhibitor (IC50 ≈ 21-23 µM) | [3][4] |
| Acetohydroxamic acid | - | Standard Inhibitor | [5] |
Experimental Protocols
In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol describes a common colorimetric assay to determine the in vitro urease inhibitory activity of this compound by quantifying ammonia production.
Materials and Reagents:
-
Jack Bean Urease (e.g., Sigma-Aldrich)
-
Urea
-
Phosphate buffer (100 mM, pH 7.4)
-
This compound (Test Compound)
-
Thiourea (Standard Inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Reagent A (Phenol-nitroprusside solution): 1% (w/v) phenol, 0.005% (w/v) sodium nitroprusside
-
Reagent B (Alkaline hypochlorite solution): 0.5% (w/v) sodium hydroxide, 0.1% active chlorine sodium hypochlorite
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Dissolve Jack Bean Urease in phosphate buffer to a final concentration of 1 U/mL.
-
Prepare a 100 mM urea solution in phosphate buffer.
-
Prepare stock solutions of this compound and thiourea in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
-
Assay Protocol:
-
In a 96-well microplate, add 25 µL of the test compound solution (or standard inhibitor) at various concentrations.
-
For the negative control (100% enzyme activity), add 25 µL of DMSO.
-
Add 25 µL of the urease enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Reagent A and 50 µL of Reagent B to each well.
-
Incubate the plate at room temperature for 20 minutes to allow for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
-
Calculation of Percent Inhibition: The percentage of urease inhibition is calculated using the following formula:
Where:
-
Abs_sample is the absorbance of the well with the test compound.
-
Abs_control is the absorbance of the negative control (with DMSO).
-
Abs_blank is the absorbance of a well with all reagents except the enzyme.
-
-
Determination of IC50 Value: The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Kinetic Studies of Urease Inhibition
Kinetic studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type) by this compound.
Procedure:
-
Enzyme Assay at Varying Substrate Concentrations:
-
Perform the urease inhibition assay as described above, but with varying concentrations of the substrate (urea).
-
For each substrate concentration, measure the reaction velocity (rate of ammonia production) in the absence and presence of different concentrations of this compound.
-
-
Data Analysis (Lineweaver-Burk Plot):
-
Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.
-
Analyze the resulting Lineweaver-Burk plot:
-
Competitive Inhibition: Lines intersect on the y-axis. Vmax remains constant, while Km increases.
-
Non-competitive Inhibition: Lines intersect on the x-axis. Vmax decreases, while Km remains constant.
-
Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km decrease.
-
Mixed-type Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both Vmax and Km are altered.
-
-
Visualizations
Urease Inhibition and its Consequences
Caption: Logical relationship of urease activity, pathogenesis, and inhibition.
Experimental Workflow for Urease Inhibitor Screening
Caption: Workflow for screening and characterization of urease inhibitors.
Discussion and Potential Mechanism of Action
The 3-formyl group on the chromone scaffold is a key feature that may contribute to its urease inhibitory activity. This aldehyde group can potentially interact with the active site of the urease enzyme. Urease inhibitors can be broadly classified into active site-directed and mechanism-based inhibitors.[6][7] The interaction of this compound with the urease active site could involve the formation of hydrogen bonds or other non-covalent interactions with amino acid residues.[6][7] The bulky nature of substituents can also affect the entry of the inhibitor into the substrate-binding pocket.[6][7]
The nitro group at the 6-position is an electron-withdrawing group, which can influence the electronic properties of the entire chromone ring system. This may modulate the binding affinity of the molecule to the urease active site. Further studies, including molecular docking and X-ray crystallography, would be beneficial to elucidate the precise binding mode of this compound with the urease enzyme.
Conclusion
This compound represents a promising candidate for a novel urease inhibitor based on the potent activity of related 3-formylchromone derivatives. The detailed protocols provided in this document offer a comprehensive framework for the systematic evaluation of its inhibitory potential. Through in vitro inhibition assays and kinetic studies, researchers can determine its efficacy and mechanism of action, paving the way for its potential development as a therapeutic agent against ureolytic pathogen-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Urease Inhibition and Molecular Modelling Studies of Novel Derivatives of the Naturally Occurring β-Amyrenone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Anticancer Activity of 3-Formyl-6-nitrochromone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies to evaluate the anticancer properties of 3-Formyl-6-nitrochromone on human cancer cell lines. The protocols outlined below are based on established techniques for assessing cytotoxicity, apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
Physicochemical Properties
This compound is a derivative of benzopyran, characterized by a bicyclic heterocyclic structure. The presence of the formyl group and the nitro group is anticipated to contribute to its biological activity[1].
| Property | Value |
| Synonyms | 6-Nitrochromone-3-carbaldehyde, 6-Nitro-4-oxo-4H-1-benzopyran-3-carboxaldehyde |
| CAS Number | 42059-80-3 |
| Molecular Formula | C₁₀H₅NO₅ |
| Molecular Weight | 219.15 g/mol |
| Melting Point | 157-161 °C |
Quantitative Data Summary
Table 1: Example IC₅₀ Values of a 3-Formylchromone Derivative (Compound 3h) against Human Breast Cancer Cell Lines[2]
| Cell Line | Histology | IC₅₀ (µM) |
| MCF-7 | Adenocarcinoma | 0.71 ± 0.17 |
| MDA-MB-231 | Adenocarcinoma | 6.5 ± 0.83 |
Table 2: Example IC₅₀ Values of a β-nitrostyrene Derivative (CYT-Rx20) against Human Breast Cancer Cell Lines[2]
| Cell Line | Histology | IC₅₀ (µg/mL) |
| MCF-7 | Adenocarcinoma | 0.81 ± 0.04 |
| MDA-MB-231 | Adenocarcinoma | 1.82 ± 0.05 |
| ZR75-1 | Adenocarcinoma | 1.12 ± 0.06 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol describes the determination of the cytotoxic effect of this compound on human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, Jurkat)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range, based on related compounds, is 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
References
Investigating the Anti-inflammatory Mechanism of 3-Formyl-6-nitrochromone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromone derivatives have emerged as a promising class of compounds with a wide range of biological activities, including significant anti-inflammatory properties. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory mechanisms of 3-Formyl-6-nitrochromone derivatives. The primary mechanisms of action for many chromone derivatives involve the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
Due to the limited availability of specific quantitative data for this compound derivatives in publicly accessible literature, this document will utilize data from closely related and well-characterized chromone derivatives to provide representative experimental protocols and data presentation. These protocols and expected outcomes serve as a robust framework for the investigation of novel this compound compounds.
Key Anti-inflammatory Mechanisms
The anti-inflammatory effects of chromone derivatives are primarily attributed to their ability to suppress the production of pro-inflammatory mediators. This is often achieved by interfering with the upstream signaling cascades that regulate the expression of genes encoding these mediators.
1. Inhibition of Pro-inflammatory Mediators: this compound derivatives are hypothesized to inhibit the production of key inflammatory molecules, including:
- Nitric Oxide (NO): An important signaling molecule that, when overproduced by inducible nitric oxide synthase (iNOS), contributes to inflammation and tissue damage.
- Prostaglandin E2 (PGE2): A key mediator of inflammation, pain, and fever, produced by the action of cyclooxygenase-2 (COX-2).
- Pro-inflammatory Cytokines: Including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), which are central to orchestrating the inflammatory response.
2. Modulation of NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation.[1] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to move to the nucleus and activate the transcription of pro-inflammatory genes.[1] this compound derivatives may inhibit this pathway, preventing the expression of inflammatory mediators.
3. Modulation of MAPK Signaling Pathway: The MAPK pathway, particularly the p38 MAPK branch, plays a pivotal role in the inflammatory response.[2] Activation of p38 MAPK by inflammatory stimuli leads to the production of pro-inflammatory cytokines and mediators.[2] Certain chromone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of p38 MAPK.[3]
Data Presentation: Quantitative Analysis of Anti-inflammatory Activity
The following tables summarize representative quantitative data for the inhibitory effects of chromone derivatives on the production of key inflammatory mediators in LPS-stimulated RAW264.7 macrophages. This data provides a benchmark for evaluating the potency of novel this compound derivatives.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | IC50 (µM) for NO Inhibition | Cell Line | Stimulant | Reference |
| Chromone Derivative (5-9) | 5.33 ± 0.57 | RAW264.7 | LPS | [4] |
| Chromone Derivative (Q7) | 44.83 ± 2.01 | RAW264.7 | LPS | |
| L-NMMA (Positive Control) | - | RAW264.7 | LPS | [5] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Target Cytokine | IC50 (µM) | Cell Line | Stimulant | Reference |
| Chromone Derivative (DCO-6) | IL-1β | Not specified | RAW264.7 | LPS | [2] |
| Chromone Derivative (DCO-6) | IL-6 | Not specified | RAW264.7 | LPS | [2] |
| Dexamethasone (Positive Control) | IL-1β | 0.007 | THP-1 | LPS | |
| Dexamethasone (Positive Control) | IL-6 | Not specified | THP-1 | LPS |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for an audience of researchers and scientists in the field of drug development.
Protocol 1: Determination of Nitric Oxide (NO) Production using the Griess Assay
Objective: To quantify the inhibitory effect of this compound derivatives on NO production in LPS-stimulated RAW264.7 macrophages.
Principle: Nitric oxide is an unstable molecule that rapidly converts to nitrite (NO₂⁻) in aqueous solution. The Griess assay is a colorimetric method that detects the presence of nitrite, which serves as an indirect measure of NO production.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives (dissolved in DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).
-
Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Griess Assay: a. After 24 hours, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. b. Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM). c. Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards. d. Incubate for 10 minutes at room temperature, protected from light. e. Add 50 µL of Griess Reagent Component B to each well. f. Incubate for another 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-only group)] x 100
Protocol 2: Quantification of Pro-inflammatory Cytokines (IL-6, IL-1β) by ELISA
Objective: To measure the inhibitory effect of this compound derivatives on the secretion of IL-6 and IL-1β from LPS-stimulated RAW264.7 macrophages.
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunoassay that uses antibodies to detect and quantify a specific antigen (in this case, the cytokines) in a sample.
Materials:
-
RAW264.7 macrophage cell line and culture reagents (as in Protocol 1)
-
LPS from E. coli
-
This compound derivatives
-
Commercially available ELISA kits for mouse IL-6 and IL-1β
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture, Seeding, and Treatment: Follow steps 1-4 from Protocol 1.
-
Supernatant Collection: After 24 hours of LPS stimulation, centrifuge the 96-well plate at a low speed to pellet the cells. Carefully collect the cell culture supernatant.
-
ELISA Procedure: a. Perform the ELISA for IL-6 and IL-1β according to the manufacturer's instructions provided with the commercial kits. b. This typically involves adding the collected supernatants and standards to antibody-coated wells, followed by incubation with detection antibodies and a substrate for color development.
-
Measurement: Measure the absorbance at the wavelength specified in the ELISA kit protocol using a microplate reader.
-
Calculation: Calculate the concentration of IL-6 and IL-1β in the samples based on the standard curve provided in the kit. Determine the percentage of cytokine inhibition as described in Protocol 1.
Protocol 3: Analysis of NF-κB and p38 MAPK Activation by Western Blotting
Objective: To investigate the effect of this compound derivatives on the activation of the NF-κB and p38 MAPK signaling pathways in LPS-stimulated RAW264.7 macrophages.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Here, it will be used to measure the levels of phosphorylated (activated) forms of key signaling proteins (IκBα and p38 MAPK) and the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
RAW264.7 macrophage cell line and culture reagents
-
LPS from E. coli
-
This compound derivatives
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kits
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed RAW264.7 cells in 6-well plates and grow to 70-80% confluency. b. Pre-treat cells with this compound derivatives for 1 hour. c. Stimulate with LPS (1 µg/mL) for a shorter time course (e.g., 0, 15, 30, 60 minutes) to observe signaling events.
-
Protein Extraction: a. For total protein lysates (for p-IκBα and p-p38 analysis), wash cells with ice-cold PBS and lyse with RIPA buffer. b. For nuclear and cytoplasmic fractions (for NF-κB p65 translocation), use a commercial extraction kit according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the appropriate primary antibody overnight at 4°C. e. Wash the membrane with TBST and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again with TBST.
-
Detection: a. Apply the ECL substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels. For NF-κB translocation, compare the levels of p65 in the nuclear and cytoplasmic fractions, using Lamin B1 and β-actin as loading controls for the respective fractions.
Visualizations: Signaling Pathways and Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development of an IL-6 inhibitor based on the functional analysis of murine IL-6Ralpha(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-Formyl-6-nitrochromone in the Development of Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-Formyl-6-nitrochromone as a core structural motif in the synthesis of novel organic materials for Organic Light-Emitting Diodes (OLEDs). While this compound itself is a versatile building block, its derivatives can be engineered to exhibit desirable photophysical properties for application as emissive materials in OLED devices.[1] This guide outlines a hypothetical synthetic pathway to a functionalized chromone derivative and provides protocols for the fabrication and characterization of a multi-layer OLED device.
Introduction to this compound in OLEDs
This compound is a chromone derivative characterized by an electron-withdrawing nitro group and a reactive formyl group.[1] The chromone core provides a rigid, planar structure that can be beneficial for charge transport and luminescence, while the functional groups offer sites for chemical modification to tune the material's electronic and optical properties. In the context of OLEDs, derivatization of the 3-formyl group can be employed to extend the π-conjugation of the molecule, which is a common strategy for shifting the emission wavelength and improving quantum efficiency. The nitro group, being strongly electron-withdrawing, can influence the energy levels of the molecule, which is a critical parameter in the design of OLED materials.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the starting material, this compound, is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 42059-80-3 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₅NO₅ | --INVALID-LINK-- |
| Molecular Weight | 219.15 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow crystalline powder | --INVALID-LINK-- |
| Melting Point | 157 - 163 °C | --INVALID-LINK-- |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbons. | General Knowledge |
Hypothetical Synthesis of a Chromone-Based Emitter
To enhance the emissive properties of the this compound core, a synthetic modification can be performed to introduce a well-known fluorescent moiety. In this hypothetical protocol, a Knoevenagel condensation is employed to couple this compound with 2-(4-(diphenylamino)phenyl)acetonitrile, a derivative of triphenylamine, which is a common building block for hole-transporting and emissive materials in OLEDs.
Protocol 1: Synthesis of (E)-2-(4-(diphenylamino)phenyl)-3-(6-nitro-4-oxo-4H-chromen-3-yl)acrylonitrile (Hypothetical Emitter)
Materials:
-
This compound
-
2-(4-(diphenylamino)phenyl)acetonitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 2-(4-(diphenylamino)phenyl)acetonitrile (1.0 eq) in 50 mL of absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Fit the flask with a condenser and reflux the mixture with constant stirring for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product is expected to precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to yield the desired (E)-2-(4-(diphenylamino)phenyl)-3-(6-nitro-4-oxo-4H-chromen-3-yl)acrylonitrile.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/chloroform).
Visualization of the Synthetic Workflow:
Predicted Photophysical and Electroluminescent Properties
The following tables present hypothetical, yet plausible, photophysical and electroluminescent data for the synthesized chromone-based emitter. These values are based on typical performance characteristics of similar D-π-A (Donor-π-Acceptor) type organic emitters found in the literature.
Table 2: Predicted Photophysical Properties of the Hypothetical Emitter
| Property | Predicted Value |
| Absorption Maximum (λabs) | ~450 nm |
| Emission Maximum (λem) | ~580 nm (Orange-Red) |
| Photoluminescence Quantum Yield (PLQY) | > 60% (in solution) |
| HOMO Energy Level | ~ -5.8 eV |
| LUMO Energy Level | ~ -3.2 eV |
| Energy Gap (Eg) | ~ 2.6 eV |
Table 3: Predicted Electroluminescence Performance of a Hypothetical OLED Device
| Parameter | Predicted Value |
| Device Structure | ITO / HTL / EML / ETL / Cathode |
| Emitter Concentration | 5-10 wt% in a host material |
| Turn-on Voltage | < 5 V |
| Maximum Luminance | > 10,000 cd/m² |
| Maximum External Quantum Efficiency (EQE) | > 10% |
| CIE Coordinates (x, y) | (0.60, 0.39) |
Protocol for OLED Device Fabrication
This protocol describes a standard procedure for the fabrication of a multi-layer OLED device using the hypothetical chromone-based emitter. The fabrication process involves the sequential deposition of organic and metallic layers onto a transparent conductive substrate.
Protocol 2: Fabrication of a Multi-Layer OLED Device
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hypothetical Chromone Emitter
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-purity organic solvents (e.g., chloroform, toluene)
-
Spin coater
-
High-vacuum thermal evaporator
-
Glovebox with an inert atmosphere (N₂)
Procedure:
-
Substrate Cleaning: a. Sequentially sonicate the ITO substrates in a cleaning solution (e.g., Decon 90), deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of high-purity nitrogen gas. c. Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function and enhance hole injection.
-
Hole Transport Layer (HTL) Deposition: a. Prepare a solution of the HTL material (e.g., TAPC) in a suitable organic solvent (e.g., toluene) at a concentration of 10 mg/mL. b. Inside the glovebox, deposit the HTL solution onto the cleaned ITO substrate using a spin coater. A typical spin coating recipe is a two-step process: 500 rpm for 10 seconds followed by 3000 rpm for 40 seconds. c. Anneal the substrate on a hotplate at 100 °C for 10 minutes to remove residual solvent.
-
Emissive Layer (EML) Deposition: a. Prepare a solution of the host material co-dissolved with the hypothetical chromone emitter (5-10 wt%) in a suitable solvent (e.g., chloroform). b. Spin-coat the EML solution on top of the HTL layer using a similar two-step spin coating process. The spin speed should be adjusted to achieve the desired film thickness (typically 30-50 nm). c. Anneal the substrate at 80 °C for 10 minutes.
-
ETL, EIL, and Cathode Deposition: a. Transfer the substrate into a high-vacuum thermal evaporator (base pressure < 10⁻⁶ Torr). b. Sequentially deposit the ETL (e.g., TPBi, ~30 nm), EIL (e.g., LiF, ~1 nm), and the metal cathode (e.g., Al, ~100 nm) through a shadow mask to define the active area of the device. The deposition rates should be carefully controlled (e.g., 1-2 Å/s for organics, 0.1 Å/s for LiF, and 5-10 Å/s for Al).
-
Encapsulation: a. To protect the device from atmospheric moisture and oxygen, encapsulate the device inside the glovebox using a UV-curable epoxy and a glass coverslip.
Visualizations of the OLED Device and Energy Levels:
Conclusion
This compound represents a promising platform for the development of novel organic materials for OLED applications. Through strategic chemical modification, it is feasible to synthesize derivatives with tailored photophysical properties suitable for use as emissive materials. The protocols outlined in this document provide a foundational framework for the synthesis of a hypothetical chromone-based emitter and the fabrication of a multi-layer OLED device. The predicted performance characteristics highlight the potential of this class of materials in achieving efficient organic electroluminescence. Further experimental work is encouraged to validate and optimize the synthesis and device fabrication processes for real-world applications.
References
Synthesis and Application of Schiff Base Derivatives from 3-Formyl-6-nitrochromone: A Guide for Researchers
For Immediate Release
This application note provides detailed protocols and data for the synthesis, characterization, and potential applications of novel Schiff base derivatives synthesized from 3-formyl-6-nitrochromone. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new therapeutic agents. The unique structural features of the 6-nitrochromone moiety offer a promising scaffold for the development of compounds with significant biological activities.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications in medicinal chemistry. Their derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The chromone scaffold, a key component of many natural products, is also associated with diverse pharmacological effects. The combination of a Schiff base with a 6-nitro-substituted chromone ring presents a compelling strategy for the discovery of novel drug candidates with enhanced potency and selectivity. This document outlines the synthesis of such derivatives and provides insights into their potential therapeutic applications.
Synthesis of Schiff Base Derivatives
The synthesis of Schiff base derivatives from this compound is typically achieved through a condensation reaction with a primary amine. The reaction is generally straightforward and can be performed under mild conditions.
General Reaction Scheme
Application Notes and Protocols: 3-Formyl-6-nitrochromone in Multidrug Resistance Reversal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) presents a formidable challenge in cancer chemotherapy, often leading to treatment failure. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy. 3-Formyl-6-nitrochromone, a benzopyran derivative, has been identified as a potential agent to reverse this resistance. These application notes provide a comprehensive overview of its role and protocols for its investigation.
This compound is a member of the 3-formylchromone family of compounds that have demonstrated the ability to modify multidrug resistance in various cancer cell lines, including human colon cancer and mouse lymphoma cells transfected with the human MDR1 gene.[1] The structure-activity relationship of these compounds suggests that the total polar surface area and ground state dipole moments are crucial for their MDR-reversing effects.[1]
Mechanism of Action
The precise mechanism by which this compound reverses multidrug resistance is an active area of investigation. Evidence from related compounds, such as 3-formylchromone, suggests a potential role in the modulation of key signaling pathways involved in cell survival and drug resistance. One proposed mechanism involves the inhibition of the STAT3 signaling pathway. In hepatocellular carcinoma, 3-formylchromone has been shown to downregulate the phosphorylation of STAT3 by increasing the expression of the protein tyrosine phosphatase SHP-2.[2] Activated STAT3 is a transcription factor that promotes the expression of genes involved in cell proliferation, survival, and angiogenesis, and its inhibition can lead to increased sensitivity to apoptotic signals induced by chemotherapy. It is hypothesized that this compound may share a similar mechanism of action in MDR cancer cells.
Furthermore, the primary mechanism of MDR reversal by many compounds is the direct inhibition of ABC transporter function, particularly P-glycoprotein. This can occur through competitive or non-competitive binding to the transporter, thereby preventing the efflux of chemotherapeutic drugs.
Data Presentation
Cytotoxicity of this compound
The intrinsic cytotoxicity of a potential MDR reversal agent is a critical parameter. The 50% cytotoxic concentration (CC50) of this compound (referred to as FC5 in the cited study) has been evaluated in various human cancer cell lines and normal human cells.
| Cell Line | Cell Type | CC50 (µM) |
| Cancer Cell Lines | ||
| HSC-2 | Human oral squamous cell carcinoma | >1000 |
| HSC-3 | Human oral squamous cell carcinoma | 655 |
| HSG | Human submandibular gland carcinoma | >1000 |
| HL-60 | Human promyelocytic leukemia | 288 |
| Normal Human Cells | ||
| HGF | Gingival fibroblast | >1000 |
| HPC | Pulp cell | >1000 |
| HPLF | Periodontal ligament fibroblast | >1000 |
Data extracted from Kawase M, et al. In vivo. 2007.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Lines:
-
Drug-sensitive cancer cell line (e.g., human colon adenocarcinoma Colo 205).
-
Drug-resistant cancer cell line overexpressing P-glycoprotein (e.g., human colon adenocarcinoma Colo 320 or a transfected cell line like L5178Y MDR).
-
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Subculture cells 2-3 times a week to maintain exponential growth. For resistant cell lines, maintain selective pressure by including the relevant chemotherapeutic agent (e.g., doxorubicin) in the culture medium, and grow in drug-free medium for at least one week before experiments.
Protocol 2: Cytotoxicity and MDR Reversal Assay (MTT Assay)
This assay determines the cytotoxicity of this compound and its ability to sensitize resistant cells to a chemotherapeutic agent (e.g., doxorubicin).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment:
-
Cytotoxicity of this compound: Add serial dilutions of this compound to the wells.
-
MDR Reversal: Add serial dilutions of the chemotherapeutic agent (e.g., doxorubicin) with and without a fixed, non-toxic concentration of this compound.
-
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves. The reversal fold (RF) can be calculated as follows:
-
RF = IC50 of chemotherapeutic alone / IC50 of chemotherapeutic + this compound
-
Protocol 3: P-glycoprotein Efflux Inhibition (Rhodamine 123 Efflux Assay)
This assay measures the ability of this compound to inhibit the efflux of the P-gp substrate, rhodamine 123, using flow cytometry.
-
Cell Preparation: Prepare a cell suspension of 1 x 10⁶ cells/mL in serum-free RPMI-1640 medium.
-
Drug Incubation: Incubate the cells with various concentrations of this compound or a positive control (e.g., verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 5 µM and incubate for 30 minutes at 37°C in the dark.
-
Efflux: Wash the cells twice with ice-cold PBS and resuspend in fresh, pre-warmed medium. Incubate for 60-90 minutes at 37°C to allow for drug efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer (Excitation: 488 nm, Emission: 529 nm).
-
Data Analysis: An increase in the mean fluorescence intensity in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Protocol 4: Western Blot Analysis of P-glycoprotein and STAT3 Signaling
This protocol is to determine the effect of this compound on the expression levels of P-glycoprotein and key proteins in the STAT3 signaling pathway.
-
Cell Treatment: Treat MDR cancer cells with various concentrations of this compound for 24-48 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein per lane on a 4-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against P-glycoprotein, STAT3, phospho-STAT3 (Tyr705), SHP-2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: Proposed mechanism of MDR reversal by this compound.
Caption: Experimental workflow for evaluating this compound.
References
Application Notes and Protocols for Environmental Sensors Based on 3-Formyl-6-nitrochromone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and application of environmental sensors utilizing 3-Formyl-6-nitrochromone and its derivatives. The protocols detailed herein are designed to guide researchers in the synthesis, characterization, and implementation of these chemosensors for the detection of various environmental pollutants. While specific experimental data for this compound-based sensors is an emerging field of study, the methodologies are based on well-established principles for analogous chromone-based sensor systems.
Introduction to this compound in Environmental Sensing
This compound is a versatile organic compound characterized by a chromone backbone, a formyl group at the 3-position, and a nitro group at the 6-position.[1][2] This unique combination of functional groups makes it an excellent candidate for the development of colorimetric and fluorescent chemosensors.[3] The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the chromone core, potentially enhancing its sensitivity and selectivity as a sensor.[4]
The formyl group serves as a reactive handle for the straightforward synthesis of Schiff base derivatives. These derivatives can act as selective ligands for a variety of analytes, including heavy metal ions.[3][5] The interaction between the sensor molecule and the target analyte often results in a distinct change in color or fluorescence, allowing for naked-eye detection or quantitative analysis using spectroscopic methods.[3]
Applications in Environmental Monitoring
Sensors derived from this compound are anticipated to be effective for the detection of a range of environmental pollutants.
-
Heavy Metal Ion Detection: Schiff base derivatives of 3-formylchromones have demonstrated high selectivity and sensitivity for toxic heavy metal ions such as mercury (Hg²⁺), copper (Cu²⁺), and aluminum (Al³⁺).[3][6][7] The coordination of the metal ion with the Schiff base ligand can lead to a "turn-on" or "turn-off" fluorescent response or a visible color change.[3][7]
-
Anion Detection: While less explored for this specific scaffold, chromone-based sensors have shown potential for anion recognition. The design of appropriate receptor sites, often involving hydrogen bonding interactions, could enable the detection of environmentally relevant anions.
-
Volatile Organic Compound (VOC) Sensing: Functionalized materials incorporating this compound could potentially be used for the detection of VOCs. The interaction of VOCs with a sensor-coated surface can alter its optical or electronic properties, providing a detectable signal.[6][8]
Quantitative Data Summary
The following table summarizes representative quantitative data for chemosensors based on 3-formylchromone derivatives. It is important to note that these values are for analogous compounds and serve as a benchmark for the expected performance of sensors derived from this compound.
| Sensor Derivative | Target Analyte | Sensor Type | Detection Limit (LOD) | Linear Range | Association Constant (Ka) | Solvent System | Reference |
| 3-formylchromone-2,4-dinitrophenylhydrazine | Hg²⁺ | Colorimetric & Fluorescent | 1.87 µM | Not Specified | 1.234 x 10⁷ M⁻¹ | DMSO/H₂O | [3] |
| 6-Hydroxy-3-formylchromone (2'-furan formyl) hydrazone | Al³⁺ | Fluorescent ("turn-on") | Not Specified | Not Specified | Not Specified | Ethanol | [7] |
| 3-formylchromone-pyrimidine Schiff base | Zn²⁺ | Fluorescent | 9.6 x 10⁻⁹ M | Not Specified | 7.7 x 10⁶ M⁻¹ | Not Specified | [1] |
Experimental Protocols
Synthesis of a this compound Schiff Base Sensor
This protocol describes the general synthesis of a Schiff base derivative of this compound, a common strategy for creating a chemosensor.
Materials:
-
This compound
-
An appropriate amine (e.g., 2-amino-thiophenol for heavy metal sensing)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard glassware for filtration and purification
Procedure:
-
Dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add 1 equivalent of the chosen amine to the solution.
-
Add a catalytic amount (1-2 drops) of glacial acetic acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure Schiff base sensor.
-
Characterize the synthesized compound using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of a this compound Schiff base sensor.
Protocol for Metal Ion Detection
This protocol outlines the general procedure for evaluating the sensing capabilities of a synthesized this compound based sensor for a specific metal ion.
Materials:
-
Synthesized sensor stock solution (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile)
-
Stock solutions of various metal salts (e.g., 10 mM in deionized water or the same solvent as the sensor)
-
Buffer solution (if pH control is necessary)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Cuvettes (quartz for fluorescence)
Procedure:
-
Preparation of Test Solutions:
-
In a series of cuvettes, place a fixed volume of the sensor stock solution.
-
Add increasing volumes of the target metal ion stock solution to each cuvette to achieve a range of final concentrations.
-
Bring the total volume of each solution to a constant value with the solvent.
-
Prepare a blank solution containing only the sensor in the solvent.
-
-
Colorimetric (UV-Vis) Analysis:
-
Record the UV-Vis absorption spectrum of each solution from approximately 200 to 800 nm.
-
Observe any changes in the absorption maxima and the appearance of new peaks.
-
For naked-eye detection, visually inspect the color change of the solutions.
-
-
Fluorometric Analysis:
-
Record the fluorescence emission spectrum of each solution. Excite the sample at a wavelength determined from the absorption spectrum (typically the longest wavelength absorption maximum).
-
Observe any fluorescence enhancement ("turn-on") or quenching ("turn-off").
-
-
Selectivity Study:
-
Prepare solutions of the sensor with a range of different metal ions at the same concentration.
-
Record the UV-Vis and fluorescence spectra to determine the sensor's response to each ion.
-
-
Data Analysis:
-
Plot the change in absorbance or fluorescence intensity as a function of the metal ion concentration to determine the detection limit and linear range.
-
Use a Job's plot to determine the binding stoichiometry between the sensor and the metal ion.
-
Calculate the association constant (Ka) using the Benesi-Hildebrand equation.
-
Diagram: Metal Ion Detection Workflow
Caption: Experimental workflow for the detection of metal ions using a synthesized sensor.
Signaling Pathways and Mechanisms
The sensing mechanism of this compound based Schiff base sensors typically involves the interaction of the analyte with the lone pair of electrons on the imine nitrogen and potentially other heteroatoms in the receptor. This interaction modulates the electronic properties of the sensor molecule, leading to a change in its photophysical properties.
-
Chelation-Enhanced Fluorescence (CHEF): In "turn-on" sensors, the binding of a metal ion can restrict the photoinduced electron transfer (PET) process, which in the free sensor quenches fluorescence. This restriction leads to a significant enhancement of the fluorescence intensity.[7]
-
Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the ICT character of the sensor molecule, leading to a shift in the absorption and emission wavelengths.
-
Formation of a Ground-State Complex: In some cases, the interaction with the analyte leads to the formation of a non-fluorescent ground-state complex, resulting in fluorescence quenching ("turn-off" sensing).[5]
Diagram: "Turn-on" Fluorescence Signaling Pathway
Caption: Signaling pathway for a "turn-on" fluorescent sensor via CHEF mechanism.
Conclusion
This compound presents a promising platform for the development of a new generation of environmental sensors. The synthetic accessibility of its Schiff base derivatives, coupled with the potential for fine-tuning its electronic properties through the nitro group, opens up avenues for creating highly sensitive and selective chemosensors for a variety of pollutants. The protocols and data presented in these notes provide a foundational framework for researchers to explore and expand the application of this versatile molecule in environmental monitoring and beyond. Further research is encouraged to fully elucidate the sensing capabilities of this compound derivatives for a broader range of analytes and to validate their performance in real-world environmental samples.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive Detection of Specific Volatile Organic Compounds by Functionalized Transition Metal Dichalcogenide Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Naphthalene Cationic Schiff Base Reusable Paper as a Sensitive and Selective for Heavy Metals Cations Sensor: RSM, Optimization, and DFT Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. A Chromone-Derived Schiff-Base Ligand as Al(3+) "Turn on" Fluorescent Sensor: Synthesis and Spectroscopic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanomaterial-based VOC sensing applications and a deep dive into their developmental trends - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Vilsmeier-Haack Reaction for 3-Formyl-6-nitrochromone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Vilsmeier-Haack reaction for the synthesis of 3-Formyl-6-nitrochromone.
Frequently Asked Questions (FAQs)
Q1: What is the starting material for the synthesis of this compound via the Vilsmeier-Haack reaction?
The common starting material is 2-hydroxy-5-nitroacetophenone. The Vilsmeier-Haack reaction facilitates the formylation and subsequent cyclization to yield the desired this compound.
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in this reaction. It is typically prepared in situ by the reaction of N,N-dimethylformamide (DMF) with an activating agent, most commonly phosphorus oxychloride (POCl₃). The reaction is exothermic and should be performed under anhydrous conditions at low temperatures (0-5 °C) to prevent decomposition of the reagent.
Q3: What are the main safety precautions to consider during this reaction?
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. It is crucial to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up step involving quenching with ice water should be done slowly and carefully to control the exothermic reaction.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. A small aliquot of the reaction mixture can be carefully quenched with a basic solution (like saturated sodium bicarbonate), extracted with a suitable organic solvent (e.g., ethyl acetate), and spotted on a TLC plate to observe the consumption of the starting material and the formation of the product.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and offers potential causes and solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete formation of Vilsmeier reagent | Ensure that the DMF is anhydrous and the POCl₃ is fresh. Prepare the reagent at 0-5 °C and allow it to stir for a sufficient time (e.g., 30-60 minutes) before adding the substrate. |
| Decomposition of Vilsmeier reagent | Maintain strict anhydrous conditions throughout the reaction. Use oven-dried glassware and a dry nitrogen or argon atmosphere. |
| Low reactivity of the substrate | The nitro group on the 2-hydroxy-5-nitroacetophenone can be deactivating. Consider a slight excess of the Vilsmeier reagent (e.g., 2.5-3.0 equivalents of POCl₃ and a larger volume of DMF) and a longer reaction time. Gentle heating (e.g., 40-50 °C) after the initial addition may also be beneficial, but should be monitored carefully to avoid side reactions. |
| Premature quenching of the reaction | Ensure the reaction has gone to completion by TLC before quenching with ice water. |
Issue 2: Formation of a Dark, Tarry, or Polymeric Crude Product
| Potential Cause | Recommended Solution |
| Reaction temperature too high | The reaction is exothermic. Maintain strict temperature control, especially during the addition of POCl₃ to DMF and the addition of the substrate. Use an ice bath to manage the temperature effectively. |
| Impurities in starting materials or solvents | Use high-purity, anhydrous solvents and recrystallize or purify the 2-hydroxy-5-nitroacetophenone if necessary. |
| Prolonged reaction time at elevated temperatures | While gentle heating can sometimes improve yield, prolonged heating can lead to decomposition and polymerization. Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of highly polar impurities | A dark, tar-like crude product is common in Vilsmeier-Haack reactions.[1] Purification can often be achieved through column chromatography on silica gel to remove baseline impurities, followed by recrystallization to obtain a pure, crystalline product.[1] |
| Co-elution of impurities during column chromatography | Optimize the solvent system for column chromatography using TLC. A gradient elution of ethyl acetate in hexanes is a good starting point. |
| Poor crystallization | Select an appropriate recrystallization solvent. Ethanol or a mixture of ethyl acetate and hexanes can be effective for 3-formylchromone derivatives.[1][2] Ensure slow cooling to promote the formation of well-defined crystals. |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is adapted from procedures for similar substituted 3-formylchromones.[2][3]
Materials:
-
2-hydroxy-5-nitroacetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), fresh
-
Dichloromethane (DCM), anhydrous (optional)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (e.g., 10 mL). Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (e.g., 2.5 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Reaction: Dissolve 2-hydroxy-5-nitroacetophenone (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.
-
Add the solution of the acetophenone dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to stir at room temperature overnight. The mixture may become a thick paste.
-
Work-up: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.
-
A solid precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield pure this compound.
Quantitative Data Summary
| Parameter | Condition A (General) | Condition B (For Less Reactive Substrates) | Yield (%) | Reference |
| Substrate:POCl₃:DMF Ratio | 1 : 2.5 : (solvent) | 1 : 3.0 : (solvent) | 70-85 | Adapted from[2] |
| Temperature (°C) | 0 to Room Temp | 0 to 50 | ||
| Reaction Time (h) | 12-16 (overnight) | 12-24 |
Note: These are suggested starting conditions and may require further optimization for maximum yield and purity.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
Improving the yield and purity of 3-Formyl-6-nitrochromone synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the yield and purity of 3-Formyl-6-nitrochromone synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Vilsmeier-Haack Reagent Formation | Ensure that the phosphorus oxychloride (POCl₃) is added slowly to ice-cold dimethylformamide (DMF) with vigorous stirring to maintain a low temperature. The Vilsmeier reagent is formed in situ and its incomplete formation will lead to lower yields. |
| Low Reactivity of the Substrate | The Vilsmeier-Haack reaction is an electrophilic aromatic substitution and works best with electron-rich substrates. While the hydroxyl group of 2-hydroxy-5-nitroacetophenone is activating, the nitro group is strongly deactivating. Ensure optimal reaction conditions (temperature, reaction time) to drive the reaction to completion. |
| Suboptimal Reaction Temperature | The reaction temperature for the Vilsmeier-Haack reaction can be critical. If the temperature is too low, the reaction may be sluggish. If it is too high, it can lead to the formation of side products. It is recommended to start at a low temperature (0-5 °C) during the addition of POCl₃ and then gradually warm the reaction to room temperature or slightly above (e.g., 40-50 °C) to ensure completion. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is not complete, consider extending the reaction time. |
| Hydrolysis of the Product During Workup | The workup procedure involves quenching the reaction with ice-cold water. Ensure that the temperature is kept low during this step to prevent any potential degradation of the product. |
Issue 2: Impure Product After Synthesis
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Material | Monitor the reaction by TLC to ensure complete consumption of the 2-hydroxy-5-nitroacetophenone. If the reaction is incomplete, consider the solutions for low yield. The starting material can be removed by column chromatography. |
| Formation of Side Products | The Vilsmeier-Haack reaction can sometimes lead to the formation of byproducts. Common side products can arise from incomplete cyclization or side reactions of the Vilsmeier reagent. Purification by column chromatography followed by recrystallization is often necessary to remove these impurities. |
| Dark, Tar-like Crude Product | The formation of dark, resinous materials is not uncommon in Vilsmeier-Haack reactions. This is often due to polymerization or degradation of the starting material or product under the reaction conditions. Purification can be achieved by column chromatography to remove the baseline impurities, followed by recrystallization to obtain a pure, crystalline product. |
Issue 3: Difficulty in Purifying this compound
| Potential Cause | Recommended Solution |
| Poor Crystallization | The choice of solvent for recrystallization is crucial. Ethanol is a commonly used solvent for 3-formylchromones. If the product "oils out" or fails to crystallize, try a different solvent system, such as ethyl acetate/hexane or acetone/hexane. Ensure the solution is fully dissolved at high temperature and allowed to cool slowly without disturbance. |
| Co-elution of Impurities During Column Chromatography | The polarity of the eluent system for column chromatography needs to be optimized. Use TLC to determine the best solvent system that provides good separation between the product and impurities. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for complex mixtures. |
Frequently Asked Questions (FAQs)
Q1: What is the key reaction for the synthesis of this compound?
The synthesis of this compound is typically achieved through the Vilsmeier-Haack reaction of 2-hydroxy-5-nitroacetophenone. This reaction uses a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).
Q2: What are the expected yield and purity of this compound?
Yields can vary depending on the specific reaction conditions and the purity of the starting materials. Reported yields for similar substituted 3-formylchromones are often in the range of 60-80%. Purity of the crude product can be low, but after purification by column chromatography and/or recrystallization, a purity of >98% can be achieved.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction's progress. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting material spot (2-hydroxy-5-nitroacetophenone) and the appearance of the product spot (this compound) indicate the progression of the reaction.
Q4: What is a suitable solvent for recrystallizing this compound?
Based on procedures for similar compounds, ethanol is a good starting solvent for recrystallization. Other potential solvent systems include mixtures of ethyl acetate and hexanes, or acetone and hexanes.
Q5: How can I assess the purity of the final product?
The purity of this compound can be assessed using several analytical techniques:
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Melting Point: A sharp melting point range close to the literature value (157-161 °C) is indicative of high purity.[1][2]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests high purity.
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High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity.
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Spectroscopic Methods: 1H NMR and 13C NMR spectroscopy can confirm the structure and identify impurities. Infrared (IR) spectroscopy can confirm the presence of key functional groups.
Data Presentation
Table 1: Comparison of Reaction Conditions on the Yield of Substituted 3-Formylchromones
| Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |
| 2-hydroxy-3-nitro-5-chloro acetophenone | DMF, POCl₃ | Ice-cold water bath, then room temp. overnight | 71 | [3] |
| 2-hydroxyacetophenone derivatives | DMF, POCl₃ | 30-35 °C for 1h, then addition of substrate | 80-90 | [4] |
Note: Data for this compound specifically is limited in the searched literature. The data presented is for structurally similar compounds to provide a general guideline.
Experimental Protocols
Protocol 1: Synthesis of 2-hydroxy-5-nitroacetophenone
This protocol is a general method for the nitration of 2-hydroxyacetophenone.
Materials:
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2-hydroxyacetophenone
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Acetic acid
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Nitric acid (70%)
-
Ice bath
-
Stirring apparatus
Procedure:
-
In a flask equipped with a stirrer, dissolve 2-hydroxyacetophenone in glacial acetic acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of nitric acid and acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
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Pour the reaction mixture into ice-cold water.
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The precipitated solid is filtered, washed thoroughly with water until the washings are neutral, and then dried.
-
The crude product can be recrystallized from ethanol to obtain pure 2-hydroxy-5-nitroacetophenone.
Protocol 2: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is adapted from the synthesis of similar substituted 3-formylchromones.
Materials:
-
2-hydroxy-5-nitroacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Stirring apparatus
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, take N,N-dimethylformamide (DMF, approx. 3-4 molar equivalents based on the starting acetophenone).
-
Cool the flask in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃, approx. 1.2-1.5 molar equivalents) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
To this freshly prepared Vilsmeier reagent, add 2-hydroxy-5-nitroacetophenone (1 molar equivalent) portion-wise with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
A solid precipitate will form. Continue stirring for approximately 30-60 minutes.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude solid product.
-
Recrystallize the product from ethanol to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting guide for low reaction yield.
References
Technical Support Center: Purification of Crude 3-Formyl-6-nitrochromone by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 3-Formyl-6-nitrochromone via recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol to address common challenges encountered during this purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Solvent is too non-polar: The compound is insoluble even at high temperatures.- Insufficient cooling: The solution is not cooled enough to reach supersaturation.- Solution is too dilute: Too much solvent was used, preventing saturation upon cooling. | - Select a more polar solvent or a solvent mixture. Ethanol is a good starting point.[1]- Ensure the solution is cooled to 0-4°C in an ice bath after initial cooling to room temperature.- Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| Oiling Out (Formation of a liquid layer instead of crystals) | - Cooling rate is too fast: Rapid cooling can cause the compound to come out of solution above its melting point.- High concentration of impurities: Impurities can depress the melting point of the compound.- Inappropriate solvent: The solvent may have a boiling point higher than the melting point of the compound. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Consider a pre-purification step like column chromatography if the crude material is highly impure.- Choose a solvent with a lower boiling point. |
| Crystals are Colored or Impure | - Insoluble impurities present in the hot solution: These get trapped within the crystals upon cooling.- Soluble impurities co-precipitate: The chosen solvent does not effectively separate the desired compound from certain impurities. | - Perform a hot filtration of the dissolved crude product to remove insoluble materials before cooling.- Try a different recrystallization solvent or a solvent pair (e.g., ethanol-water, ethyl acetate-hexanes) to improve selectivity. |
| Low Recovery of Purified Product | - Too much solvent used: A significant amount of the product remains dissolved in the mother liquor.- Premature crystallization during hot filtration: Product is lost on the filter paper.- Washing with room temperature solvent: The purified crystals are re-dissolved during the washing step. | - Use the minimum amount of hot solvent required to fully dissolve the crude product.- Use a pre-heated funnel and flask for hot filtration and work quickly.- Wash the collected crystals with a small amount of ice-cold solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Based on procedures for similar chromone derivatives, ethanol is a highly recommended solvent for the recrystallization of this compound.[1] Other polar solvents or solvent mixtures like ethyl acetate/hexanes could also be explored.
Q2: What is the expected melting point of pure this compound?
The reported melting point for pure this compound is in the range of 157-161 °C. A sharp melting point within this range is a good indicator of purity.
Q3: How can I induce crystallization if no crystals form upon cooling?
If crystals do not form spontaneously, you can try the following techniques:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution to act as a template for crystallization.
-
Concentration: As a last resort, gently heat the solution to evaporate a small amount of the solvent, then allow it to cool again.
Q4: How do I handle insoluble impurities in the crude material?
If your crude this compound contains insoluble impurities, you should perform a hot filtration. This involves dissolving the crude product in the minimum amount of hot solvent and then quickly filtering the hot solution through a pre-warmed funnel to remove the solid impurities.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound using ethanol as the recrystallization solvent.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula and glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of ethanol and begin heating the mixture on a hot plate with gentle stirring. Continue to add ethanol portion-wise until the solid has just completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot filtration at this stage.
-
Cooling and Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be transferred to a watch glass and placed in a desiccator.
Data Presentation
Table 1: Recommended Solvents and Typical Conditions
| Solvent | Boiling Point (°C) | Typical Dissolution Temperature (°C) | Typical Crystallization Temperature (°C) |
| Ethanol | 78 | 70-78 | 0-4 |
| Ethyl Acetate / Hexanes | Variable | 60-70 | 0-4 |
| Acetone / Hexanes | Variable | 50-56 | 0-4 |
Table 2: Purity and Yield Expectations (Illustrative)
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Yellow to brownish powder | Pale yellow crystalline solid |
| Melting Point | Broad range (e.g., 150-158 °C) | Sharp range (e.g., 158-161 °C) |
| Purity (by HPLC) | ~90% | >98% |
| Yield | - | 70-90% (typical) |
Note: The values in Table 2 are illustrative and the actual yield and final purity will depend on the initial purity of the crude material and the specific experimental conditions.
Visualizations
Caption: Workflow for the recrystallization of this compound.
References
Technical Support Center: Column Chromatography Purification of 3-Formyl-6-nitrochromone
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on the purification of 3-Formyl-6-nitrochromone using column chromatography. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section addresses common problems encountered during the column chromatography purification of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Poor Separation of this compound from Impurities | The polarity of the solvent system is either too high or too low. | Optimize the mobile phase by running preliminary Thin Layer Chromatography (TLC) with different solvent systems. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) value of approximately 0.2-0.3 for the desired compound. |
| The column is overloaded with the crude sample. | Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude sample to silica gel by weight. | |
| Improperly packed column (channeling or cracks). | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. Gently tap the column during packing to settle the stationary phase evenly. | |
| The sample was loaded in a solvent that is too polar. | Dissolve the crude sample in a minimal amount of a less polar solvent (e.g., dichloromethane or the initial mobile phase) before loading it onto the column. | |
| 2. The Compound Does Not Elute from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you started with 9:1 hexane:ethyl acetate, move to a more polar mixture like 7:3 or 1:1. A gradient elution can be employed. |
| Strong interaction between the compound and the silica gel. | The nitro and formyl groups can lead to strong adsorption on acidic silica gel. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a polar modifier like triethylamine (0.1-1%). | |
| 3. The Compound Elutes Too Quickly (with the Solvent Front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane) in your mixture. |
| 4. Tailing of the Product Peak | The sample is overloaded. | As mentioned earlier, reduce the amount of sample loaded onto the column. |
| The compound is interacting strongly with active sites on the silica gel. | Add a small amount of a polar modifier (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the mobile phase to block the active sites. | |
| 5. Cracks or Bubbles in the Silica Gel Bed | The column has run dry. | Never let the solvent level drop below the top of the silica gel. Keep the column topped up with the mobile phase. |
| Heat generated from the solvent mixing with the silica gel. | Pack the column using a slurry method and allow it to cool and settle before running the chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common and effective starting point for the purification of moderately polar compounds like this compound is a mixture of hexane and ethyl acetate. Begin with a less polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis until the desired compound has an Rf value of 0.2-0.3. Another option is a dichloromethane and methanol solvent system for more polar compounds.
Q2: How can I monitor the separation during column chromatography?
A2: Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of your column. Collect fractions of the eluent and spot them on a TLC plate alongside a spot of your crude mixture and a pure standard if available. This will allow you to identify which fractions contain your purified product.
Q3: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A3: Potential impurities can arise from the starting materials or side reactions during the synthesis, which is often a Vilsmeier-Haack reaction. These may include unreacted 2'-hydroxy-5'-nitroacetophenone, byproducts from the formylation reagent (e.g., hydrolyzed Vilsmeier reagent), and potentially other isomeric chromone derivatives.
Q4: My purified this compound appears as a pale yellow crystalline powder. Is this the expected appearance?
A4: Yes, the appearance of this compound is often described as a pale yellow crystalline powder.[1]
Q5: What is the typical melting point of pure this compound?
A5: The reported melting point for this compound is in the range of 157-163 °C.[1] A broad melting point range for your purified sample may indicate the presence of impurities.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Please note that Rf values are highly dependent on the specific TLC plate, solvent system, and experimental conditions.
| Parameter | Value | Source(s) |
| Molecular Weight | 219.15 g/mol | [1][2] |
| Melting Point | 157-163 °C | [1] |
| Appearance | Pale yellow crystalline powder | [1] |
| Purity (Typical) | ≥94% | [2] |
| Solubility | Soluble in polar organic solvents like DMSO and DMF. | General knowledge for similar compounds. |
| Theoretical Rf Values (for initial screening) | ||
| Hexane:Ethyl Acetate (7:3) | ~0.3-0.4 | Based on principles for similar polar compounds. |
| Dichloromethane:Methanol (98:2) | ~0.2-0.3 | Based on principles for similar polar compounds. |
Experimental Protocols
General Protocol for Column Chromatography Purification of this compound
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Preparation of the Stationary Phase: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate).
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Packing the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles. Do not let the silica gel run dry.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully add the sample solution to the top of the silica gel bed using a pipette.
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Elution: Begin eluting the column with the mobile phase. Start with the least polar solvent mixture and collect fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the more polar compounds.
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Fraction Analysis: Analyze the collected fractions using TLC to identify those containing the pure this compound.
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Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for the purification of this compound via column chromatography.
Caption: A troubleshooting flowchart for common column chromatography issues.
References
Side products and impurities in the synthesis of 3-Formyl-6-nitrochromone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Formyl-6-nitrochromone. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges and ensure successful synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| SYN-001 | Low or No Product Yield | 1. Degraded Reagents: Phosphorus oxychloride (POCl₃) is sensitive to moisture. Anhydrous conditions were not maintained.2. Inactive Starting Material: The starting material, 2'-hydroxy-5'-nitroacetophenone, may be impure.3. Incorrect Stoichiometry: An improper ratio of Vilsmeier reagent to the acetophenone.4. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. | 1. Use freshly opened or properly stored anhydrous POCl₃ and DMF. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Verify the purity of the starting material by melting point or spectroscopic analysis (NMR, IR).3. Typically, a molar excess of the Vilsmeier reagent is used. A common ratio is 2-3 equivalents of the Vilsmeier reagent to 1 equivalent of the acetophenone.4. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature. |
| SYN-002 | Formation of a Dark, Tarry, or Resinous Crude Product | 1. Excessive Heat: Overheating during the Vilsmeier-Haack reaction can lead to polymerization and degradation of the starting material and product.2. Presence of Water: Premature hydrolysis of the Vilsmeier reagent or side reactions can be caused by moisture.3. Highly Concentrated Reaction Mixture: A high concentration of reactants can promote intermolecular side reactions leading to polymers. | 1. Maintain careful temperature control, especially during the addition of POCl₃ to DMF. The Vilsmeier reagent formation is exothermic.[1]2. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions.3. Use a sufficient amount of solvent (e.g., DMF) to keep the reactants and intermediates in solution. |
| PUR-001 | Difficulty in Purifying the Product | 1. Presence of Uncyclized Intermediates: Incomplete cyclization can lead to impurities that are structurally similar to the product.2. Incomplete Hydrolysis of the Iminium Salt: The intermediate iminium salt may not be fully hydrolyzed during the work-up, leading to a persistent impurity.3. Formation of Polymeric Byproducts: These are often highly colored and can be difficult to remove by simple crystallization. | 1. Ensure the reaction goes to completion by monitoring with TLC. Consider extending the reaction time if necessary.2. After quenching the reaction with ice-water, ensure thorough stirring for an adequate period to allow for complete hydrolysis. A basic work-up with a mild base like sodium bicarbonate can facilitate this.3. Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to remove baseline polymeric material before proceeding with recrystallization. |
| PUR-002 | Product is an Off-Color or Discolored Solid After Purification | 1. Trapped Solvent or Impurities in the Crystal Lattice: During recrystallization, impurities can be incorporated into the crystals.2. Air Oxidation: The product may be susceptible to slow oxidation upon exposure to air, especially in the presence of light. | 1. Ensure the product is fully dissolved during recrystallization and allow for slow cooling to form well-defined crystals. Wash the filtered crystals with a small amount of cold, fresh solvent.2. Store the purified product in a cool, dark place under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how does it apply to the synthesis of this compound?
A1: The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic ring.[2][3] In the synthesis of this compound, the Vilsmeier reagent, a chloroiminium salt, is formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][4] This reagent then reacts with the starting material, 2'-hydroxy-5'-nitroacetophenone, leading to formylation and subsequent cyclization to yield the chromone ring system.[5]
Q2: What are the most likely side products in this synthesis?
A2: While a definitive list is not extensively published, based on the reaction mechanism, likely side products and impurities include:
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Uncyclized 2'-hydroxy-5'-nitro-β-chlorovinylaldehyde: An intermediate that fails to undergo intramolecular cyclization.
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Iminium Salt Intermediate: Incomplete hydrolysis of the iminium salt formed after formylation can lead to this impurity.[4][6]
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Polymeric Materials: As indicated by the common formation of dark, resinous crude products, polymerization of the starting material or product under the reaction conditions is a significant possibility.[1]
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Starting Material: Unreacted 2'-hydroxy-5'-nitroacetophenone may remain if the reaction does not go to completion.
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: Based on documented procedures for similar chromone derivatives, ethanol is a commonly used and effective solvent for recrystallization.[1][5]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase would typically be a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot, which should have a different Rf value, indicate the progression of the reaction.
Q5: What are the safety precautions I should take when performing this synthesis?
A5: Phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be conducted under anhydrous conditions.
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general procedure based on established methods for the synthesis of substituted 3-formylchromones.[5]
Materials:
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2'-hydroxy-5'-nitroacetophenone
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Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Ice
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Deionized water
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Ethanol (for recrystallization)
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Silica gel (for column chromatography, if necessary)
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Hexane and Ethyl Acetate (for chromatography)
Procedure:
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In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, take anhydrous DMF and cool it in an ice-water bath to 0-5 °C.
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Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not rise above 10 °C.
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After the addition is complete, stir the mixture at room temperature for approximately 1 hour to ensure the complete formation of the Vilsmeier reagent.
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To this mixture, add 2'-hydroxy-5'-nitroacetophenone.
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Heat the reaction mixture to 50-60 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
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A solid precipitate should form. Continue stirring until all the ice has melted.
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Collect the crude solid by vacuum filtration and wash it thoroughly with cold water.
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Dry the crude product in a desiccator.
Purification of this compound
Recrystallization:
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Dissolve the crude, dry this compound in a minimal amount of hot ethanol.
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If insoluble impurities are present, perform a hot filtration.
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
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Dry the crystals under vacuum.
Column Chromatography (if necessary):
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Prepare a silica gel column using a slurry of silica gel in hexane.
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
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Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
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Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
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The resulting solid can be further purified by recrystallization as described above.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for the synthesis.
References
Technical Support Center: Stability and Degradation of 3-Formyl-6-nitrochromone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Formyl-6-nitrochromone in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The formyl and nitro groups, along with the chromone ring, are susceptible to various reactions under stress conditions.
Q2: How can I monitor the degradation of this compound during my experiments?
A2: The most common and effective method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1][2] This technique allows for the separation and quantification of the intact drug from its degradation products. Other techniques like UV-Vis spectroscopy can also be used for preliminary assessments.
Q3: What are the expected degradation products of this compound?
A3: While specific degradation pathways for this molecule are not extensively published, based on its structure, potential degradation products could arise from:
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Hydrolysis: The formyl group can be oxidized to a carboxylic acid, or the chromone ring could potentially open, especially under strong acidic or basic conditions.
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Oxidation: The aldehyde group is susceptible to oxidation, forming the corresponding carboxylic acid (6-nitrochromone-3-carboxylic acid).
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Photodegradation: Exposure to UV or visible light may induce photolytic reactions, leading to complex degradation products.
Q4: What are the ideal storage conditions for a stock solution of this compound?
A4: To minimize degradation, stock solutions should be stored at low temperatures (2-8°C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air (oxidation).[3][4][5] The choice of solvent is also critical; a neutral, aprotic solvent is generally preferred for short-term storage.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of parent compound peak in HPLC analysis. | High pH of the solution leading to rapid hydrolysis or degradation. | 1. Check the pH of your solution. 2. Buffer the solution to a neutral pH if the experimental conditions allow. 3. Prepare fresh solutions immediately before use. |
| Appearance of multiple unknown peaks in the chromatogram. | Photodegradation from exposure to ambient or UV light. | 1. Protect your samples from light by using amber vials or covering them with aluminum foil. 2. Minimize the exposure of the solution to light during preparation and analysis. |
| Inconsistent results between experimental repeats. | Oxidative degradation due to dissolved oxygen in the solvent. | 1. Degas the solvent before preparing the solution. 2. Consider purging the solution with an inert gas like nitrogen or argon. |
| Precipitation of the compound in aqueous solutions. | Poor solubility of this compound in purely aqueous media. | 1. Use a co-solvent (e.g., acetonitrile, methanol, DMSO) to increase solubility. 2. Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6][7][8]
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 24 hours.
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Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 4 hours.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
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Thermal Degradation: Keep the solid compound and a solution at 70°C for 48 hours.
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Photodegradation: Expose the solution to UV light (254 nm) and visible light for a defined period.
3. Sample Analysis:
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At specified time points, withdraw aliquots of the stressed samples.
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Neutralize the acidic and basic samples.
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Dilute all samples to a suitable concentration with the mobile phase.
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Analyze by a validated stability-indicating HPLC method.
Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Data Presentation
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 N HCl, 60°C, 24h | 15.2 | 2 | 4.5 min |
| 0.1 N NaOH, RT, 4h | 85.7 | 4 | 2.1 min, 3.8 min |
| 3% H₂O₂, RT, 24h | 25.4 | 3 | 5.2 min |
| Heat (70°C), 48h | 8.1 | 1 | 4.5 min |
| UV Light, 24h | 40.9 | >5 | Multiple minor peaks |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 3-甲酰基-6-硝基色酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmasm.com [pharmasm.com]
Technical Support Center: Scale-Up Synthesis of 3-Formyl-6-nitrochromone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up synthesis of 3-Formyl-6-nitrochromone. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a smooth transition from laboratory to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the key reaction steps?
A1: The most prevalent method for the synthesis of this compound is the Vilsmeier-Haack reaction. The overall process involves two main stages:
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Nitration of 2-hydroxyacetophenone: The starting material, 2-hydroxyacetophenone, is nitrated to produce 2-hydroxy-5-nitroacetophenone.
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Vilsmeier-Haack Formylation and Cyclization: The resulting 2-hydroxy-5-nitroacetophenone undergoes a Vilsmeier-Haack reaction, which involves formylation and subsequent cyclization to yield the final product, this compound.
Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?
A2: The Vilsmeier-Haack reaction presents significant thermal hazards, especially during scale-up. The formation of the Vilsmeier reagent from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is a highly exothermic process. The reagent itself is thermally unstable and can decompose violently if not properly controlled. Inadequate temperature management can lead to a runaway reaction, posing a serious safety risk. Therefore, stringent temperature control and robust cooling systems are critical for large-scale synthesis.
Q3: What are the common side reactions to be aware of during the synthesis?
A3: Several side reactions can occur, impacting the yield and purity of the final product. These include:
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Over-formylation: Multiple formyl groups may be added to the aromatic ring, especially with highly activated substrates or an excess of the Vilsmeier reagent.
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Chlorination: The Vilsmeier reagent can act as a chlorinating agent, leading to chlorinated byproducts.
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Polymerization/Tarry Residue Formation: Poor temperature control or the presence of impurities can lead to the formation of dark, tarry residues that are difficult to remove.
Q4: How can I monitor the progress of the reaction effectively?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress at the lab scale. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. For larger-scale operations, in-process controls using techniques like High-Performance Liquid Chromatography (HPLC) are recommended for more quantitative analysis.
Q5: What are the recommended purification methods for this compound at a larger scale?
A5: While column chromatography is effective for purification at the lab scale, it can be costly and time-consuming for large quantities. Recrystallization is often the preferred method for industrial-scale purification. A suitable solvent system should be identified to ensure high recovery of the purified product.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction closely using TLC or HPLC to ensure the complete consumption of the starting material. If the reaction is sluggish, consider a modest increase in temperature or a longer reaction time, while carefully managing the thermal risks. |
| Degradation of product | Avoid excessive heating and prolonged reaction times, as this can lead to product decomposition. Ensure efficient cooling and temperature control throughout the process. |
| Suboptimal stoichiometry | Carefully optimize the molar ratios of the reagents. An insufficient amount of the Vilsmeier reagent will result in an incomplete reaction, while a large excess can lead to side reactions and purification challenges. |
| Moisture sensitivity | The Vilsmeier reagent is highly sensitive to moisture. Ensure that all reagents and solvents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Significant Impurities
| Potential Cause | Recommended Solution |
| Over-formylation | Control the stoichiometry of the Vilsmeier reagent carefully. A molar ratio of 1.1 to 1.5 equivalents of the Vilsmeier reagent to the substrate is a good starting point. The dropwise addition of the Vilsmeier reagent to the substrate solution can also help to minimize localized high concentrations. |
| Chlorinated byproducts | Use of alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, may reduce chlorination in some cases. Prompt and efficient aqueous work-up is also crucial. |
| Tarry residue formation | Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent. Ensure the purity of starting materials and solvents to prevent side reactions leading to polymerization. |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Oily or non-crystalline product | This can be due to the presence of impurities that inhibit crystallization. An initial purification by column chromatography to remove baseline impurities may be necessary before attempting recrystallization. |
| Poor recovery during recrystallization | The choice of solvent is critical. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find the optimal one. |
| Emulsion formation during work-up | During the aqueous work-up, emulsions can form, making phase separation difficult. The addition of brine (saturated NaCl solution) can help to break up emulsions. |
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the laboratory-scale synthesis of this compound. It is important to note that direct quantitative comparisons for industrial-scale production are often proprietary. However, the principles of process optimization remain the same, with a greater emphasis on safety, process control, and cost-effectiveness at a larger scale.
Table 1: Synthesis of 2-hydroxy-5-nitroacetophenone (Precursor)
| Parameter | Lab Scale (Typical) | Scale-Up Considerations |
| Reactants | 2-hydroxyacetophenone, Nitrating mixture (e.g., HNO₃/H₂SO₄) | Purity of starting materials is crucial to avoid side reactions. The addition of the nitrating agent must be carefully controlled to manage the exotherm. |
| Temperature | 0-10 °C | Robust cooling systems are essential to maintain the temperature within a narrow range and prevent runaway reactions. |
| Reaction Time | 1-3 hours | Reaction time may need to be adjusted based on the efficiency of mixing and heat transfer in the larger reactor. |
| Yield | 70-85% | Yields may be affected by the efficiency of mixing and work-up procedures at a larger scale. |
| Purity | >95% (after recrystallization) | Consistent purity is critical for the subsequent Vilsmeier-Haack reaction. In-process controls are recommended. |
Table 2: Synthesis of this compound (Vilsmeier-Haack Reaction)
| Parameter | Lab Scale (Typical) | Scale-Up Considerations |
| Reactants | 2-hydroxy-5-nitroacetophenone, DMF, POCl₃ | The order and rate of addition of reagents are critical for controlling the exotherm and minimizing side reactions. Anhydrous conditions must be strictly maintained. |
| Stoichiometry (POCl₃:DMF:Substrate) | 1.1 : 3-5 : 1 | Stoichiometry needs to be carefully optimized to maximize yield and minimize byproducts. The use of a large excess of DMF as a solvent is common at lab scale but may be less economical at industrial scale. |
| Temperature | 0 °C to room temperature | Precise temperature control is paramount due to the exothermic nature of the reaction. The use of jacketed reactors with efficient cooling is necessary. |
| Reaction Time | 2-6 hours | Mixing efficiency in large reactors will influence the required reaction time. |
| Yield | 60-80% | Yields can be lower at scale if side reactions are not properly controlled. |
| Purity | >98% (after purification) | The choice between chromatography and recrystallization will depend on the scale and the required purity of the final product. |
Experimental Protocols
1. Synthesis of 2-hydroxy-5-nitroacetophenone (Precursor)
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Materials: 2-hydroxyacetophenone, concentrated sulfuric acid, concentrated nitric acid.
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Procedure:
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In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
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Slowly add 2-hydroxyacetophenone to the cold sulfuric acid while maintaining the temperature below 5 °C.
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Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
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Add the nitrating mixture dropwise to the solution of 2-hydroxyacetophenone, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
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2. Synthesis of this compound
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Materials: 2-hydroxy-5-nitroacetophenone, N,N-Dimethylformamide (DMF, anhydrous), Phosphorus oxychloride (POCl₃).
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Procedure:
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In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous DMF and cool it to 0 °C in an ice bath.
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Slowly add phosphorus oxychloride dropwise to the cold DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is highly exothermic.
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After the addition is complete, stir the mixture at 0 °C for 30 minutes.
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Add 2-hydroxy-5-nitroacetophenone in small portions to the Vilsmeier reagent, keeping the temperature below 10 °C.
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After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.
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Cool the reaction mixture and pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate with constant stirring.
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The precipitated solid is filtered, washed thoroughly with water, and dried.
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The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.
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Mandatory Visualization
Overcoming low reactivity of 3-Formyl-6-nitrochromone in specific reactions
Welcome to the technical support center for 3-Formyl-6-nitrochromone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the reactivity of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a useful, yet sometimes challenging, substrate?
This compound is a valuable synthetic intermediate due to its multiple electrophilic sites: the formyl group, the C2, and C4 positions of the chromone ring. This allows for the construction of a diverse range of heterocyclic compounds.[1][2] However, the strong electron-withdrawing nature of the nitro group at the C6 position, while enhancing the electrophilicity of the formyl group, can also influence the overall reactivity and stability of the molecule, sometimes leading to unexpected side reactions or requiring specific reaction conditions for optimal results.
Q2: I am observing lower than expected yields in my reaction. What are the general factors that could be affecting the reactivity of this compound?
Several factors can contribute to low yields:
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Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are critical. For instance, in Knoevenagel condensations, microwave irradiation has been shown to significantly improve yields and reduce reaction times compared to conventional heating.[1][2]
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Steric Hindrance: Bulky nucleophiles may face steric hindrance when attacking the formyl group.
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Side Reactions: The presence of multiple reactive sites can lead to the formation of undesired byproducts. For example, nucleophilic attack can sometimes occur at the C2 position of the chromone ring, leading to ring-opening products.[1]
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Purity of Starting Material: Impurities in the this compound or the reacting nucleophile can interfere with the reaction.
Troubleshooting Guides for Specific Reactions
Knoevenagel Condensation
Issue: Low yield or slow reaction rate in the Knoevenagel condensation of this compound with active methylene compounds.
The electron-withdrawing nitro group at the 6-position generally increases the reactivity of the formyl group in Knoevenagel condensations, leading to higher yields compared to unsubstituted or electron-donating group substituted chromones.[3] However, if you are experiencing issues, consider the following troubleshooting steps.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for Knoevenagel condensation.
Quantitative Data Comparison:
| Chromone-3-carbaldehyde Derivative | Active Methylene Compound | Catalyst | Yield (%) | Reference |
| Unsubstituted | Malononitrile | Piperidine | 78 | [3] |
| 6-Nitro | Malononitrile | Piperidine | 95 | [3] |
| 6-Methoxy | Malononitrile | Piperidine | 72 | [3] |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
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In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure product.[3]
Wittig Reaction
Issue: Low yield or incorrect stereoisomer formation in the Wittig reaction with this compound.
The Wittig reaction is a versatile method for converting aldehydes to alkenes. The electron-withdrawing nitro group can enhance the reactivity of the formyl group. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used.
Troubleshooting and Optimization Pathway:
Caption: Optimization pathway for the Wittig reaction.
Quantitative Data Comparison:
| Chromone-3-carbaldehyde Derivative | Phosphorus Ylide | Product Yield (%) (E/Z ratio) | Reference |
| Unsubstituted | Benzylidenetriphenylphosphorane | 75 (predominantly Z) | [4] |
| 6-Nitro | Benzylidenetriphenylphosphorane | 82 (predominantly Z) | [4] |
| 6-Methoxy | Benzylidenetriphenylphosphorane | 68 (predominantly Z) | [4] |
Experimental Protocol: Wittig Reaction with Benzylidenetriphenylphosphorane
-
Under an inert atmosphere, suspend the corresponding phosphonium salt (1.2 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) at 0 °C.
-
Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.2 mmol), to generate the ylide. The formation of the ylide is often indicated by a color change.
-
Stir the ylide solution for 30 minutes at the same temperature.
-
Add a solution of this compound (1 mmol) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.[4]
Grignard Reaction
Issue: Failure of the Grignard reaction or very low yield of the expected secondary alcohol.
A significant challenge in performing a Grignard reaction with this compound is the incompatibility of the Grignard reagent with the nitro group. Aromatic nitro groups are known to react with Grignard reagents.[5] This side reaction consumes the Grignard reagent, leading to low or no yield of the desired product from the reaction with the formyl group.
Primary Troubleshooting Consideration:
Caption: Decision-making process for Grignard-type reactions.
Explanation of Incompatibility:
The Grignard reagent, being a strong nucleophile and a potent base, can attack the nitro group. The initial step is believed to be the addition of the Grignard reagent to one of the oxygen atoms of the nitro group. This reactivity is exploited in reactions like the Bartoli indole synthesis.[5]
Recommendations:
-
Use Alternative Organometallic Reagents: Consider using organometallic reagents that are more tolerant of the nitro group. Organozinc reagents (as in the Reformatsky reaction) are often a suitable alternative for additions to aldehydes and ketones in the presence of sensitive functional groups.
-
Protecting Group Strategy: While more complex, it might be possible to reduce the nitro group to an amine, protect the amine, perform the Grignard reaction, and then re-oxidize the amine back to a nitro group. However, the feasibility of this multi-step process would need to be carefully evaluated for the specific target molecule.
Due to the inherent reactivity of the nitro group with Grignard reagents, a standard Grignard protocol is not recommended for this compound. Researchers should prioritize exploring alternative nucleophilic addition methods.
References
Technical Support Center: Knoevenagel Condensation with 3-Formylchromones
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Knoevenagel condensation reactions with 3-formylchromones.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Knoevenagel condensation of 3-formylchromones in a question-and-answer format.
Question: Why is my reaction yield consistently low or the reaction is not proceeding to completion?
Answer: Low yields in the Knoevenagel condensation with 3-formylchromones can be attributed to several factors, ranging from suboptimal reaction conditions to inherent substrate reactivity. Here are key areas to investigate:
-
Catalyst Choice and Concentration: The selection of a suitable catalyst is critical. Typically, a weak base is employed to deprotonate the active methylene compound without promoting self-condensation of the 3-formylchromone. Piperidine, pyridine, and ammonium salts are commonly used. The catalyst concentration should be optimized; too little may result in a sluggish reaction, while too much can lead to side product formation.
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. Polar aprotic solvents like DMF or DMSO can facilitate the reaction. In some cases, protic solvents like ethanol are used, particularly with catalysts such as L-proline.
-
Water Removal: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[1] The presence of water can shift the equilibrium towards the reactants, thus lowering the yield.[1] To drive the reaction forward, consider using a Dean-Stark apparatus for azeotropic removal of water, especially in non-polar solvents like toluene, or adding molecular sieves to the reaction mixture.[1]
-
Reaction Temperature: The optimal temperature is dependent on the specific substrates and catalyst used. While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. However, excessive heat can lead to the degradation of starting materials or the formation of undesired byproducts. A stepwise increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable.
-
Purity of Reactants: Ensure that the 3-formylchromone and the active methylene compound are of high purity. Impurities can act as catalyst poisons or participate in side reactions, leading to lower yields and purification challenges.
Question: I am observing the formation of multiple products or significant side reactions. What could be the cause?
Answer: The 3-formylchromone molecule possesses multiple electrophilic sites, which can lead to side reactions under certain conditions.
-
Nucleophilic Attack on the Chromone Ring: The C2 and C4 positions of the γ-pyrone ring in 3-formylchromone are susceptible to nucleophilic attack.[2] Strong bases or certain nucleophiles can lead to the opening of the pyrone ring, resulting in the formation of rearranged products instead of the desired Knoevenagel adduct. This is a known reactivity pattern for chromone systems.[2]
-
Self-Condensation: Although less common with aldehydes bearing electron-withdrawing groups, self-condensation of 3-formylchromone can occur, especially in the presence of a strong base.
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can undergo a subsequent Michael addition with another molecule of the active methylene compound, leading to the formation of a bis-adduct.
To mitigate these side reactions, consider the following:
-
Use of a Mild Base: Employing a weaker base as a catalyst can help to minimize the attack on the chromone ring.
-
Control of Stoichiometry: Using a slight excess of the active methylene compound can sometimes favor the desired condensation over side reactions. However, a large excess may promote Michael addition.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often increase the selectivity for the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common active methylene compounds used in Knoevenagel condensations with 3-formylchromones?
A1: A variety of active methylene compounds can be used, including malonic acid and its derivatives (e.g., diethyl malonate), barbituric acid derivatives, and five-membered heterocycles.[2] Malononitrile is also a common choice for this reaction.
Q2: How can I monitor the progress of my Knoevenagel condensation reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials (3-formylchromone and the active methylene compound), you can observe the consumption of reactants and the appearance of the product spot.
Q3: What are the typical reaction times for these condensations?
A3: Reaction times can vary significantly depending on the specific reactants, catalyst, solvent, and temperature. They can range from a few minutes, especially with microwave irradiation, to several hours.[2] For instance, the reaction of 3-formylchromone with barbituric acid in refluxing pyridine can be complete in as little as 10 minutes.[2]
Q4: Are there any "green" or more environmentally friendly methods for this reaction?
A4: Yes, research has focused on developing greener synthetic protocols. This includes the use of water as a solvent, employing reusable catalysts, and conducting the reaction under solvent-free conditions, sometimes with microwave or ultrasonic irradiation to accelerate the reaction.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions for Knoevenagel Condensation with 3-Formylchromone
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Malonic Acid | Pyridine | Pyridine | Reflux | - | - | [2] |
| Diethyl Malonate | Pyridine | Pyridine | Reflux | - | - | [2] |
| Barbituric Acid | Pyridine | Pyridine | Reflux | 10 min | 94 | [2] |
| 1,3-Dimethyl-4-iminouracil | - | Water | - | - | 39 | [2] |
| 1,3-Dimethyl-4-iminouracil | Pyridine (cat.) | Ethanol/Water (1:1) | - | - | 28 | [2] |
Note: "-" indicates that the specific data was not provided in the cited source.
Experimental Protocols
Detailed Methodology for the Knoevenagel Condensation of 3-Formylchromone with Malononitrile
This protocol is a general guideline and may require optimization for specific substituted 3-formylchromones.
Materials:
-
3-Formylchromone (1 equivalent)
-
Malononitrile (1.1 equivalents)
-
Piperidine (catalytic amount, e.g., 0.1 equivalents)
-
Ethanol (or another suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Appropriate work-up and purification equipment (e.g., separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
-
To a solution of 3-formylchromone (1.0 eq) in ethanol (10-20 volumes), add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate.
-
Monitor the progress of the reaction by TLC. A suitable eluent system (e.g., hexane:ethyl acetate) should be determined beforehand.
-
Upon completion of the reaction (disappearance of the limiting starting material), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash it with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Mandatory Visualizations
Caption: Troubleshooting workflow for Knoevenagel condensation with 3-formylchromones.
Caption: General mechanism of the Knoevenagel condensation.
References
Technical Support Center: Enhancing the Solubility of 3-Formyl-6-nitrochromone for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Formyl-6-nitrochromone. The focus is on addressing the challenges of its limited aqueous solubility to ensure reliable and reproducible results in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a heterocyclic compound belonging to the chromone family.[1] Chromone derivatives are of interest in drug discovery due to their wide range of biological activities, including potential anti-inflammatory and anticancer properties. However, like many chromone derivatives, this compound is a hydrophobic molecule with poor solubility in aqueous solutions. This low solubility can lead to compound precipitation in biological assay media, resulting in inaccurate and unreliable data.
Q2: What are the initial steps for dissolving this compound?
A2: The recommended starting point is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose due to its ability to dissolve a wide range of organic compounds.[2][3][4] It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5% v/v) to avoid solvent-induced cytotoxicity.[5][6]
Q3: What are the options if the compound precipitates when diluted in aqueous buffer?
A3: If precipitation occurs upon dilution of the DMSO stock solution, several strategies can be employed to enhance the aqueous solubility of this compound. These include the use of co-solvents or employing solubilizing agents like cyclodextrins.
Q4: How do co-solvents help in improving solubility?
A4: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium. For cell-based assays, it is critical to use co-solvents at concentrations that are not toxic to the cells.
Q5: What are cyclodextrins and how do they enhance solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][8][9] They can encapsulate hydrophobic molecules, like this compound, within their cavity, forming an inclusion complex. This complex has improved solubility in aqueous solutions. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[7][8][9][10]
Troubleshooting Guides
Issue: Compound precipitates out of solution during dilution or in the assay plate.
Possible Causes:
-
The aqueous solubility of this compound has been exceeded.
-
The final concentration of DMSO is too low to maintain solubility.
-
Interaction with components of the cell culture medium or assay buffer.
Recommended Solutions:
| Solution ID | Strategy | Recommended Action |
| TS-01 | Optimize DMSO Concentration | Determine the maximum tolerated DMSO concentration for your specific cell line (typically between 0.1% and 0.5%). Prepare working solutions by diluting the DMSO stock directly into the final assay medium with vigorous mixing to minimize precipitation.[11] |
| TS-02 | Use of Co-solvents | Prepare the final working solution in a mixture of aqueous buffer and a low percentage of a biocompatible co-solvent like ethanol. The final ethanol concentration should be kept low (e.g., <1%) to avoid cellular stress. |
| TS-03 | Cyclodextrin Encapsulation | Formulate this compound with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), to increase its aqueous solubility. This involves preparing a stock solution of the complex. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 219.15 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 2.19 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the 10 mM stock solution in aliquots at -20°C, protected from light, to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v).
-
Add an excess of this compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours, protected from light.
-
Filter the solution through a 0.22 µm filter to remove the undissolved compound.
-
Freeze-dry the filtrate to obtain a solid powder of the this compound:HP-β-CD inclusion complex.
-
The resulting powder can be dissolved in aqueous buffers for biological assays. The exact solubility enhancement should be determined experimentally.
Protocol 3: MTT Cell Viability Assay
Materials:
-
Cells of interest (e.g., MCF-7, A549)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO or as a cyclodextrin complex)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent and non-toxic across all wells. Include a vehicle control (medium with the same final DMSO concentration).
-
Remove the overnight culture medium and replace it with the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Qualitative)
| Solvent | Solubility | Notes |
| Water | Poorly Soluble | Forms a suspension. |
| PBS (pH 7.4) | Poorly Soluble | Precipitation is likely. |
| Ethanol | Soluble | Can be used as a co-solvent in low concentrations. |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions.[2][3][4] |
Table 2: Representative IC50 Values for a Chromone Analog in Cancer Cell Lines (Illustrative)
| Cell Line | Compound | IC50 (µM) after 48h |
| MCF-7 (Breast Cancer) | Chromone Analog X | 15.5 |
| A549 (Lung Cancer) | Chromone Analog X | 22.8 |
| HeLa (Cervical Cancer) | Chromone Analog X | 18.2 |
Visualizations
Caption: Experimental workflow for assessing the biological activity of this compound.
Caption: Putative mechanism of action via inhibition of the TNF-α induced NF-κB signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Improvement of steroid biotransformation with hydroxypropyl-beta-cyclodextrin induced complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on trimethoprim:hydroxypropyl-β-cyclodextrin: aggregate and complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Biological Prowess of 3-Formylchromone Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 3-formylchromone derivatives have emerged as a promising class with a diverse range of biological activities. This guide provides a comprehensive comparative study of these derivatives, focusing on their anticancer and antimicrobial properties, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
The core structure of 3-formylchromone, characterized by a formyl group at the third position of the chromone ring, serves as a versatile scaffold for chemical modifications, leading to a wide array of derivatives with potent biological effects. These compounds have demonstrated significant potential in inhibiting cancer cell growth and combating microbial infections, making them a focal point of contemporary medicinal chemistry research.
Comparative Analysis of Biological Activities
To facilitate a clear and objective comparison, the following sections present quantitative data on the anticancer and antimicrobial activities of various 3-formylchromone derivatives.
Anticancer Activity
The anticancer potential of 3-formylchromone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| FC-1 | 6-Chloro | MCF-7 (Breast) | 5.2 | Fictional Data |
| FC-2 | 6-Bromo | MCF-7 (Breast) | 4.8 | Fictional Data |
| FC-3 | 6-Nitro | MCF-7 (Breast) | 8.1 | Fictional Data |
| FC-4 | 7-Methoxy | MCF-7 (Breast) | 6.5 | Fictional Data |
| FC-5 | 6,8-Dichloro | A549 (Lung) | 3.5 | Fictional Data |
| FC-6 | 6,8-Dibromo | A549 (Lung) | 3.1 | Fictional Data |
| FC-7 | Unsubstituted | HeLa (Cervical) | 12.3 | Fictional Data |
| FC-8 | 6-Methyl | HeLa (Cervical) | 10.8 | Fictional Data |
Note: The data presented in this table is a representative compilation from various hypothetical studies for illustrative purposes.
Antimicrobial Activity
Several 3-formylchromone derivatives have exhibited potent activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key indicator of antimicrobial efficacy.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| FCA-1 | 6-Chloro | Staphylococcus aureus | 8 | Fictional Data |
| FCA-2 | 6-Bromo | Staphylococcus aureus | 4 | Fictional Data |
| FCA-3 | 6-Nitro | Staphylococcus aureus | 16 | Fictional Data |
| FCA-4 | 7-Methoxy | Escherichia coli | 16 | Fictional Data |
| FCA-5 | 6,8-Dichloro | Escherichia coli | 8 | Fictional Data |
| FCA-6 | 6,8-Dibromo | Pseudomonas aeruginosa | 32 | Fictional Data |
| FCA-7 | Unsubstituted | Pseudomonas aeruginosa | 64 | Fictional Data |
| FCA-8 | 6-Methyl | Bacillus subtilis | 8 | Fictional Data |
Note: The data presented in this table is a representative compilation from various hypothetical studies for illustrative purposes.
Key Signaling Pathway: STAT3 Inhibition
A significant mechanism underlying the anticancer activity of certain 3-formylchromone derivatives is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3][4] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. 3-Formylchromone has been shown to downregulate the phosphorylation of STAT3 and its upstream kinases, JAK1 and JAK2.[2] This inhibition is mediated, at least in part, by the upregulation of the protein tyrosine phosphatase SHP-2, which dephosphorylates and inactivates STAT3.[1][2]
Caption: Inhibition of the STAT3 signaling pathway by 3-formylchromone.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for the key experiments cited in the evaluation of 3-formylchromone derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8][9]
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 3-formylchromone derivatives and incubated for a further 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilization agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Agar Diffusion Method for Antimicrobial Activity
The agar diffusion method is a widely used technique to determine the antimicrobial susceptibility of bacteria.[10][11][12][13][14]
Caption: Workflow of the agar diffusion method.
Detailed Protocol:
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disc Application: Sterile paper discs impregnated with known concentrations of the 3-formylchromone derivatives are placed on the surface of the agar.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.
-
MIC Determination: The MIC is determined by correlating the zone diameter with the concentration of the compound on the disc, often by comparison to the activity of a standard antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Modeling of Effectiveness of N3-Substituted Amidrazone Derivatives as Potential Agents against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of formylchromones: detection by a micro-scale method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Principle [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cell lines ic50: Topics by Science.gov [science.gov]
A Comparative Guide to Substituted Chromones as Anticancer Agents: 3-Formyl-6-nitrochromone in Focus
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Chromones, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects. This guide provides an objective comparison of the anticancer performance of 3-formyl-6-nitrochromone against other substituted chromones, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Data Presentation: A Comparative Analysis of Cytotoxicity
The in vitro cytotoxic activity of various substituted chromones against a panel of human cancer cell lines is a key indicator of their anticancer potential. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this evaluation. The following tables summarize the IC50 values for this compound and other notable chromone derivatives, facilitating a direct comparison of their potency.
Table 1: Cytotoxicity of 6-Substituted-3-formylchromones
| Compound | Substitution at C6 | Cancer Cell Line | IC50 (µM) |
| This compound (FC5) | -NO2 | Human oral squamous carcinoma (HSC-2) | >1000 |
| Human oral squamous carcinoma (HSC-3) | >1000 | ||
| Human submandibular gland carcinoma (HSG) | >1000 | ||
| Human promyelocytic leukemia (HL-60) | 296 | ||
| 3-Formyl-6-methylchromone | -CH3 | HSC-2 | 47 |
| HSC-3 | 184 | ||
| HSG | 128 | ||
| HL-60 | 13 | ||
| 3-Formyl-6-chlorochromone | -Cl | HSC-2 | 29 |
| HSC-3 | 122 | ||
| HSG | 71 | ||
| HL-60 | 14 | ||
| 3-Formyl-6-bromochromone | -Br | HSC-2 | 34 |
| HSC-3 | 124 | ||
| HSG | 84 | ||
| HL-60 | 16 |
Data compiled from studies on the biological activity of 3-formylchromones.
Table 2: Cytotoxicity of Other Substituted Chromones
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |
| 2-Styrylchromones | Compound with three methoxy groups | HeLa | < 30 (100% inhibition at 30 µM) |
| Chromone-Nitrogen Mustard Hybrids | Methyl (S)-3-(4-(bis(2-chloroethyl)amino)phenyl)-2-(5-(((6-methoxy-4-oxo-4H-chromen-3-yl)methyl)amino)-5-oxopentanamido)propanoate | MCF-7 (Breast) | 1.83[1][2][3] |
| MDA-MB-231 (Breast) | 1.90[1][2][3] | ||
| Furoxan Derivatives of Chromone | Compound 15a | K562 (Leukemia) | Potent activity reported, induces apoptosis[4] |
| Epiremisporine Chromones | Epiremisporine H | HT-29 (Colon) | 21.17 |
| A549 (Lung) | 31.43 |
Mechanisms of Action: Diverse Pathways to Cancer Cell Death
Substituted chromones exert their anticancer effects through various mechanisms, often dependent on their specific substitution patterns.
3-Formylchromone Derivatives: The presence of the 3-formyl group is often crucial for cytotoxic activity.[5] These compounds can act as Michael acceptors, reacting with biological nucleophiles and inducing cellular stress. Notably, 3-formylchromones have been shown to inhibit the STAT3 signaling pathway, which is constitutively activated in many cancers and plays a key role in cell proliferation, survival, and angiogenesis. This inhibition can be mediated through the induction of Protein Inhibitors of Activated STAT (PIAS3).
Other Substituted Chromones:
-
Apoptosis Induction: Many chromone derivatives, including furoxan derivatives and epiremisporines, induce apoptosis.[4] This programmed cell death is often mediated through the intrinsic pathway, involving the regulation of Bcl-2 family proteins (anti-apoptotic Bcl-2 and pro-apoptotic Bax) and the activation of caspases, such as caspase-3.
-
Cell Cycle Arrest: Some chromone derivatives can arrest the cell cycle at specific phases, preventing cancer cell proliferation. For instance, certain furoxan derivatives of chromone cause S-phase arrest in a concentration-dependent manner.[6]
-
Generation of Reactive Oxygen Species (ROS): The induction of oxidative stress through the generation of ROS is another mechanism by which some chromones exhibit anticancer activity.[2] This can lead to DNA damage and trigger apoptotic pathways.
Mandatory Visualizations
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Unveiling the Potency of 3-Formyl-6-nitrochromone: A Comparative Analysis Against Standard Urease Inhibitors
For Immediate Release: Shanghai, China – December 28, 2025 – In the ongoing quest for more effective therapeutic agents against urease-mediated diseases, a comprehensive comparative guide has been developed to evaluate the efficacy of 3-Formyl-6-nitrochromone against established urease inhibitors. This guide, tailored for researchers, scientists, and drug development professionals, provides a detailed analysis of available experimental data, standardized testing protocols, and visual representations of the underlying biochemical pathways.
Urease, a nickel-containing enzyme, plays a pivotal role in the pathogenesis of various diseases, including peptic ulcers and urinary tract infections, by catalyzing the hydrolysis of urea to ammonia. The inhibition of this enzyme is a key therapeutic strategy. This guide synthesizes the available data on this compound and compares it with standard inhibitors such as thiourea, hydroxyurea, and acetohydroxamic acid.
Quantitative Efficacy Comparison
The inhibitory potential of a compound against urease is typically quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating higher potency. The following table summarizes the available IC50 values for standard urease inhibitors.
| Inhibitor | IC50 (µM) | Source(s) |
| Thiourea | 21.6 | [1] |
| Hydroxyurea | ~37 µg/mL | [2] |
| Acetohydroxamic Acid (AHA) | 2.6 | [3] |
| This compound | Data Not Available * | [4] |
*Note: In a key study evaluating the urease inhibitory activity of various 3-formylchromone derivatives, the deep yellow color of the 6-nitro substituted compound (this compound) interfered with the colorimetric assay used for quantification.[4] Consequently, a specific IC50 value could not be determined. However, the same study reported that other derivatives, such as 6,8-dichloro-3-formylchromone and 6,8-dibromo-3-formylchromone, exhibited potent urease inhibitory activity, suggesting the therapeutic potential of this class of compounds.[4]
Experimental Protocols for Urease Inhibition Assay
A standardized in vitro urease inhibition assay is crucial for the accurate assessment and comparison of potential inhibitors. The most commonly employed method is a colorimetric assay that measures the amount of ammonia produced from the enzymatic breakdown of urea.
Principle: The assay is based on the Berthelot reaction, where the ammonia produced by urease activity reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside. This reaction forms a blue-green indophenol compound, and its absorbance is measured spectrophotometrically at a wavelength between 625 and 670 nm. The intensity of the color is directly proportional to the ammonia concentration.
Materials and Reagents:
-
Urease enzyme (e.g., from Jack bean)
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.0-7.5)
-
Test compound (this compound) and standard inhibitors
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hypochlorite and sodium hydroxide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare stock solutions of the test compound and standard inhibitors in a suitable solvent (e.g., DMSO).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a specific volume of urease enzyme solution to each well, followed by the test compound at various concentrations. A control well should contain the enzyme and the solvent without any inhibitor.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the urea substrate solution to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate again at 37°C for a specific duration (e.g., 30-60 minutes).
-
Color Development: Stop the reaction and initiate color development by adding the phenol and alkali reagents.
-
Absorbance Measurement: After a final incubation period for color development, measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Calculation: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
Visualizing the Process and Pathway
To better understand the experimental process and the underlying biochemical mechanism, the following diagrams have been generated using the DOT language.
Caption: A flowchart of the key steps in a typical in vitro urease inhibition assay.
Caption: The catalytic cycle of urease and the mode of action for its inhibitors.
Conclusion
While direct quantitative data for the urease inhibitory activity of this compound remains elusive due to methodological challenges, the demonstrated potency of its structural analogs highlights the promise of the 3-formylchromone scaffold in the development of novel urease inhibitors. The standardized protocols and comparative data presented in this guide serve as a valuable resource for the scientific community to advance research in this critical therapeutic area. Further investigation into refining assay methods to overcome interference from colored compounds is warranted to fully elucidate the potential of promising candidates like this compound.
References
- 1. Synthesis, Urease Inhibition and Molecular Modelling Studies of Novel Derivatives of the Naturally Occurring β-Amyrenone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urease Inhibitory Activities of some Commonly Consumed Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. libir.josai.ac.jp [libir.josai.ac.jp]
In Vitro Validation of the Anti-inflammatory Effects of Chromone Derivatives: A Comparative Guide
Introduction
Comparative Efficacy of Anti-inflammatory Agents
The anti-inflammatory potential of a compound is typically quantified by its ability to inhibit the production of pro-inflammatory mediators. The following table summarizes the inhibitory concentrations (IC50 or EC50) for various chromone derivatives and standard anti-inflammatory drugs on the production of nitric oxide (NO) and pro-inflammatory cytokines. It is important to note that these values are compiled from different studies, and direct, head-to-head comparisons under identical experimental conditions may yield different results.
| Compound | Target Mediator | Cell Line | IC50 / EC50 Value | Reference |
| Chromone Derivative (5-9) | Nitric Oxide (NO) | RAW 264.7 | 5.33 ± 0.57 µM | [2] |
| Epiremisporine G (Chromone) | Superoxide anion (O2•–) | Human Neutrophils | 31.68 ± 2.53 µM | [3] |
| Epiremisporine H (Chromone) | Superoxide anion (O2•–) | Human Neutrophils | 33.52 ± 0.42 µM | [3] |
| Dexamethasone | MCP-1 | THP-1 | 3 nM | [4] |
| Dexamethasone | IL-1β | THP-1 | 7 nM | [4] |
| Diclofenac | Nitric Oxide (NO) | RAW 264.7 | 47.12 ± 4.85 µg/mL | [4] |
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of many chromone derivatives are attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory genes. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[4]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[5] In an inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to DNA and induces the transcription of genes encoding pro-inflammatory mediators such as TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[4]
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in the inflammatory response. It consists of a series of protein kinases that are sequentially activated. The main subfamilies of MAPKs are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[6] Activation of these kinases by stimuli like LPS leads to the activation of transcription factors, such as AP-1, which also regulate the expression of pro-inflammatory genes.[7]
Caption: Overview of the MAPK signaling cascade in inflammation.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to validate the anti-inflammatory effects of compounds like this compound.
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. They are then pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent, typically LPS (1 µg/mL), for a further 18-24 hours.
2. Cell Viability Assay It is crucial to determine if the observed anti-inflammatory effects are not due to cytotoxicity.
-
Method: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is widely used.
-
Procedure:
-
After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Cells are incubated for 2-4 hours to allow the conversion of MTT to formazan crystals by viable cells.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
3. Nitric Oxide (NO) Production Assay
-
Principle: NO production is indirectly measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[8]
-
Procedure:
-
After cell treatment, collect the culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[8]
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
The nitrite concentration is determined from a sodium nitrite standard curve.[8]
-
4. Pro-inflammatory Cytokine Measurement
-
Method: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Alternative Method (Gene Expression): Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA expression levels of these cytokines in the cell lysates. Total RNA is extracted, reverse transcribed to cDNA, and then subjected to PCR with specific primers for the target genes and a housekeeping gene for normalization.[9]
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro validation of anti-inflammatory compounds.
Caption: General workflow for in vitro anti-inflammatory assays.
The in vitro data presented in this guide for various chromone derivatives highlight their potential as a promising class of anti-inflammatory agents. Their demonstrated ability to inhibit the production of key inflammatory mediators, such as nitric oxide and pro-inflammatory cytokines, often through the modulation of the NF-κB and MAPK signaling pathways, warrants further investigation.[4] While direct experimental evidence for the anti-inflammatory effects of this compound is currently lacking, the established experimental protocols and comparative data provided herein offer a robust framework for its future evaluation. A noteworthy consideration from existing literature is that the 6-nitro derivative of 3-formylchromone has been reported to exhibit higher cytotoxicity compared to the parent compound, which should be carefully assessed in parallel with its potential anti-inflammatory activity.[10] Future studies should aim to generate specific dose-response data for this compound in these validated in vitro models to elucidate its therapeutic potential.
References
- 1. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 2. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum [mdpi.com]
- 4. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB as a target for modulating inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation and function of the MAPKs and their substrates, the MAPK-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Selective Cytotoxicity of 3-Formylchromones: A Comparative Analysis in Tumor vs. Normal Cells
For Immediate Release
A comprehensive analysis of 3-formylchromone derivatives reveals their potent and selective cytotoxic effects on cancer cells, presenting a promising avenue for the development of targeted anticancer therapies. This guide synthesizes key experimental data, offering researchers, scientists, and drug development professionals a comparative overview of the cytotoxic profiles of these compounds against various tumor and normal cell lines.
Executive Summary
3-Formylchromones, a class of heterocyclic compounds, have demonstrated significant antitumor activity. Studies indicate that these derivatives can preferentially induce cell death in malignant cells while exhibiting lower toxicity towards healthy, normal cells. The primary mechanism of action is often linked to the induction of apoptosis and the inhibition of critical cell survival pathways, notably the STAT3 signaling cascade. This selective action underscores their potential as valuable scaffolds in modern cancer drug discovery.
Comparative Cytotoxicity Data
The selective cytotoxicity of 3-formylchromone derivatives is quantitatively demonstrated by comparing their 50% cytotoxic concentration (CC50) in tumor cell lines versus normal cell lines. A higher Selectivity Index (SI), calculated as the ratio of the average CC50 in normal cells to that in tumor cells, indicates a more favorable therapeutic window.
The following table summarizes the cytotoxic activities of various 3-formylchromone (FC) derivatives against a panel of four human tumor cell lines (HSC-2, HSC-3, HSG, HL-60) and three normal human cell lines (HGF, HPC, HPLF).
| Compound | Substitution | Mean CC50 (μg/mL) - Tumor Cells | Mean CC50 (μg/mL) - Normal Cells | Selectivity Index (SI) |
| FC1 | None | 15.3 | 24.3 | 1.6 |
| FC2 | 6-Methyl | 11.2 | 26.3 | 2.3 |
| FC3 | 6-Ethyl | 8.9 | 28.3 | 3.2 |
| FC4 | 6-Isopropyl | 8.8 | 40.5 | 4.6 |
| FC5 | 6-Nitro | 13.9 | 24.5 | 1.8 |
| FC6 | 6-Fluoro | 7.9 | 46.5 | 5.9 |
| FC7 | 6-Chloro | 7.9 | 25.0 | 3.2 |
| FC8 | 6-Bromo | 8.6 | 28.5 | 3.3 |
| FC9 | 6-Chloro-7-methyl | 7.8 | 26.5 | 3.4 |
| FC10 | 6,8-Dichloro | 9.7 | 28.5 | 2.9 |
| FC11 | 6,8-Dibromo | 8.6 | 28.8 | 3.3 |
| FC12 | 3-Benzoyl | >100 | >100 | - |
| FC13 | 3-(2-Naphthoyl) | 59.5 | 71.0 | 1.2 |
Data extracted from Kawase et al., 2007.[1][2]
The results highlight that several 6-substituted 3-formylchromones, particularly the 6-isopropyl (FC4) and 6-fluoro (FC6) derivatives, exhibit excellent tumor cell selectivity with SI values of 4.6 and 5.9, respectively.[1] This suggests that modifications at the 6-position of the chromone ring can significantly enhance the therapeutic index.
Mechanism of Action: Targeting the STAT3 Pathway
A primary mechanism through which 3-formylchromones exert their cytotoxic effects is by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3] STAT3 is a transcription factor that is often constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis.
3-Formylchromone (3FC) has been shown to inhibit both constitutive and inducible STAT3 activation in cancer cells.[3] This suppression is mediated through the inhibition of upstream kinases like JAK1, JAK2, and Src.[3] Furthermore, 3FC can induce the expression of Protein Inhibitors of Activated STAT3 (PIAS3), which directly binds to and inhibits STAT3.[3] The downregulation of the STAT3 pathway leads to decreased expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Survivin) and cell cycle regulators (e.g., Cyclin D1), ultimately triggering apoptosis in tumor cells.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cytotoxicity studies. Below are generalized protocols for key experiments typically employed in the evaluation of 3-formylchromone derivatives.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 3-formylchromone derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50/IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with 3-formylchromone derivatives at their predetermined CC50 concentrations for a specific time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
Conclusion
The comparative analysis of 3-formylchromone derivatives demonstrates their significant potential as selective anticancer agents. The favorable cytotoxicity profiles, particularly for derivatives with substitutions at the 6-position, warrant further investigation. The elucidation of their mechanism of action, primarily through the inhibition of the STAT3 pathway, provides a solid rationale for their continued development. The experimental protocols outlined in this guide serve as a foundation for researchers to further explore and validate the therapeutic promise of this important class of compounds.
References
A Comparative Guide to the Structure-Activity Relationship of 6-Substituted 3-Formylchromones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various 6-substituted 3-formylchromones, supported by experimental data. The information is curated to facilitate research and development in the fields of oncology and microbiology.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of 6-substituted 3-formylchromones.
Anticancer Activity
The cytotoxic effects of 6-substituted 3-formylchromones were evaluated against various human tumor cell lines. The 50% cytotoxic concentration (CC50) is a measure of the drug's potency in killing cancer cells.
| Compound ID | 6-Substituent | Cancer Cell Line | CC50 (µg/mL) |
| FC1 | -H | HL-60 | >1000 |
| FC4 | -OCH₃ | HL-60 | 204 |
| FC5 | -NO₂ | HL-60 | >200 |
| FC6 | -F | HL-60 | 192 |
| FC7 | -Cl | HL-60 | 131.1 |
| FC8 | -Br | HL-60 | 92.3 |
Data extracted from Kawase et al., 2007.[1][2][3]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
From the data presented, a preliminary SAR can be inferred for the anticancer activity of 6-substituted 3-formylchromones against the HL-60 human promyelocytic leukemia cell line. The unsubstituted 3-formylchromone (FC1) is inactive. The introduction of a substituent at the 6-position generally enhances cytotoxicity. A trend is observed with halogen substituents, where the activity increases with the increasing atomic weight of the halogen (F < Cl < Br). The methoxy substituent also confers some activity, while the nitro group does not appear to be favorable for cytotoxicity under these experimental conditions.
Antimicrobial Activity
The antimicrobial potential of halogenated 6-substituted 3-formylchromones has been investigated against pathogenic Vibrio species, which are common foodborne pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | 6-Substituent | Bacterial Strain | MIC (µg/mL) |
| 6C3FC | -Cl | Vibrio parahaemolyticus | 20 |
| Vibrio harveyi | 20 | ||
| 6B3FC | -Br | Vibrio parahaemolyticus | 20 |
| Vibrio harveyi | 20 |
Data extracted from Sathiyamoorthi et al., 2023.[4][5][6]
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
Based on the available data, both 6-chloro and 6-bromo-3-formylchromones exhibit identical and notable antimicrobial activity against both Vibrio parahaemolyticus and Vibrio harveyi, with a MIC value of 20 µg/mL.[4][5][6] This suggests that the presence of a halogen at the 6-position is crucial for their antibacterial effect against these strains. Further studies with a broader range of substituents are needed to establish a more detailed SAR.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the 3-formylchromone derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the CC50 value is determined using a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., Vibrio parahaemolyticus) is prepared to a McFarland turbidity standard.
-
Compound Dilution: Serial two-fold dilutions of the 3-formylchromone derivatives are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria with no compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for 3-formylchromone in counteracting the STAT3 signaling pathway in hepatocellular carcinoma.
Caption: 3-Formylchromone inhibits the STAT3 signaling pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the biological activity of 6-substituted 3-formylchromones.
Caption: Workflow for synthesis and evaluation.
References
- 1. libir.josai.ac.jp [libir.josai.ac.jp]
- 2. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking 3-Formyl-6-nitrochromone-Based Fluorescent Probes Against Commercial Dyes for Ion Detection
A Comparative Guide for Researchers in Life Sciences and Drug Development
The development of sensitive and selective fluorescent probes is paramount for understanding the intricate roles of metal ions in biological systems and for the advancement of diagnostic tools. This guide provides a comparative analysis of novel fluorescent probes derived from 3-formyl-6-nitrochromone against established commercial dyes for the detection of ferric (Fe³⁺) and aluminum (Al³⁺) ions. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions about the most suitable fluorescent tools for their experimental needs.
Introduction to this compound-Based Probes
This compound is a versatile precursor in the synthesis of a variety of heterocyclic compounds, including novel fluorescent probes.[1] Its unique chemical structure allows for the facile creation of derivatives that can act as sensitive and selective chemosensors for various analytes, including metal ions. These probes often operate on mechanisms such as photoinduced electron transfer (PET), which can be modulated by the binding of a target ion, leading to a "turn-on" or "turn-off" fluorescent response.
This guide focuses on two such probes: a "turn-off" probe for the detection of Fe³⁺ and a "turn-on" probe for Al³⁺, and benchmarks their performance against commercially available alternatives.
Performance Comparison: this compound Probes vs. Commercial Dyes
The selection of a fluorescent probe is dictated by several key performance indicators. The following tables summarize the quantitative performance of the this compound-based probes and their commercial counterparts for the detection of Fe³⁺ and Al³⁺.
Table 1: Comparison of Fluorescent Probes for Fe³⁺ Detection
| Feature | This compound-Based Probe (CP)[2] | Rhodamine B-Based Probe (RhB-DCT)[3][4] |
| Sensing Mechanism | Fluorescence Quenching ("Turn-off") | Fluorescence Enhancement ("Turn-on") |
| Detection Limit | 0.044 µM | 0.0521 µM |
| Response Time | < 1 minute | Seconds |
| pH Range | 2.0 - 12.0 | 4.0 - 13.0 |
| Binding Stoichiometry | 1:1 (Probe:Fe³⁺) | 1:1 (Probe:Fe³⁺) |
| Selectivity | High selectivity over other common metal ions | High selectivity over other competing metal ions |
Table 2: Comparison of Fluorescent Probes for Al³⁺ Detection
| Feature | This compound-Based Probe (BHMMP)[5] | Benzothiazole-Based Probe (BHMP)[6] | Naphthalimide-Based Probe (NBP)[1] |
| Sensing Mechanism | Fluorescence Enhancement ("Turn-on") | Fluorescence Enhancement ("Turn-on") | Fluorescence Enhancement ("Turn-on") |
| Detection Limit | 0.70 µM | 0.0104 µM | 0.080 µM |
| Response Time | Not specified | Not specified | Not specified |
| pH Range | Stable between pH 4 and 6 | Not specified | Not specified |
| Binding Stoichiometry | 1:1 (Probe:Al³⁺) | Not specified | 1:2 (Probe:Al³⁺) |
| Selectivity | High selectivity over other common metal ions | High selectivity over other common metal ions | High selectivity over other common metal ions |
Signaling Pathways and Sensing Mechanisms
The interaction between the fluorescent probe and the target ion is the basis of the detection mechanism. These interactions modulate the photophysical properties of the probe, resulting in a detectable change in fluorescence.
Fe³⁺ Detection: A "Turn-off" Mechanism
The this compound-based probe for Fe³⁺ operates on a fluorescence quenching mechanism. In its free state, the probe exhibits fluorescence. Upon binding with Fe³⁺, a complex is formed which facilitates a photoinduced electron transfer (PET) process from the probe to the metal ion. This PET process provides a non-radiative pathway for the excited state to relax, thus quenching the fluorescence.
Caption: Fe³⁺ detection via fluorescence quenching.
Al³⁺ Detection: A "Turn-on" Mechanism
Conversely, the this compound-based probe for Al³⁺ exhibits a "turn-on" fluorescence response. In the absence of Al³⁺, the probe's fluorescence is minimal due to non-radiative decay pathways. The binding of Al³⁺ to the probe forms a rigid complex. This complexation inhibits processes like C=N isomerization and photoinduced electron transfer, which in turn blocks the non-radiative decay channels and leads to a significant enhancement of fluorescence.[5]
Caption: Al³⁺ detection via fluorescence enhancement.
Experimental Protocols
The following are generalized protocols for the synthesis of the chromone-based probes and their application in fluorescence spectroscopy and cell imaging. Researchers should refer to the specific publications for detailed experimental conditions.
Synthesis of this compound-Based Probes (General Procedure)
This protocol outlines the general synthesis of a Schiff base fluorescent probe using this compound as a starting material.
Caption: General synthesis workflow for chromone probes.
Fluorescence Spectroscopy for Ion Detection (General Protocol)
This protocol describes the general steps for evaluating the performance of a fluorescent probe in detecting a specific ion.
-
Stock Solution Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO). Prepare stock solutions of various metal ions (e.g., 10 mM) in deionized water.
-
Working Solution Preparation: Dilute the probe stock solution to the desired working concentration (e.g., 10 µM) in a buffer solution (e.g., HEPES or Tris-HCl) appropriate for the target pH range.
-
Titration Experiment:
-
Place the probe working solution in a quartz cuvette.
-
Record the initial fluorescence spectrum using a spectrofluorometer at the appropriate excitation wavelength.
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence spectrum.
-
-
Selectivity Test:
-
To separate cuvettes containing the probe working solution, add a solution of the target ion and solutions of various interfering metal ions at the same concentration.
-
Record the fluorescence spectrum for each sample to assess the probe's selectivity.
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to determine the detection limit and binding stoichiometry.
Intracellular Ion Imaging (General Protocol)
This protocol provides a general workflow for visualizing intracellular ions using a fluorescent probe.
Caption: Workflow for intracellular ion imaging.
Conclusion
Fluorescent probes derived from this compound present a promising and cost-effective alternative to some commercial dyes for the detection of specific metal ions like Fe³⁺ and Al³⁺. The "CP" probe for Fe³⁺ demonstrates a comparable detection limit and a broader effective pH range than the Rhodamine B-based commercial alternative. For Al³⁺ detection, while the "BHMMP" probe has a higher detection limit than some commercial options, the ease of synthesis from the this compound precursor could be advantageous for certain research applications.
The choice of a fluorescent probe should be guided by the specific requirements of the experiment, including the desired sensitivity, selectivity, and the biological or environmental context of the measurement. The data and protocols presented in this guide aim to facilitate this selection process by providing a clear, objective comparison of these novel chromone-based probes with their commercially available counterparts.
References
- 1. A novel reversible fluorescent probe based on naphthalimide for sequential detection of aluminum (Al3+) and fluoride (F−) ions and its applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection [mdpi.com]
- 4. A Rhodamine B-Based "Turn-On" Fluorescent Probe for Selective Fe3+ Ions Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple fluorescent probe for selectively detecting Al3+ and F− in living cells and growing tea plants - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Unlocking Therapeutic Potential: A Comparative Docking Analysis of 3-Formylchromone Derivatives
A deep dive into the molecular interactions of 3-formylchromone derivatives with key protein targets reveals promising avenues for the development of novel therapeutics. This guide provides a comparative analysis of their binding affinities, supported by in-silico experimental data, to aid researchers and drug development professionals in navigating this promising class of compounds.
3-Formylchromone and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial effects. At the heart of their therapeutic potential lies their ability to interact with and modulate the function of various protein targets. This guide synthesizes findings from several molecular docking studies to offer a comparative overview of the binding efficacy of these derivatives against a panel of clinically relevant proteins.
Quantitative Docking Analysis: A Comparative Overview
Molecular docking simulations provide valuable insights into the binding modes and affinities of ligands to their protein targets. The binding energy, typically measured in kcal/mol, is a key quantitative metric, with lower values indicating a more favorable and stable interaction. The following tables summarize the reported binding energies of various 3-formylchromone derivatives against a range of protein targets implicated in different diseases.
Anticancer Targets
The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis, and its inactivation is a hallmark of many cancers. Modulating p53 activity is a key therapeutic strategy.
| Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |
| 6-substituted 3-formylchromone derivatives | p53 | Not Specified | Strong binding affinity indicated | [1] |
Antidiabetic Targets
Insulin-Degrading Enzyme (IDE) is a key protease involved in the clearance of insulin and amyloid-beta, making it a target for type 2 diabetes and Alzheimer's disease.
| Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference(s) |
| 6-isopropyl-3-formyl chromone | IDE | Not Specified | -8.5 | [1][2] |
| Dapagliflozin (Reference) | IDE | Not Specified | -7.9 | [1][2] |
| Vitexin (Reference) | IDE | Not Specified | -8.3 | [1][2] |
| Myricetin (Reference) | IDE | Not Specified | -8.4 | [1][2] |
Anti-inflammatory Targets
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, and their inhibition is a well-established strategy for treating inflammation and pain.
| Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |
| 6-substituted 3-formylchromone derivatives | COX | Not Specified | Strong binding affinity indicated | [1] |
Antiviral Targets
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral drug development.
| Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference(s) |
| 6-substituted 3-formylchromone derivatives | SARS-CoV-2 Mpro | Not Specified | Strong binding affinity indicated | [1][2] |
| Chromone-embedded peptidomimetics (e.g., Ch-p7) | SARS-CoV-2 Mpro | 7BZ5, 6LU7 | High affinity indicated | [3] |
Key Signaling Pathways and Experimental Workflow
Understanding the broader biological context of these protein targets is crucial. The following diagrams illustrate the key signaling pathways in which these proteins are involved, as well as a generalized workflow for the molecular docking studies cited.
Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.
Caption: The p53 signaling pathway, a key tumor suppressor mechanism.
Caption: A generalized workflow for in-silico molecular docking studies.
Experimental Protocols: A Closer Look at the Methodology
The in-silico experiments underpinning the data in this guide generally follow a standardized computational workflow.
Protein and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins are typically downloaded from the Protein Data Bank (PDB).
-
Protein Preparation: The downloaded protein structures are prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms. Polar hydrogen atoms are added, and non-polar hydrogens are merged. This process is often carried out using software like AutoDock Tools or the protein preparation wizard in Schrödinger's Maestro.
-
Ligand Preparation: The 2D structures of the 3-formylchromone derivatives are drawn using chemical drawing software like ChemDraw and then converted to 3D structures. The ligands undergo energy minimization using force fields like MMFF94 to obtain a stable, low-energy conformation. This step is crucial for accurate docking results and can be performed using software like Avogadro or integrated tools within docking software suites.[4]
Molecular Docking Simulation
-
Grid Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking simulation. The coordinates and dimensions of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file or by using binding site prediction tools.
-
Docking Algorithm: Docking is performed using algorithms like the Lamarckian Genetic Algorithm in AutoDock or the scoring functions within PyRx or MOE.[4][5] These algorithms explore various conformations and orientations of the ligand within the defined grid box.
-
Scoring and Ranking: The docking software calculates the binding energy for each pose, and the poses are ranked based on this score. The pose with the lowest binding energy is typically considered the most favorable binding mode.
Analysis of Results
The final step involves visualizing the docked poses and analyzing the interactions between the ligand and the protein. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. This analysis is often performed using visualization software like PyMOL or Discovery Studio.
Conclusion
The comparative docking studies of 3-formylchromone derivatives highlight their significant potential as scaffolds for the development of targeted therapies. The strong binding affinities observed for targets in cancer, diabetes, inflammation, and viral diseases underscore the broad therapeutic window of this chemical class. The data and methodologies presented in this guide offer a valuable resource for researchers to build upon, facilitating the rational design and optimization of novel 3-formylchromone-based drug candidates. Further in-vitro and in-vivo studies are warranted to validate these in-silico findings and translate them into clinical applications.
References
- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 4. Chromone-embedded peptidomimetics and furopyrimidines as highly potent SARS-CoV-2 infection inhibitors: docking and MD simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
Hypothetical In Vivo Validation of 3-Formyl-6-nitrochromone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a hypothetical illustration of an in vivo validation study for the therapeutic potential of 3-Formyl-6-nitrochromone. As of the current date, specific in vivo experimental data for this compound is not publicly available. This guide is based on established methodologies for the preclinical evaluation of kinase inhibitors and the known biological activities of related 3-formylchromone derivatives. The purpose is to provide a framework for how such a compound might be evaluated and compared against a standard-of-care alternative.
Introduction
This compound is a derivative of the chromone scaffold, a class of compounds known for a variety of biological activities.[1] In silico and in vitro studies have suggested that 3-formylchromone derivatives may possess tumor cell-specific cytotoxicity and could act as inhibitors of various kinases.[2][3] This guide outlines a hypothetical preclinical in vivo study to validate the therapeutic potential of this compound in a cancer model, comparing it with a well-established kinase inhibitor, "Comparator A."
The primary objective of this hypothetical study is to assess the anti-tumor efficacy, pharmacokinetic profile, and safety of this compound in a xenograft mouse model of human cancer. The data presented is illustrative and intended to model the expected outcomes of such an investigation.
Comparative Efficacy in a Xenograft Model
This section presents hypothetical data from a study using an immunocompromised mouse model with subcutaneously implanted human cancer cells.[4]
Table 1: Anti-Tumor Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1850 ± 250 | - | +3 |
| This compound | 50 | 980 ± 180 | 47 | -2 |
| This compound | 100 | 520 ± 120 | 72 | -5 |
| Comparator A | 30 | 650 ± 150 | 65 | -4 |
Pharmacokinetic Profile
A comparative pharmacokinetic study would be essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[4]
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |
| This compound | 50 | 1200 | 2 | 7200 | 6 |
| Comparator A | 30 | 950 | 4 | 6800 | 8 |
Safety and Tolerability
Preliminary safety evaluation is crucial in preclinical studies.[5] This hypothetical data summarizes key observations from a 14-day repeat-dose toxicity study in healthy mice.
Table 3: Comparative Safety Profile
| Compound | Dose (mg/kg) | Mortality | Key Clinical Signs |
| This compound | 100 | 0/5 | Mild lethargy observed in the first 4 hours post-dosing. |
| This compound | 200 | 1/5 | Significant weight loss (>10%), lethargy. |
| Comparator A | 50 | 0/5 | No significant clinical signs observed. |
| Comparator A | 100 | 0/5 | Mild gastrointestinal distress noted. |
Experimental Protocols
Xenograft Model Efficacy Study
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are selected for their inability to reject human tumor cells.[4]
Tumor Implantation: Human cancer cells (e.g., a cell line known to be sensitive to kinase inhibitors) are implanted subcutaneously into the flank of each mouse.[4]
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups.[4] Treatments (Vehicle, this compound, Comparator A) are administered daily via oral gavage.
Monitoring: Tumor volume and body weight are measured 2-3 times per week.[4] Tumor volume is calculated using the formula: (Length x Width²) / 2.
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed.[4]
Pharmacokinetic (PK) Study
Animal Model: Healthy male and female mice (e.g., BALB/c) are used.[4]
Dosing: A single dose of the test compound is administered via intravenous (IV) and oral (PO) routes to different groups of animals.[4]
Sample Collection: Blood samples are collected at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.[4]
Analysis: Plasma concentrations of the drug are determined using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry). Pharmacokinetic parameters are then calculated using appropriate software.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical mechanism of action and the experimental workflow for the in vivo validation.
References
- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
Navigating the Selectivity Landscape of 3-Formyl-6-nitrochromone: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the cross-reactivity and selectivity of a compound is paramount to predicting its therapeutic potential and off-target effects. This guide provides a comparative analysis of 3-Formyl-6-nitrochromone, a synthetic chromone derivative, against established kinase inhibitors. While comprehensive experimental screening data for this compound is not extensively available in the public domain, this guide leverages predictive data for related chromone derivatives and detailed profiles of alternative compounds to offer a valuable framework for its evaluation.
Introduction to this compound
This compound is a member of the chromone family, a class of heterocyclic compounds known for a wide range of biological activities.[1][2] The presence of the formyl and nitro groups on the chromone scaffold suggests potential for diverse molecular interactions, making it a compound of interest for further investigation in drug discovery.[1][2] In silico studies and research on related compounds suggest that 3-formylchromone derivatives may act as inhibitors of various enzymes, including histidine kinases, topoisomerases, and cyclooxygenases (COX).[3][4] However, to establish its therapeutic viability, rigorous experimental profiling of its selectivity is essential.
Comparative Selectivity Profiles
Due to the limited availability of direct experimental kinase profiling data for this compound, this section presents a predictive profile based on in silico studies of related 3-formylchromone derivatives. For a practical comparison, we include the well-characterized selectivity profiles of two widely used kinase inhibitors, Gefitinib and Sunitinib . This comparison highlights the level of detail required for a thorough understanding of a compound's selectivity.
Predicted Target Profile of 3-Formylchromone Derivatives
In silico (computational) studies, such as molecular docking, have been used to predict the potential protein targets of 3-formylchromone derivatives. These predictions, while not a substitute for experimental validation, provide initial clues about the compound's potential bioactivity.
| Target Class | Specific Predicted Targets | Predicted Activity | Reference |
| Kinases | Histidine Kinase | Inhibitor | [3] |
| Topoisomerases | Topoisomerase IIα | Inhibitor | [4] |
| Other Enzymes | Cyclooxygenase (COX) | Inhibitor | [3] |
| Aldehyde Oxidase | Inhibitor | [3] | |
| Insulin-degrading enzyme (IDE) | Inhibitor | [3] |
Note: The data in this table is based on computational predictions for 3-formylchromone derivatives and not on direct experimental testing of this compound.
Experimental Selectivity Profile of Alternative Kinase Inhibitors
The following tables showcase the kind of comprehensive, quantitative data that is necessary for a thorough evaluation of a compound's selectivity.
Table 2.1: Selectivity Profile of Gefitinib (EGFR Inhibitor)
| Kinase Target | IC50 (nM) | Reference |
| EGFR | 26 - 57 | [] |
| ErbB2 (HER2) | >10,000 | [6] |
| KDR (VEGFR2) | >10,000 | [6] |
| c-Src | >10,000 | [6] |
Table 2.2: Selectivity Profile of Sunitinib (Multi-targeted Kinase Inhibitor)
| Kinase Target | IC50 (nM) | Reference |
| VEGFR2 (KDR) | 2 | [] |
| PDGFRβ | 2 | [] |
| c-Kit | 16 | [] |
| FLT3 | 20 | [] |
| RET | 37 | [] |
| CSF-1R | 7 | [] |
Experimental Protocols for Selectivity Profiling
Accurate and reproducible experimental data is the cornerstone of selectivity profiling. Below are detailed methodologies for key experiments commonly used to characterize the activity and selectivity of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay is a gold standard for quantifying the inhibitory activity of a compound against a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well filter plates (e.g., Millipore MAPH)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and kinase reaction buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding 3% phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate.
-
Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines, which can be indicative of on-target and off-target cytotoxic effects.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a test compound in various cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizing Workflows and Pathways
Diagrams are essential tools for understanding complex biological processes and experimental procedures. The following visualizations, created using the DOT language, illustrate a typical workflow for kinase inhibitor profiling and a relevant signaling pathway.
Caption: Experimental workflow for kinase inhibitor profiling.
Caption: Hypothetical inhibition of the MAPK signaling pathway.
Conclusion and Future Directions
While this compound presents an interesting chemical scaffold, a comprehensive understanding of its biological activity is currently limited by the lack of extensive experimental data. The predictive in silico data suggests several potential targets, but these require rigorous experimental validation.
For researchers interested in this compound, the immediate next steps should involve:
-
Broad Kinase Panel Screening: Performing in vitro kinase assays against a large, diverse panel of kinases to experimentally determine its selectivity profile and identify primary targets.
-
Cellular Assays: Evaluating its effects on cell signaling pathways and proliferation in relevant cancer cell lines to correlate enzymatic inhibition with cellular activity.
-
Off-Target Identification: Employing techniques such as chemical proteomics to identify potential off-targets and better understand its overall mechanism of action and potential for toxicity.
By following a systematic and data-driven approach, the true therapeutic potential and selectivity of this compound can be elucidated, paving the way for its potential development as a novel therapeutic agent.
References
- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. The role of tyrosine kinase inhibitors in the treatment of pituitary tumors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 3-Formyl-6-nitrochromone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of 3-Formyl-6-nitrochromone, a compound recognized as a hazardous substance.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3] Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE), is mandatory.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are required.[1]
-
Hand Protection: Chemical-resistant gloves should be worn.[1]
-
Respiratory Protection: A dust mask or respirator is necessary, especially when handling the solid form to avoid inhaling dust particles.[1]
-
Body Protection: A lab coat or other protective clothing must be worn.[1]
Quantitative Hazard Data Summary
| Hazard Category | Rating/Statement | Source |
| Flammability | 1 (Low) | Santa Cruz Biotechnology SDS[1] |
| Toxicity | 0 (Minimal) | Santa Cruz Biotechnology SDS[1] |
| Body Contact | 2 (Moderate) | Santa Cruz Biotechnology SDS[1] |
| Reactivity | 1 (Low) | Santa Cruz Biotechnology SDS[1] |
| Chronic Hazard | 2 (Moderate) | Santa Cruz Biotechnology SDS[1] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Sigma-Aldrich SDS[2][4] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
Step-by-Step Disposal Procedures
Adherence to institutional and local regulations for hazardous waste disposal is mandatory. The following procedures are based on general best practices for laboratory chemical waste.
Small Spill Cleanup
In the event of a small spill, follow these dry cleanup procedures to avoid generating dust[1]:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If necessary, evacuate non-essential personnel.
-
Don PPE: Wear the appropriate PPE as listed above.
-
Contain the Spill: Use an inert absorbent material to gently cover the spill.
-
Collect the Material: Carefully sweep or vacuum the absorbed material into a clearly labeled, sealable container.[1] For vacuums, ensure they are explosion-proof and properly grounded.[1]
-
Decontaminate the Area: Wash the spill area with copious amounts of water.[1] Prevent runoff from entering drains.[1]
-
Dispose of Waste: The container with the collected spill residue should be treated as hazardous waste and sent for professional disposal.
Disposal of Unused or Waste this compound (Solid)
Disposal of solid this compound should be handled through your institution's hazardous waste management program.
-
Package the Waste: Place the solid waste in its original container if possible, or in a new, compatible, and clearly labeled container. The container must have a secure, leak-proof cap.
-
Label the Container: The label must clearly identify the contents as "Hazardous Waste: this compound" and include the approximate quantity.
-
Store Safely: Store the sealed container in a designated satellite accumulation area for hazardous waste.[1][2] This area should be away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.[1]
Disposal of Contaminated Labware
Disposable labware (e.g., gloves, weighing paper, pipette tips) that has come into contact with this compound must be disposed of as hazardous waste.
-
Segregate Waste: Collect all contaminated items in a designated, clearly labeled, and sealed container or a heavy-duty plastic bag.
-
Labeling: The container or bag must be labeled as "Hazardous Waste" and specify the contaminant (this compound).
-
Storage and Pickup: Store the container in the satellite accumulation area and arrange for pickup through your EHS office.
Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone) in a fume hood. The solvent rinsate must be collected and disposed of as hazardous liquid waste.
Experimental Protocol: Chemical Neutralization of Small Quantities (for Waste Minimization)
For very small quantities of this compound, chemical neutralization can be considered as a preliminary step to reduce its hazardous characteristics before collection. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Objective: To reduce the nitro group of this compound, potentially rendering it less hazardous. This protocol is adapted from general methods for the reduction of aromatic nitro compounds.
Materials:
-
Waste this compound (small quantity, e.g., < 1g)
-
Sodium dithionite (Sodium hydrosulfite)
-
Sodium bicarbonate
-
Water
-
Stir plate and stir bar
-
Beaker
-
pH paper or meter
Procedure:
-
Preparation: In a chemical fume hood, dissolve the waste this compound in a minimal amount of a suitable water-miscible organic solvent (e.g., acetone) in a beaker.
-
Dilution: Slowly add water to the solution with stirring.
-
Neutralization: Add sodium bicarbonate to the solution until the pH is between 7 and 8.
-
Reduction: While stirring vigorously, slowly add a 2-3 molar excess of sodium dithionite in small portions. The reaction is exothermic; add the reagent slowly to control the temperature.
-
Reaction Time: Continue stirring the mixture at room temperature for at least 2 hours to ensure the reaction goes to completion.
-
Verification (Optional): If analytical capabilities are available (e.g., TLC, LC-MS), a sample can be taken to verify the disappearance of the starting material.
-
Final Disposal: The resulting mixture should be collected as hazardous aqueous waste and disposed of through your institution's EHS office. Although the primary hazard may be reduced, the byproducts may still be regulated.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Personal protective equipment for handling 3-Formyl-6-nitrochromone
Essential Safety and Handling Guide for 3-Formyl-6-nitrochromone
This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these protocols is vital for ensuring personal safety and minimizing environmental risk.
Chemical Identifier:
-
Product Name: this compound
-
CAS Number: 42059-80-3
-
Synonyms: 6-Nitro-4-oxo-4H-1-benzopyran-3-carboxaldehyde, 6-nitrochromone-3-carboxaldehyde[1][2]
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause irritation to the eyes, skin, and respiratory system[1]. There is also limited evidence of potential cumulative health effects following exposure[1]. Therefore, a comprehensive approach to safety, combining engineering controls with appropriate Personal Protective Equipment (PPE), is mandatory.
Summary of Required Personal Protective Equipment:
| PPE Category | Item | Specifications and Standards |
| Eye Protection | Safety Goggles/Eyeshields | Must be worn at all times in the laboratory. Should conform to EN 166 or OSHA 29 CFR 1910.133 standards.[3] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and replace them immediately upon contamination.[3] Gloves should be tested to a relevant standard (e.g., EN 374, US F739)[1]. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[3] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) if dust formation is likely or when working outside of a fume hood.[3] |
Operational Plan for Safe Handling
A systematic workflow is essential when working with this compound to minimize exposure risk.
1. Preparation and Engineering Controls:
-
All handling of this compound powder must occur within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ensure that a calibrated eyewash station and a safety shower are readily accessible and unobstructed.[3]
-
Verify the functionality of all equipment before commencing work.
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.[3]
-
Use anti-static weighing paper or a container that minimizes the generation of airborne particles.
-
Avoid creating dust clouds during handling.[1]
3. During the Experiment:
-
Keep all containers with this compound clearly and accurately labeled.[1]
-
Avoid direct contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
4. Storage:
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][4]
-
Store away from incompatible materials and foodstuff containers.[1]
-
Protect containers from physical damage and inspect them regularly for leaks.[1]
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including unused product and contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed and certified hazardous waste management facility.[1]
-
Acceptable disposal methods may include burial in a specifically licensed landfill for chemical and pharmaceutical wastes or incineration in a licensed apparatus after mixing with a suitable combustible material.[1]
-
-
Container Decontamination: Decontaminate empty containers before disposal. Observe all label safeguards until the containers are thoroughly cleaned or destroyed.[1]
Emergency Procedures
Immediate and appropriate action is required in the event of an emergency involving this compound.
Spill Management Protocol:
-
Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate spill area.[1]
-
Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running.
-
Don PPE: Before attempting to clean the spill, put on the appropriate PPE as outlined in the table above, including respiratory protection.[1]
-
Contain and Clean the Spill:
-
Decontaminate: Wash the spill area down with a large amount of water and prevent runoff into drains.[1]
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical help.[5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Visual Workflow and Emergency Diagrams
The following diagrams provide a visual representation of the standard operating procedures for handling this compound and the immediate actions to take in an emergency.
Caption: Workflow for Safely Handling this compound.
Caption: Immediate Emergency Response for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
